Calcium picrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2,4,6-trinitrophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H3N3O7.Ca/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPNEEMVYLGDTR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4CaN6O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168537 | |
| Record name | Calcium picrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16824-78-5 | |
| Record name | Calcium picrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium picrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM PICRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53D441QVT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Calcium Picrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of calcium picrate. The information presented is intended to support research, scientific analysis, and drug development activities by offering detailed data, experimental methodologies, and visual representations of key chemical processes and structures.
Core Physicochemical Data
This compound, the calcium salt of picric acid, is a chemical compound that exists in both anhydrous and hydrated forms. Its properties are of significant interest in various chemical and pharmaceutical applications. The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Chemical Formula | Anhydrous: C₁₂H₄CaN₆O₁₄[1][2] Pentahydrate: Ca(C₆H₂N₃O₇)₂·5H₂O[3][4] |
| Molecular Weight | Anhydrous: ~496.27 g/mol [1][3][5][6] Pentahydrate: 586.4 g/mol [3][4] |
| Appearance | Yellowish, red, or orange crystals[7][8][9] |
| CAS Number | 16824-78-5[1][2][3][5] |
| Crystal System | Orthorhombic (for the pentahydrate form)[3][4] |
| Space Group | Pmab (for the pentahydrate form)[3][4] |
| Activation Energy (Decomposition) | 140.3 kJ/mol[7] |
Experimental Protocols
The synthesis and characterization of this compound involve specific experimental procedures to ensure the purity and desired form of the final product. The following sections detail the methodologies for its synthesis, purification, and analysis.
A common and well-documented method for preparing this compound is through the neutralization reaction between picric acid and a calcium base, such as calcium carbonate or calcium hydroxide.[3]
Reaction with Calcium Carbonate:
The general chemical equation for this reaction is: 2 C₆H₂(NO₂)₃OH + CaCO₃ → Ca[C₆H₂(NO₂)₃O]₂ + H₂O + CO₂[3]
Procedure:
-
An aqueous solution of picric acid is prepared.
-
Calcium carbonate powder is slowly added to the picric acid solution at room temperature with continuous stirring.
-
The mixture is stirred for approximately two hours to ensure the reaction proceeds to completion, which is indicated by the cessation of carbon dioxide evolution.[3]
-
Upon completion, any unreacted calcium carbonate is removed by filtration.[3]
-
The resulting filtrate, containing the soluble this compound, is then concentrated by evaporation to induce crystallization.[3]
To obtain a high-purity product, the crude this compound can be purified through recrystallization.
Procedure:
-
The crude crystals are dissolved in a suitable hot solvent, such as acetone.[7]
-
Any insoluble impurities are removed by filtering the hot solution.
-
The hot filtrate is then allowed to cool, leading to the precipitation of purified this compound crystals.
-
The purified crystals are collected via vacuum filtration and washed with a small amount of cold solvent to remove any remaining impurities.[3]
Several analytical techniques are employed to determine the structure and properties of this compound.
-
Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of atoms within the crystal lattice. For this compound pentahydrate, this method has revealed an orthorhombic crystal system and a novel eight-coordinate stereochemistry for the calcium ion.[3][4]
-
Thermal Analysis (DSC/TG): Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are utilized to study the thermal stability and decomposition behavior of the compound. DSC can identify endothermic and exothermic transitions, such as the loss of water of crystallization, while TG measures the change in mass as a function of temperature.[3][7]
-
Karl Fischer Titration: This method is specifically used to quantify the water content in hydrated forms of this compound, providing a more accurate measure of the degree of hydration than thermogravimetric analysis alone.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in the molecule and to confirm the formation of the picrate salt.[7]
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's synthesis and molecular structure.
Caption: Synthesis workflow for this compound.
Caption: Coordination of the Calcium ion.
Stability and Hazards
This compound is an energetic material and should be handled with appropriate safety precautions.
-
Explosive Nature: Like its parent compound, picric acid, this compound is an explosive, particularly when it is dry.[10] It is sensitive to shock, heat, and friction.[10]
-
Formation of Other Metal Picrates: Contact with certain metals can lead to the formation of other metal picrates, which may be even more sensitive and hazardous.[11]
-
Thermal Decomposition: The decomposition of alkaline-earth metal picrates, including this compound, initiates at a higher temperature than that of picric acid.[7] The activation energy for the exothermic decomposition of this compound has been determined to be 140.3 kJ/mol.[7]
-
Interaction with Concrete: Picric acid can react with calcium compounds in concrete to form this compound, which is a significant hazard if picric acid is spilled on such surfaces.[3][10]
This guide provides a foundational understanding of the physicochemical properties of this compound. Researchers and professionals are encouraged to consult the cited literature for more detailed information and to always adhere to strict safety protocols when handling this compound.
References
- 1. This compound | C12H4CaN6O14 | CID 12601272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 16824-78-5 | Benchchem [benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. This compound|lookchem [lookchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. jes.or.jp [jes.or.jp]
- 8. Sciencemadness Discussion Board - this compound. - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. jes.or.jp [jes.or.jp]
- 10. Picric acid and picrate salts [tc.canada.ca]
- 11. Potassium picrate - Wikipedia [en.wikipedia.org]
Crystal Structure Analysis of Calcium Picrate Pentahydrate: A Technical Guide
Introduction: Calcium picrate pentahydrate, Ca(C₆H₂N₃O₇)₂·5H₂O, is an inorganic-organic hybrid material whose structural characterization is crucial for understanding its stability, reactivity, and potential applications. This document provides a comprehensive technical overview of its crystal structure, determined by single-crystal X-ray diffraction, and outlines the key experimental protocols for its synthesis and analysis. The compound is notable for its novel eight-coordinate stereochemistry around the calcium ion.[1][2] This guide is intended for researchers and professionals in materials science, chemistry, and drug development who require detailed structural and methodological information.
Data Presentation: Crystallographic and Structural Parameters
The definitive structural data for this compound pentahydrate has been elucidated through single-crystal X-ray diffraction studies.[1][2] The key crystallographic parameters are summarized in the tables below.
Table 1: Crystallographic Data for this compound Pentahydrate [1][2]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄CaN₆O₁₉ |
| Molecular Weight | 586.4 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pmab (No. 57) |
| Unit Cell Dimensions (a, b, c) | a = 24.169(6) Å, b = 10.292(7) Å, c = 8.554(2) Å |
| Unit Cell Volume (V) | 2128(1) ų |
| Formula Units per Unit Cell (Z) | 4 |
| Density (measured, Dm) | 1.83(1) g/cm³ |
| Density (calculated, Dc) | 1.83 g/cm³ |
| Radiation | Mo Kα (λ = 0.71069 Å) |
| Temperature | 295(1) K |
| Final R-factor | 0.049 for 1513 observed reflections |
Table 2: Calcium Ion Coordination Geometry
| Feature | Description |
| Coordination Number | 8 |
| Geometry | Distorted Square Antiprism[1] |
| Coordinating Ligands | 2 bidentate picrate anions, 4 unidentate water molecules[1][2] |
| Ca²⁺-Oxygen Bond Distances | Generally fall within the range of 2.30 to 2.50 Å[1] |
| Hydration | Four water molecules are part of the coordination sphere; a fifth water molecule occupies a lattice site and is not directly coordinated to the calcium ion.[2] |
Experimental Protocols
Detailed methodologies are essential for the replication of results and further research. The following sections describe the protocols for synthesis and characterization.
1. Synthesis of this compound Pentahydrate
The synthesis of this compound is typically achieved through the reaction of picric acid with a calcium base, such as calcium carbonate or calcium hydroxide.[1][3]
-
Materials : Picric acid (C₆H₃N₃O₇), Calcium Carbonate (CaCO₃), deionized water.
-
Procedure :
-
Prepare a 1% aqueous solution of picric acid.
-
Slowly add powdered calcium carbonate to the picric acid solution at room temperature while stirring continuously. Effervescence will be observed due to the release of carbon dioxide.[3]
-
Continue stirring the mixture for approximately two hours to ensure the reaction goes to completion.[3]
-
Filter the resulting solution to remove any unreacted calcium carbonate.
-
The filtrate, containing aqueous this compound, is then subjected to slow evaporation at room temperature.
-
Single crystals of this compound pentahydrate suitable for X-ray diffraction will form over several days.
-
2. Single-Crystal X-ray Diffraction
The definitive method for determining the crystal structure is single-crystal X-ray diffraction.[2]
-
Crystal Selection and Mounting : A well-formed, defect-free single crystal with dimensions of approximately 0.25 mm is selected and mounted on a goniometer head.[2]
-
Data Collection :
-
Instrument : Syntex Pī four-circle diffractometer or equivalent.[2]
-
Radiation Source : Molybdenum Kα radiation (λ = 0.71069 Å).[2]
-
Data Collection Mode : A 2θ/θ scan mode is used to collect a unique data set up to a maximum 2θ angle of 50°.[2]
-
Data Size : A total of 1889 independent reflections are collected. Reflections where the intensity (I) is greater than twice the standard deviation (2σ(I)) are considered 'observed' (1513 reflections in this case).[2]
-
-
Structure Solution and Refinement :
3. Thermal Analysis (TGA/DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and dehydration processes.
-
Instrument : A simultaneous TGA/DTA thermal analyzer.
-
Sample Preparation : 3–5 mg of the crystalline sample is placed in an alumina or platinum crucible.
-
Procedure :
-
The sample is heated from room temperature to a target temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
The experiment is conducted under a controlled atmosphere, typically flowing nitrogen, to prevent oxidative decomposition.
-
Weight loss is recorded as a function of temperature. For hydrated salts like this compound pentahydrate, stepwise weight loss corresponding to the removal of water molecules is expected.[3][4]
-
Visualizations: Workflows and Structural Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows involved in the analysis.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of Calcium Picrate
Abstract
Calcium picrate, the calcium salt of picric acid, is an energetic material of interest to researchers in materials science and chemistry. Its synthesis and characterization are crucial for understanding its properties and ensuring its safe handling. This technical guide provides an in-depth overview of the common synthesis methodologies, purification techniques, and analytical characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes diagrams to illustrate key processes and structural features.
Introduction
Picric acid (2,4,6-trinitrophenol) is a well-known chemical compound that, despite its bitter taste, has been used historically as a military explosive, an antiseptic, and a dye.[1] It readily reacts with metals, bases, and even concrete to form picrate salts, many of which are more sensitive to shock, heat, and friction than picric acid itself.[1][2] this compound [Ca(C₆H₂N₃O₇)₂], is one such salt. A key characteristic of alkaline-earth metal picrates, including this compound, is the presence of crystalline water, which is lost in a stepwise manner as the temperature increases.[3] Understanding the synthesis and properties of this compound is essential for its potential applications and for mitigating the significant safety hazards it poses.[1]
Chemical Identity
The fundamental properties of anhydrous this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | calcium bis(2,4,6-trinitrophenolate)[4] |
| Molecular Formula | C₁₂H₄CaN₆O₁₄[4] |
| Molecular Weight | 496.27 g/mol [4] |
| CAS Number | 16824-78-5[4][5][6] |
| InChI Key | IMPNEEMVYLGDTR-UHFFFAOYSA-L[5][7] |
Synthesis and Purification
The most prevalent methods for synthesizing this compound involve the neutralization of picric acid with a suitable calcium base or through a double displacement reaction.[5] The two primary calcium bases used are calcium carbonate (CaCO₃) and calcium hydroxide (Ca(OH)₂).
Synthesis via Neutralization Reaction
A. Reaction with Calcium Carbonate: This method involves the slow addition of calcium carbonate to an aqueous solution of picric acid. The reaction proceeds at room temperature with stirring and is accompanied by the effervescence of carbon dioxide gas.[3]
B. Reaction with Calcium Hydroxide: This is a rapid and efficient method that typically concludes within two hours, offering high yields and purity.[5] The reaction is driven by the acid-base neutralization between picric acid and the stronger base, calcium hydroxide.
Experimental Protocols
Protocol 1: Synthesis using Calcium Carbonate[3]
-
Prepare a 1% aqueous solution of picric acid (e.g., 5g of picric acid in 500 mL of deionized water).
-
Slowly add calcium carbonate (2 g) to the picric acid solution while stirring continuously.
-
Continue stirring the mixture at room temperature for two hours. Observe the generation of CO₂ bubbles.
-
After the reaction is complete, filter the solution to remove any unreacted calcium carbonate.
-
The filtrate, containing the dissolved this compound, is then taken for purification and crystal isolation.
Protocol 2: Synthesis using Calcium Hydroxide[5]
-
Prepare a solution of picric acid in a suitable solvent.
-
Slowly add a stoichiometric amount of calcium hydroxide to the solution under constant stirring.
-
Maintain the reaction temperature in the optimal range of 40–50°C to ensure a complete reaction without degrading the picric acid.[5]
-
Stir the mixture for approximately two hours.
-
After the reaction, cool the mixture to about 10°C to facilitate the precipitation of the this compound product.[5]
-
Collect the precipitate by filtration.
Purification Protocol
Purification is critical to remove unreacted starting materials and byproducts. Recrystallization is a commonly employed technique.[3][5]
-
Filtration: The initial reaction mixture is filtered to remove any insoluble impurities or unreacted base (e.g., CaCO₃).[5]
-
Concentration: The filtrate is concentrated by evaporating the solvent, often under reduced pressure, to yield the crude solid product.[5]
-
Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent, such as acetone.[3][5] Any remaining insoluble impurities are removed by filtering the hot solution.
-
Crystal Formation: The hot, clear filtrate is allowed to cool slowly to room temperature, promoting the formation of purified this compound crystals.[5]
-
Isolation: The purified crystals are collected using vacuum filtration and are subsequently washed with a small amount of cold solvent to remove any residual impurities from the crystal surfaces.[5]
Visualization of Synthesis Workflow
References
- 1. Picric acid and picrate salts [tc.canada.ca]
- 2. jes.or.jp [jes.or.jp]
- 3. jes.or.jp [jes.or.jp]
- 4. This compound | C12H4CaN6O14 | CID 12601272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 16824-78-5 | Benchchem [benchchem.com]
- 6. This compound|lookchem [lookchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
Solubility of Calcium picrate in organic solvents.
An In-depth Technical Guide to the Solubility of Calcium Picrate in Organic Solvents
Introduction
This compound (C₁₂H₄CaN₆O₁₄) is the calcium salt derived from picric acid. Its solubility characteristics in various organic solvents are of fundamental importance for its synthesis, purification, handling, and application in fields such as chemical manufacturing and pyrotechnics. This technical guide provides a comprehensive overview of the known solubility properties of this compound in organic media, details established experimental protocols for the precise determination of its solubility, and presents a visual workflow for these experimental procedures. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of the behavior of this energetic salt in non-aqueous systems.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value |
| IUPAC Name | calcium bis(2,4,6-trinitrophenolate) |
| CAS Number | 16824-78-5 |
| Molecular Formula | C₁₂H₄CaN₆O₁₄ |
| Molecular Weight | 496.27 g/mol |
| Appearance | Yellowish crystalline solid |
| Hydration | Can exist in hydrated forms, which may affect solubility. |
Solubility of this compound in Organic Solvents
Comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively reported in the available scientific literature. However, qualitative information and the general principles of solubility for ionic compounds provide valuable insights.
Qualitative Solubility Profile:
-
Acetone: this compound has been noted to be soluble in acetone. This property is often exploited during its purification, where crude this compound is dissolved in acetone to facilitate the removal of insoluble contaminants through filtration.
-
Ethanol-Water Mixtures: The use of ethanol-water mixtures has been shown to enhance the solubility and improve the crystallization kinetics of this compound. This suggests that while solubility in absolute ethanol may be limited, the presence of water significantly increases its solubility.
Data Presentation: Quantitative Solubility
The following table summarizes the currently available quantitative solubility data for this compound in common organic solvents. The lack of specific values underscores a notable gap in the existing chemical literature.
| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100g of solvent) | Reference |
| Methanol | CH₃OH | 25 | Not Available | - |
| Ethanol | C₂H₅OH | 25 | Not Available | - |
| Acetone | CH₃COCH₃ | 25 | Soluble (quantitative data not available) | - |
| Chloroform | CHCl₃ | 25 | Not Available | - |
| Dichloromethane | CH₂Cl₂ | 25 | Not Available | - |
| Tetrahydrofuran | C₄H₈O | 25 | Not Available | - |
| Acetonitrile | CH₃CN | 25 | Not Available | - |
Experimental Protocols for Solubility Determination
For researchers aiming to quantify the solubility of this compound, several robust experimental methodologies can be employed. The selection of a suitable protocol will depend on the anticipated solubility range and the analytical capabilities available.
Gravimetric Method
This classical method is highly reliable for determining the solubility of non-volatile solutes like this compound in volatile organic solvents.
Methodology:
-
Preparation of Saturated Solution: An excess amount of finely powdered this compound is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
Phase Separation: The agitation is stopped, and the undissolved solid is allowed to sediment. A clear aliquot of the supernatant is carefully withdrawn using a pipette, ensuring no solid particles are transferred. Filtration through a syringe filter may be employed for complete removal of solids.
-
Solvent Evaporation: The accurately measured volume or mass of the saturated solution is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Mass Determination of Solute: After complete removal of the solvent, the container with the dried this compound residue is cooled in a desiccator and weighed. The mass of the dissolved this compound is determined by difference.
-
Calculation of Solubility: The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 g of solvent ( g/100g ) or moles per liter (mol/L).
Spectrophotometric Method
Given the chromophoric nature of the picrate anion, UV-Visible spectrophotometry offers a sensitive method for determining the concentration of dissolved this compound.
Methodology:
-
Preparation of Calibration Standards: A series of standard solutions of this compound with precisely known concentrations are prepared in the organic solvent of interest.
-
Measurement of Absorbance: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for the picrate anion in that solvent.
-
Construction of Calibration Curve: A calibration curve is generated by plotting absorbance versus concentration. The relationship should be linear in the concentration range of interest, following the Beer-Lambert law.
-
Analysis of Saturated Solution: A saturated solution of this compound is prepared and equilibrated as described in the gravimetric method. A clear aliquot is withdrawn and, if necessary, accurately diluted with the pure solvent to bring its absorbance within the linear range of the calibration curve.
-
Determination of Concentration: The absorbance of the (diluted) sample is measured at λmax, and its concentration is determined from the calibration curve.
-
Calculation of Solubility: The solubility of this compound in the saturated solution is calculated, accounting for any dilution performed.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: A generalized experimental workflow for determining the solubility of a solid in a liquid solvent.
Spectroscopic Properties of Calcium Picrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of calcium picrate, focusing on Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the characterization of this energetic material.
Introduction
This compound, the calcium salt of picric acid (2,4,6-trinitrophenol), is a primary explosive material.[1] Its stability and energetic properties are of significant interest in various fields. Spectroscopic techniques are crucial for the structural elucidation, identification, and quality control of this compound. This guide summarizes the available spectroscopic data, provides detailed experimental protocols, and presents logical workflows for its analysis.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of picric acid with a calcium source, such as calcium carbonate or calcium hydroxide.[2][3] A typical laboratory-scale synthesis procedure is as follows:
Reaction:
2 (O₂N)₃C₆H₂OH + CaCO₃ → Ca[(O₂N)₃C₆H₂O]₂ + H₂O + CO₂
Procedure:
-
Dissolve picric acid in a suitable solvent, such as acetone or hot water.[3]
-
Slowly add a stoichiometric amount of calcium carbonate (or a solution of calcium hydroxide) to the picric acid solution with constant stirring.[2][3]
-
Continue stirring the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for several hours until the reaction is complete, indicated by the cessation of gas evolution (in the case of calcium carbonate).[2]
-
Filter the resulting solution to remove any unreacted starting materials or impurities.
-
The filtrate, containing the dissolved this compound, is then concentrated by evaporation to induce crystallization.
-
The resulting crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[3]
Spectroscopic Properties
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is primarily characterized by the vibrational modes of the picrate anion. The presence of the calcium ion can cause slight shifts in the positions of these bands compared to picric acid. The following table summarizes the expected FT-IR vibrational modes for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | References |
| O-H Stretching (of hydration water) | 3600 - 3200 (broad) | [4] |
| Aromatic C-H Stretching | 3100 - 3000 | |
| Asymmetric NO₂ Stretching | 1560 - 1530 | |
| Symmetric NO₂ Stretching | 1350 - 1330 | |
| Aromatic C=C Stretching | 1630 - 1400 | |
| C-O Stretching (phenolic) | 1300 - 1250 | |
| C-N Stretching | ~1342 | |
| NO₂ Bending | Below 1000 | |
| C-H Out-of-plane Bending | Below 900 |
Note: The exact peak positions can vary depending on the hydration state and the crystalline form of the this compound.
Raman Spectroscopy
Expected Raman Bands for this compound:
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |
| Aromatic C-H Stretching | 3100 - 3000 | |
| Symmetric NO₂ Stretching | ~1345 | Expected to be a strong band. |
| Aromatic Ring Breathing | ~1000 - 800 | Characteristic of the substituted benzene ring. |
| NO₂ Deformation and Rocking | 900 - 700 | |
| C-N Stretching | ~830 | |
| Low-frequency modes | < 400 | Lattice vibrations and other skeletal modes. |
Note: These are estimations and experimental verification is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for this compound are scarce in the literature. However, the expected chemical shifts for the picrate anion can be predicted.
¹H NMR: The proton NMR spectrum of the picrate anion in this compound is expected to show a single peak in the aromatic region due to the two equivalent aromatic protons. The strong electron-withdrawing effect of the three nitro groups will cause this signal to appear significantly downfield.
¹³C NMR: The carbon NMR spectrum will be more complex, with distinct signals for the different carbon atoms in the picrate anion.
The following table summarizes the predicted NMR data for the picrate anion in a generic picrate salt, which can be considered a good approximation for this compound.
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
| ¹H | 8.6 - 9.2 | Aromatic C-H |
| ¹³C | ~162 | C-O (phenolic) |
| ¹³C | ~142 | C-NO₂ (para) |
| ¹³C | ~125 | C-NO₂ (ortho) |
| ¹³C | ~120 | C-H |
Note: Chemical shifts are highly dependent on the solvent used. The predicted values are for DMSO-d₆.[6][7]
Experimental Protocols
FT-IR Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.
-
Sample Preparation:
-
Dry a small amount of spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove any absorbed water.
-
Grind approximately 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.
-
Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.[8]
-
-
Pellet Formation:
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum using a pure KBr pellet.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Raman Spectroscopy (Solid Sample)
This protocol outlines the general procedure for acquiring a Raman spectrum of solid this compound.
-
Sample Preparation:
-
Place a small amount of the crystalline or powdered this compound sample onto a clean microscope slide or into a sample holder.[10]
-
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm, 785 nm).
-
Focus the laser beam onto the sample using the microscope objective.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including laser power, exposure time, and number of accumulations, to obtain a spectrum with a good signal-to-noise ratio.
-
Acquire the Raman spectrum over the desired Raman shift range (e.g., 100-3500 cm⁻¹).
-
It is advisable to acquire spectra from multiple spots on the sample to ensure homogeneity.
-
NMR Spectroscopy (Solution State)
This protocol describes the preparation of a sample for solution-state NMR analysis.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can affect the chemical shifts.[11]
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, setting the appropriate spectral width, number of scans, and relaxation delay.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be required.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final NMR spectra.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a this compound sample.
Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the key steps in each spectroscopic technique.
FT-IR (KBr Pellet) Experimental Workflow
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Raman Spectroscopy Experimental Workflow
References
- 1. Picric acid and picrate salts [tc.canada.ca]
- 2. This compound | 16824-78-5 | Benchchem [benchchem.com]
- 3. jes.or.jp [jes.or.jp]
- 4. scienceijsar.com [scienceijsar.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. pelletpressdiesets.com [pelletpressdiesets.com]
- 10. plus.ac.at [plus.ac.at]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
Quantum Chemical Blueprint for Calcium Picrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium picrate, the calcium salt of picric acid, is a compound of interest in various chemical and pharmaceutical fields. Understanding its molecular structure, stability, and reactivity is crucial for its application and for the development of new materials and drug formulations. Quantum chemical calculations offer a powerful lens through which to investigate these properties at an atomic level. This technical guide provides a comprehensive overview of the theoretical framework and practical considerations for conducting quantum chemical calculations on this compound, even in the absence of extensive prior computational studies on this specific molecule. By leveraging data from experimental studies and computational work on analogous metal picrates, we can construct a robust methodology for future in-silico investigations.
Molecular Structure and Coordination
Experimental studies, specifically single-crystal X-ray diffraction, have been pivotal in elucidating the solid-state structure of this compound. The most well-characterized form is this compound pentahydrate, Ca(C₆H₂N₃O₇)₂·5H₂O.
In this structure, the calcium ion is eight-coordinate, a common feature for calcium complexes.[1] The coordination sphere is comprised of two bidentate picrate ligands and four water molecules.[1] The picrate anion coordinates to the calcium ion through the phenolic oxygen and one of the oxygen atoms from an ortho-nitro group.[1] This bidentate chelation is a recurring motif in metal picrate complexes and contributes significantly to their stability.[1]
A proposed workflow for the theoretical investigation of this compound would begin with its known crystal structure and proceed through optimization and property calculation.
Theoretical Methodology: A Roadmap for Calculation
Computational Protocol
A recommended approach for the quantum chemical analysis of this compound would involve the following steps:
-
Model System Selection : The initial molecular model would be based on the experimentally determined crystal structure of this compound pentahydrate. For gas-phase calculations, a single formula unit, [Ca(C₆H₂N₃O₇)₂(H₂O)₄], could be considered.
-
Geometry Optimization : The initial structure would be optimized to find the minimum energy conformation. The B3LYP functional in combination with a basis set such as 6-311G(d,p) is a well-established choice for organic and metal-organic systems.
-
Vibrational Frequency Analysis : Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.
-
Electronic Property Calculation : Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, would be calculated. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[1]
Predicted Molecular Properties and Data Presentation
Based on the established understanding of picrate chemistry and DFT calculations on analogous systems, we can anticipate the key findings from a computational study of this compound.
Structural Parameters
The geometry optimization is expected to yield bond lengths and angles in close agreement with experimental X-ray diffraction data. The coordination of the calcium ion with the picrate ligands and water molecules will be a key feature of the optimized structure.
| Parameter | Expected Value Range (from analogous systems) | Experimental Reference (Ca(C₆H₂N₃O₇)₂·5H₂O) |
| Ca-O (phenolic) bond length | 2.30 - 2.50 Å | Available in crystallographic data |
| Ca-O (nitro) bond length | 2.40 - 2.60 Å | Available in crystallographic data |
| Ca-O (water) bond length | 2.30 - 2.50 Å | Available in crystallographic data |
| O-Ca-O bond angles | Variable (distorted geometry) | Distorted square antiprism[1] |
Vibrational Frequencies
The calculated vibrational spectrum will exhibit characteristic peaks corresponding to the functional groups present in this compound. These can be compared with experimental IR and Raman spectra for validation.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H stretching (water) | 3200 - 3600 |
| C-H stretching (aromatic) | 3000 - 3100 |
| Asymmetric NO₂ stretching | 1500 - 1560 |
| Symmetric NO₂ stretching | 1330 - 1370 |
| C-O stretching (phenolic) | 1250 - 1350 |
| Ca-O stretching | 300 - 500 |
Electronic Properties
The electronic properties of this compound will be largely influenced by the picrate anion, which has a delocalized π-electron system and electron-withdrawing nitro groups.[1] The HOMO and LUMO are expected to be primarily localized on the picrate ligands.[1]
| Property | Definition | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
The relationship between the molecular orbitals and the overall electronic structure can be visualized as follows:
References
An In-depth Technical Guide to Calcium Picrate: Discovery and History
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of Calcium Picrate. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of this compound.
Introduction
This compound, the calcium salt of picric acid (2,4,6-trinitrophenol), is a chemical compound that has garnered interest primarily due to the explosive nature of its anion. While the history of picric acid is well-documented, the specific discovery of this compound is less so, likely due to its straightforward synthesis via the neutralization of picric acid with a calcium base. This guide will delve into the historical context of picrates, the synthesis of this compound, its chemical and physical properties, and its limited known applications.
Discovery and History
The history of this compound is intrinsically linked to the discovery and subsequent applications of its parent compound, picric acid.
Discovery of Picric Acid:
British chemist Peter Woulfe is credited with the first synthesis of picric acid in 1771 by treating indigo with nitric acid.[1][2] Initially, it was used as a yellow dye for silk and wool.[2] The name "picric acid" was later coined by French chemist Jean-Baptiste-André Dumas from the Greek word "pikros," meaning "bitter," due to its intensely bitter taste.[2]
Emergence of Picrates and Their Explosive Properties:
In the 19th century, the explosive properties of picric acid and its salts (picrates) were recognized. Picric acid itself was used as a military explosive, notably by the French under the name "melinite" starting in 1886.[2] However, picric acid is corrosive to metals, and the resulting metal picrate salts are often highly sensitive to shock and friction, making them dangerous.[1]
The Notorious History of this compound:
A significant historical event involving this compound underscores its hazardous nature. In 1916, a fire at a French ammunition factory led to molten picric acid coming into contact with a concrete floor. The resulting formation and subsequent detonation of this compound caused a catastrophic explosion, killing 170 people. This incident highlighted the dangers of forming picrate salts, even unintentionally. Picric acid's interaction with concrete can form this compound, a fact that remains a safety concern in handling the acid.[1]
While a specific individual and date for the "discovery" of this compound are not well-documented, its preparation follows fundamental acid-base chemistry that would have been well understood by chemists following the characterization of picric acid.
Historical Medicinal Use of Picrates:
Interestingly, picric acid and its salts were also used medicinally. They were employed as antiseptics and astringents, and incorporated into ointments for treating burns.[2][3] The analgesic and antiseptic properties were attributed to the numbing of pain and the coagulation of albumin, which reduced pus formation.[3] Picric acid solutions were used to treat a variety of ailments, including malaria and skin infections.[3] However, the specific role or advantage of using the calcium salt in these applications, as opposed to other picrates or picric acid itself, is not clearly detailed in historical records.
Chemical and Physical Properties
This compound is an ionic compound consisting of a calcium cation (Ca²⁺) and two picrate anions (C₆H₂N₃O₇⁻). Its properties are largely dictated by the picrate anion.
| Property | Value |
| Chemical Formula | C₁₂H₄CaN₆O₁₄ |
| Molecular Weight | 496.27 g/mol [4] |
| CAS Number | 16824-78-5[4] |
| Appearance | Yellow crystalline solid |
| IUPAC Name | calcium bis(2,4,6-trinitrophenolate)[5] |
| Synonyms | Calcarea picrata, Calcium dipicrate, Picric acid calcium salt[4][5] |
| Computed Properties | |
| PSA | 321.04 Ų[6] |
| LogP | 6.25[6] |
| Hydrogen Bond Donor Count | 0[6] |
| Hydrogen Bond Acceptor Count | 14[6] |
| Rotatable Bond Count | 0[6] |
| Exact Mass | 495.9411397 Da[4][5] |
| Complexity | 292[4][5] |
Crystallographic Data for this compound Pentahydrate:
The crystal structure of this compound pentahydrate (Ca(C₆H₂N₃O₇)₂·5H₂O) has been determined by single-crystal X-ray diffraction.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄CaN₆O₁₉[7] |
| Molecular Weight | 586.4 g/mol [7] |
| Crystal System | Orthorhombic[7] |
| Space Group | Pmab (No. 57)[7] |
| Unit Cell Parameters | a = 24.169(6) Å, b = 10.292(7) Å, c = 8.554(2) Å[7] |
| Unit Cell Volume (U) | 2128(1) ų[7] |
| Molecules per Unit Cell (Z) | 4[7] |
| Calculated Density (Dc) | 1.83 g/cm³[7] |
In this structure, the calcium ion is eight-coordinate, bonded to two bidentate picrate ligands and four water molecules in a distorted square antiprism geometry.[7] The picrate ligand coordinates to the calcium ion through the phenolic oxygen and an oxygen from an ortho-nitro group.[7]
Experimental Protocols: Synthesis of this compound
The most common methods for synthesizing this compound involve the reaction of picric acid with a calcium-containing base.
Synthesis from Calcium Carbonate and Picric Acid
This method is a straightforward neutralization reaction.
Materials:
-
Picric acid (C₆H₃N₃O₇)
-
Calcium carbonate (CaCO₃)
-
Deionized water
-
Acetone (for purification)
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Picric Acid Solution: Prepare a 1% aqueous solution of picric acid. For example, dissolve 5 g of picric acid in 500 ml of deionized water. Gentle heating may be required to fully dissolve the picric acid.
-
Reaction: Slowly add 2 g of calcium carbonate to the stirred picric acid solution at room temperature.[6] The addition should be gradual to control the effervescence from the release of carbon dioxide gas.
-
Stirring: Continue stirring the mixture for 4-6 hours at a temperature of 40-50°C.[7]
-
Filtration: After the reaction is complete, filter the solution to remove any unreacted calcium carbonate.[7]
-
Concentration: Gently heat the filtrate to evaporate some of the water and concentrate the solution, which will lead to the crystallization of crude this compound upon cooling.[7]
-
Purification by Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot acetone.[7]
-
Filter the hot solution to remove any insoluble impurities.[7]
-
Allow the filtrate to cool slowly to room temperature to form purified crystals of this compound.[7]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold acetone to remove any remaining soluble impurities.[7] . Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Synthesis from Calcium Hydroxide and Picric Acid
This method offers a faster reaction time and higher yield compared to the calcium carbonate method.
Materials:
-
Picric acid (C₆H₃N₃O₇)
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Acetone (for purification)
-
Stirring apparatus
-
Filtration apparatus
-
Heating plate
-
Standard laboratory glassware
Procedure:
-
Preparation of Picric Acid Solution: Prepare an aqueous solution of picric acid as described in the previous method.
-
Reaction: Slowly add a stoichiometric amount of calcium hydroxide to the stirred picric acid solution.
-
Stirring: Stir the mixture for approximately 2 hours.[7]
-
Work-up and Purification: Follow the same filtration, concentration, recrystallization, and drying steps as outlined in the calcium carbonate method.
Comparison of Synthesis Methods:
| Method | Yield (%) | Purity (%) | Reaction Time (hours) | Key Characteristics |
| Calcium Hydroxide | 85–90[7] | >98[7] | 2[7] | Faster reaction, higher efficiency.[7] |
| Calcium Carbonate | 75–80[7] | 95–97[7] | 4–6[7] | Slower reaction, lower yield, effervescence occurs. |
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Biological Activity and Drug Development Context
Despite the historical medicinal use of picric acid, there is a significant lack of specific data on the biological activity and mechanism of action of this compound in the context of modern drug development.
Known Biological Context:
-
Antiseptic and Astringent Properties: Like its parent acid, this compound would be expected to exhibit antiseptic and astringent properties.
-
Toxicity: Picric acid and its salts are toxic if ingested, inhaled, or absorbed through the skin.[1]
-
Component in Registered Products: this compound is listed as a component in some FDA-registered products, such as "BoilX," "Epl-Cell Repair," and "C08 CALCIUM METABOLISM," though its specific role and concentration in these formulations are not detailed in the available literature.[5]
Lack of Signaling Pathway Information:
Extensive searches of scientific literature have not revealed any elucidated signaling pathways specifically for this compound. The historical uses of picric acid predate the modern understanding of molecular biology and cell signaling. The biological effects are likely a combination of the actions of the picrate anion and the calcium cation. The picrate anion, a large organic molecule, may disrupt cell membranes and protein function non-specifically, while the calcium cation is a ubiquitous second messenger involved in countless cellular processes. However, a specific, targeted interaction of the this compound salt with a particular receptor or signaling cascade has not been identified.
For professionals in drug development, this lack of specific biological targets and mechanistic understanding makes this compound a challenging starting point for a rational drug design program. Its primary historical and industrial relevance remains in the field of explosives and as a chemical reagent.
Conclusion
This compound is a compound with a history more notorious for its explosive hazard than for any well-defined therapeutic application. While its synthesis is straightforward and its chemical and physical properties are well-characterized, its biological activity remains poorly understood from a modern pharmacological perspective. For researchers and drug development professionals, this compound serves as an example of a compound whose historical uses have not translated into a clear, mechanistically-defined role in contemporary medicine. Further research would be required to identify any specific biological targets and signaling pathways before it could be considered for any therapeutic development.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Picric acid and picrate salts [tc.canada.ca]
- 3. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C12H4CaN6O14 | CID 12601272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound | 16824-78-5 | Benchchem [benchchem.com]
CAS number and molecular formula of Calcium picrate.
An In-depth Technical Guide to Calcium Picrate
This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in chemical and materials science. It covers the compound's fundamental properties, detailed synthesis protocols, and analytical methodologies. While the picrate anion is of interest in various chemical fields, it is crucial to note that this compound is primarily studied in the context of coordination chemistry and as an energetic material. Its application in drug development and pharmacology is not well-documented in scientific literature.
Chemical and Physical Properties
This compound, also known as calcium bis(2,4,6-trinitrophenolate), is the calcium salt of picric acid. Its properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 16824-78-5 | [1][2][3] |
| Molecular Formula | C₁₂H₄CaN₆O₁₄ | [2] |
| Molecular Weight | 496.27 g/mol | [2][3] |
| Synonyms | Calcium dipicrate, Calcarea picrata, Picric acid calcium salt | [1][2] |
| Appearance | Yellowish crystals | [4] |
| Hydration | Exists in hydrated forms, with stable phase having ~4.8 H₂O molecules | [4] |
Synthesis and Purification
The most common methods for synthesizing this compound involve the reaction of picric acid with a suitable calcium base, such as calcium hydroxide or calcium carbonate.[5] The choice of method affects reaction time, yield, and purity.[5]
| Parameter | Calcium Hydroxide Method | Calcium Carbonate Method | Citation(s) |
| Reaction Time | ~2 hours | 4–6 hours | [5] |
| Yield | 85–90% | 75–80% | [5] |
| Purity | >98% | 95–97% | [5] |
| Optimal Temp. | Not specified | 40–50°C | [5] |
The general workflow for synthesis and purification is outlined below.
The logical relationship between reactants and products in the calcium carbonate method is illustrated below.
References
An In-depth Technical Guide to the Stability and Potential Hazards of Calcium Picrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability, potential hazards, and handling considerations for calcium picrate. The information is intended to support researchers, scientists, and professionals in drug development and other fields where this energetic material may be encountered. All quantitative data are summarized for clarity, and detailed experimental protocols from cited literature are provided.
Introduction to this compound
This compound, with the chemical formula Ca(C₆H₂N₃O₇)₂, is the calcium salt of picric acid (2,4,6-trinitrophenol). Like picric acid and other metal picrates, it is an energetic material with significant explosive hazards.[1] Its formation can occur through direct synthesis or unintentionally when picric acid comes into contact with calcium-containing materials, such as concrete.[2][3][4] This latter route of formation is a critical safety concern, as it has been implicated in accidental explosions.[1][4] The stability and sensitivity of this compound are highly dependent on its hydration state, with the anhydrous form being considerably more dangerous.
Synthesis and Purification
This compound is typically synthesized via a neutralization reaction between picric acid and a calcium base, such as calcium carbonate or calcium hydroxide.[5] The choice of base affects reaction time, yield, and purity.
Synthesis Routes
-
Calcium Hydroxide Method: This is a rapid method, typically concluding within two hours, offering high yields (85–90%) and high purity (>98%).[5]
-
Calcium Carbonate Method: This method is slower, requiring 4–6 hours, and results in lower yields (75–80%) and purity (95–97%).[5][6] The reaction generates carbon dioxide gas.[6]
The workflow for a typical lab-scale synthesis and purification process is outlined below.
Caption: Workflow for this compound Synthesis and Purification.
Physicochemical and Explosive Properties
The properties of this compound, particularly its stability and sensitivity, are closely linked to its degree of hydration. It can exist in a metastable state with a higher number of water molecules or a more stable state with fewer.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in comparison to its parent compound, picric acid, and other alkaline-earth metal picrates.
| Property | This compound | Picric Acid | Reference(s) |
| Molecular Formula (Anhydrous) | C₁₂H₄CaN₆O₁₄ | C₆H₃N₃O₇ | [5] |
| Molecular Weight (Anhydrous) | 496.27 g/mol | 229.10 g/mol | [5] |
| Hydration States | |||
| Metastable Form | 10.4-10.7 H₂O | N/A | [1][6] |
| Stable Form | 4.8 H₂O | N/A | [1][6] |
| Thermal Properties | |||
| Decomposition Onset (DTA) | ~380 K (~107 °C) | ~430 K | [6] |
| Activation Energy (Decomp.) | 140.3 kJ/mol | - | [1][6] |
| Heat of Decomposition | ~3600-4400 J/g | 5590 J/g | [6] |
| Sensitivity Data | |||
| Drop Hammer (1/6 Explosion Height) | > 40 cm | 38.0 cm | [6] |
| Friction Sensitivity | 0/6 (No explosions up to max load) | 1/6 | [6] |
Table 1: Physicochemical and Explosive Properties of this compound.
| Compound | Stable Hydrate (H₂O molecules) | Decomposition Onset (DTA) | Activation Energy (kJ/mol) | Drop Hammer (1/6 Exp. Ht.) | Reference(s) |
| Magnesium Picrate | 6.5 | ~420 K | 125.6 | > 40 cm | [1][6] |
| This compound | 4.8 | ~380 K | 140.3 | > 40 cm | [1][6] |
| Strontium Picrate | 5.0-5.1 | ~370 K | 171.3 | 18.2 cm | [1][6] |
| Barium Picrate | 4.0 | ~400 K | 257.7 | 10.6 cm | [1][6] |
| Picric Acid | N/A | ~430 K | - | 38.0 cm | [6] |
Table 2: Comparative Properties of Alkaline-Earth Metal Picrates.
Stability and Potential Hazards
Thermal Stability
The decomposition of alkaline-earth metal picrates, including this compound, generally begins at a higher temperature than that of picric acid itself, though the onset can be influenced by dehydration.[1][6] The DTA curve for this compound shows a large endothermic peak around 380 K (107 °C), which corresponds to the dehydration of its crystalline water.[6] The activation energy for the initiation of exothermic decomposition for this compound has been determined to be 140.3 kJ/mol.[1][6]
Impact and Friction Sensitivity
Dry picric acid is highly sensitive to heat, shock, and friction.[3] Metal picrates are often even more sensitive.[3][7] However, studies show that hydrated this compound is surprisingly insensitive to both impact and friction, more so than picric acid.[6] Drop hammer tests showed no explosion at a drop height of 40 cm, whereas picric acid exploded at 38 cm.[6] Similarly, no explosions were recorded for this compound in friction sensitivity tests.[6] This insensitivity is attributed to the presence of crystalline water. It is critical to assume that anhydrous this compound is extremely sensitive to mechanical stimuli.
Reactivity and Incompatibility
-
Formation on Concrete: Picric acid readily reacts with bases, including concrete and plaster, to form friction-sensitive this compound.[3][7][8] This poses a severe hazard, and spills of picric acid on such surfaces can lead to the formation of a highly dangerous contact explosive.[4]
-
Metal Incompatibility: Picric acid and its salts are incompatible with most metals (except tin and aluminum), including copper, lead, zinc, and iron, as they form even more shock-sensitive picrate salts.[7][9] Never use metal spatulas or store in containers with metal lids.[10]
The relationship between hydration and hazard is a critical concept for safe handling.
Caption: Relationship between Hydration State and Hazard Level.
Toxicological Hazards
The toxicity of this compound is primarily attributed to the picrate anion. Picric acid is toxic if swallowed, inhaled, or absorbed through the skin and can cause liver and kidney damage with chronic exposure.[3][11]
The mechanism of toxicity for nitroaromatic compounds is linked to the metabolic reduction of the nitro groups.[12] This process, mediated by cellular nitroreductases, can proceed via two main pathways, both of which can lead to cellular damage.
-
One-Electron Reduction: This pathway forms a nitro anion radical. In the presence of oxygen, this radical can undergo redox cycling, transferring an electron to O₂ to form a superoxide anion radical (O₂⁻•), a type of Reactive Oxygen Species (ROS). This regenerates the parent nitroaromatic compound and initiates a futile cycle that leads to significant oxidative stress, damaging cellular components like lipids, proteins, and DNA.[12]
-
Two-Electron Reduction: This pathway reduces the nitro group to a nitroso intermediate, and subsequently to a hydroxylamine derivative. These metabolites are also highly reactive and can contribute to cellular toxicity.[12]
Caption: Toxicological Signaling Pathways of the Picrate Anion.
Experimental Protocols
Synthesis of this compound (from Calcium Carbonate)
-
Source: Adapted from Matsukawa et al., Science and Technology of Energetic Materials, 2003.[6]
-
Slowly add 2 g of calcium carbonate (CaCO₃) to 500 ml of a 1% aqueous solution of picric acid.
-
Stir the mixture for two hours at room temperature. Observe the generation of CO₂ bubbles.
-
After the reaction, filter the solution to separate the unreacted calcium carbonate residue.
-
Concentrate the filtrate to 100 ml by evaporation.
-
For purification and recrystallization, add the concentrated solution to 2000 ml of dichloromethane (CH₂Cl₂). This removes unreacted picric acid, which remains in the filtrate.
-
Collect the precipitated yellowish crystals of this compound. The reported yield is 18.9 g.[6]
Thermal Analysis (TG-DTA)
-
Source: Adapted from Matsukawa et al., Science and Technology of Energetic Materials, 2003.[6]
-
Instrument: Seiko Instruments TG-DTA 220 or equivalent.
-
Sample Size: Approximately 1-2 mg.
-
Sample Pan: Open aluminum pan.
-
Atmosphere: Nitrogen gas flow at 100 ml/min.
-
Heating Rate: 5 K/min.
-
Procedure: The sample is heated from room temperature. Weight loss (TG) and differential temperature (DTA) are recorded to determine dehydration temperatures and the onset of exothermic decomposition.
Sensitivity Testing
-
Source: Adapted from Matsukawa et al., Science and Technology of Energetic Materials, 2003.[6]
-
Standard: All tests are performed in accordance with Japanese Industrial Standard JIS K 4810.
-
Drop Hammer Test: A 5 kg drop hammer is used. The test determines the height from which the hammer must be dropped to cause an explosion in 1 out of 6 trials (1/6 explosion height). The sample is pretreated by vacuum drying at 298 K.
-
Friction Sensitivity Test: A BAM-type friction tester is used. The test determines the load at which an explosion occurs in 1 out of 6 trials. The sample is pretreated by vacuum drying at 298 K.
Purity Analysis (HPLC)
-
Source: Adapted from Goerlitz and Law, Analysis of picric acid in water by high-performance liquid chromatography, 1978.[2]
-
System: High-performance liquid chromatograph with a reverse-phase column (e.g., C18) and a UV detector set to an appropriate wavelength for picrate detection.
-
Mobile Phase: An ion-pairing reagent is used under isocratic conditions. A typical mobile phase might consist of a buffered aqueous solution with an organic modifier like methanol.
-
Sample Preparation: Dissolve the this compound sample in deionized water. Filter the sample through a 0.45-µm filter before injection.
-
Analysis: Inject the filtered sample into the HPLC system. Quantify the picrate concentration by comparing the peak area to that of a known picric acid reference standard. This method can detect picrate at levels down to 10 µg/L directly in water.[2]
Safe Handling, Storage, and Disposal
-
Storage: Store this compound in its original container, ensuring it remains wetted with at least 10% water by mass.[10] Store in a cool, dry, well-ventilated area away from heat, direct sunlight, and incompatible materials (metals, concrete, plaster).[9][10] Use only glass or plastic containers with non-metal caps.[11]
-
Handling: Always handle with non-metal (e.g., ceramic or plastic) spatulas.[10] Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7] Before sealing a container, clean the threads and cap with a damp cloth to prevent the formation of sensitive crystals.[10]
-
Spills: NEVER attempt to sweep up dry material.[13] Immediately wet spilled solids with water. Use a damp absorbent pad to clean the spill. Place all contaminated materials in a sealed plastic container with added water for disposal.[9]
-
Disposal: this compound is a hazardous, explosive waste. Do not pour it down the drain, as it can react with metal plumbing to form explosive picrates.[14] All waste, including contaminated cleaning materials, must be disposed of through a certified hazardous waste disposal service.[15] If a container of picrate is found to be dry or has crystals around the cap, do not handle it.[10] Secure the area and contact explosive ordnance disposal or specialized safety personnel immediately.
References
- 1. Science and Technology of Energetic Materials 64 (2003) [jes.or.jp]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. scispace.com [scispace.com]
- 5. HPLC Method for Analysis of Ammonium Picrate on Obelisc N Column | SIELC Technologies [sielc.com]
- 6. jes.or.jp [jes.or.jp]
- 7. researchgate.net [researchgate.net]
- 8. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. jes.or.jp [jes.or.jp]
- 10. researchgate.net [researchgate.net]
- 11. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. scielo.br [scielo.br]
- 13. Analysis of picric acid in water by high-performance liquid chromatography | U.S. Geological Survey [usgs.gov]
- 14. d-nb.info [d-nb.info]
- 15. dl.astm.org [dl.astm.org]
An In-depth Technical Guide to the Safety and Handling of Calcium Picrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data and handling information for calcium picrate. It is intended for an audience with a professional background in chemistry and laboratory safety. The information presented is a synthesis of data from Material Safety Data Sheets (MSDS) for related compounds, academic research, and safety guidelines.
Chemical Identification and Physical Properties
This compound is the calcium salt of picric acid. Its chemical and physical properties are summarized in the table below. It is important to note that this compound can exist in various hydrated forms, which can affect its properties. For instance, one study identified a metastable phase of this compound containing 10.4-10.7 molecules of water and a stable form with 4.8 molecules of water.[1]
| Property | Value |
| Chemical Name | Calcium bis(2,4,6-trinitrophenolate) |
| Synonyms | Calcium dipicrate, Calcarea picrata |
| CAS Number | 16824-78-5 |
| Molecular Formula | C₁₂H₄CaN₆O₁₄ |
| Molecular Weight | 496.27 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Slightly soluble in water |
Hazard Identification and GHS Classification
Picric acid, when containing less than 30% water, is classified as a Division 1.1 explosive.[2] Metal salts of picric acid, including this compound, are known to be even more sensitive to shock, friction, and heat than picric acid itself.[2][3][4][5] this compound is formed when picric acid reacts with concrete or plaster.[3][4][5][6] This presents a significant and often overlooked hazard in laboratory and storage environments.
The toxicity of this compound is primarily attributed to the picrate anion. Picric acid is toxic by all routes of exposure (ingestion, inhalation, and skin absorption).[3][4]
Anticipated GHS Hazard Classification:
| Hazard Class | Category |
| Explosive | Division 1.1 |
| Acute Toxicity (Oral) | Category 3 or 4 |
| Acute Toxicity (Dermal) | Category 3 or 4 |
| Acute Toxicity (Inhalation) | Category 3 or 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 or 2A |
Hazard Pictograms (Anticipated):
GHS Pictograms for Anticipated Hazards
Signal Word (Anticipated): Danger
Hazard Statements (Anticipated):
-
H201: Explosive; mass explosion hazard.
-
H301/311/331: Toxic if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
Experimental Protocols and Safety Data
Explosive Properties
The primary hazard of this compound is its explosive nature, especially when dry. Metal picrates are known to be sensitive to initiation by shock, friction, or heat.
Experimental Methodology: Drop Hammer Test
-
A small, precisely weighed sample of the substance is placed on a hardened steel anvil.
-
A specified weight (the "hammer") is dropped from a predetermined height onto the sample.
-
The test is repeated multiple times at various heights to determine the height at which there is a 50% probability of causing an explosion (this is known as the H₅₀ value).
-
A lower H₅₀ value indicates a greater sensitivity to impact.
A study on alkaline-earth metal picrates indicated that the activation energy for the initiation of exothermic decomposition of this compound is 140.3 kJ/mol.[1]
Workflow for Drop Hammer Impact Sensitivity Test
Toxicological Data
Specific LD₅₀ (Lethal Dose, 50%) or LC₅₀ (Lethal Concentration, 50%) data for this compound are not available in the reviewed literature. The toxicity is inferred from data on picric acid. Ingestion of 1-2 grams of picric acid can cause severe poisoning in humans.[7]
Experimental Methodology: LD₅₀ Determination (General Protocol)
LD₅₀ studies are typically conducted on laboratory animals (e.g., rats, mice) to determine the dose of a substance that is lethal to 50% of the test population.
-
Animal Selection: A group of uniform animals (in terms of species, strain, age, and weight) is selected.
-
Dosage Administration: The substance is administered to different groups of animals at varying doses. Common routes of administration are oral, dermal, or inhalation.
-
Observation: The animals are observed for a set period (e.g., 14 days), and the number of fatalities in each group is recorded.
-
Statistical Analysis: The data is statistically analyzed to determine the dose at which 50% of the animals died. This value is expressed as milligrams of substance per kilogram of body weight (mg/kg).
Handling and Storage
Extreme caution must be exercised when handling and storing this compound and materials potentially contaminated with it.
Key Handling Precautions:
-
Always assume it is explosive: Handle with the same precautions as a primary explosive.
-
Avoid friction, shock, and heat: Do not use metal spatulas or create situations where friction or impact can occur.[3]
-
Keep wet: this compound, like picric acid, is less sensitive when wet. However, it is crucial to prevent it from drying out.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles. Work in a chemical fume hood.[7]
-
Avoid contact with incompatible materials: Do not allow this compound to come into contact with metals (especially copper, lead, and zinc), concrete, or plaster.[4][5]
Storage:
-
Store in a designated, well-ventilated, cool, and dry area away from heat, sparks, and open flames.
-
The storage area should be constructed of compatible materials (avoiding concrete and metals where the material could be spilled).
-
Store in the original container, ensuring the cap and threads are clean before sealing.[3]
-
Regularly inspect containers for any signs of drying or crystal formation.
Logical Flow for Safe Handling of this compound
First Aid and Emergency Procedures
In case of exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a directed stream of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Spill and Leak Procedures:
-
DO NOT attempt to clean up a spill of dry this compound. Evacuate the area and contact emergency responders or a bomb disposal unit.
-
If a small spill of a solution occurs, carefully absorb it with an inert, non-combustible material. Keep the spilled material wet at all times. Place the absorbed material in a sealed, labeled container for disposal as hazardous waste.
Disposal Considerations
This compound and any materials contaminated with it must be disposed of as hazardous explosive waste. Follow all local, state, and federal regulations for the disposal of explosive materials. Never dispose of this compound down the drain, as it can form explosive salts with metal plumbing.[4]
Disclaimer
This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet. The information provided is based on the best available data for this compound and related compounds. Users should always consult with their institution's safety professionals and refer to all relevant safety regulations before handling this material. The absence of complete data for this compound necessitates that it be treated with the utmost caution.
References
- 1. jes.or.jp [jes.or.jp]
- 2. oag.ca.gov [oag.ca.gov]
- 3. mcgill.ca [mcgill.ca]
- 4. uthsc.edu [uthsc.edu]
- 5. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. PICRIC ACID, [DRY] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
A Comprehensive Technical Review of Calcium Picrate Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the existing literature on Calcium Picrate (Ca(C₆H₂N₃O₇)₂), a metallic salt of picric acid. The document covers its synthesis, physicochemical properties, structural characteristics, and potential biological relevance, with a focus on presenting quantitative data and detailed experimental protocols. It is intended to serve as a core resource for professionals in research, chemical synthesis, and drug development.
Physicochemical and Structural Properties
This compound is an alkaline-earth metal picrate that exists as a yellowish crystalline solid.[1] Like many other metallic picrates, it is known for its explosive properties, particularly when dehydrated.[1][2][3] The compound's properties are derived from the interaction between the calcium cation (Ca²⁺) and two picrate anions. The picrate ligand typically acts in a bidentate fashion, with the phenolic oxygen and an oxygen from an ortho-nitro group coordinating to the calcium ion.[4] The calcium cation in its picrate salts generally exhibits a coordination number ranging from 6 to 9, with 7 and 8 being the most common.[4]
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₄CaN₆O₁₄ | [5] |
| Molecular Weight | 496.27 g/mol | [5][6] |
| Exact Mass | 495.9411397 Da | [5][7] |
| Hydrogen Bond Acceptor Count | 14 | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Heavy Atom Count | 33 | [7] |
| CAS Number | 16824-78-5 | [5][7] |
| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])[O-])--INVALID-LINK--[O-])--INVALID-LINK--[O-].C1=C(C=C(C(=C1--INVALID-LINK--[O-])[O-])--INVALID-LINK--[O-])--INVALID-LINK--[O-].[Ca+2] | [7] |
Table 1: Summary of the key physicochemical properties of this compound.
Synthesis and Purification
The synthesis of this compound is most commonly achieved through two primary methods: the reaction of picric acid with calcium carbonate or with calcium hydroxide.[4] An alternative approach involves a double displacement reaction.[4] The choice of method impacts reaction time, yield, and purity. For industrial-scale production, the calcium carbonate route is often preferred for its cost-effectiveness, while the calcium hydroxide method is noted for its higher efficiency and yield in a laboratory setting.[4]
Data Presentation: Comparison of Synthesis Methods
| Parameter | Calcium Hydroxide Method | Calcium Carbonate Method |
| Reaction Time | ~2 hours | 4–6 hours |
| Yield | 85–90% | 75–80% |
| Purity | >98% | 95–97% |
| Optimal Temperature | Not specified, rapid reaction | 40–50°C |
Table 2: A comparative analysis of the two primary synthesis methods for this compound.[4]
Experimental Protocols
Detailed methodologies for the primary synthesis routes and subsequent purification are provided below.
Protocol 2.1: Synthesis via Reaction with Calcium Carbonate
-
Reaction Setup: A solution of picric acid (e.g., 1%) is prepared in a suitable solvent, such as deionized water.[1]
-
Addition of Reactant: Solid calcium carbonate (CaCO₃) is slowly added to the acidic picric acid solution while stirring. The reaction is characterized by the evolution of carbon dioxide gas.[4][8]
-
Reaction Conditions: The mixture is stirred continuously for 4–6 hours. The temperature is maintained in an optimal range of 40–50°C to facilitate the reaction without degrading the picric acid.[4]
-
Filtration: After the reaction is complete, the mixture is filtered to remove any unreacted calcium carbonate.[4]
-
Crystallization: The filtrate is then cooled to approximately 10°C to aid in the precipitation of the crude this compound product.[4]
-
Collection: The precipitated crystals are collected via filtration.
Protocol 2.2: Synthesis via Reaction with Calcium Hydroxide
-
Reaction Setup: Prepare a solution of picric acid.
-
Addition of Reactant: Slowly add calcium hydroxide (Ca(OH)₂) to the picric acid solution.
-
Reaction Conditions: This reaction is typically rapid and concludes within approximately two hours, offering high yields.[4]
-
Product Collection: Follow steps 4-6 from the calcium carbonate protocol to isolate the product.
Protocol 2.3: General Purification (Recrystallization)
-
Dissolution: The crude this compound product is dissolved in a minimal amount of a hot solvent, such as acetone or an ethanol-water mixture.[1][4]
-
Hot Filtration: The hot solution is filtered to remove any insoluble impurities.[4]
-
Crystallization: The hot filtrate is allowed to cool slowly to room temperature, promoting the formation of purified this compound crystals.[4]
-
Collection: The purified crystals are collected using vacuum filtration.[4]
-
Washing: The collected crystals are rinsed with a small amount of cold solvent to remove any residual impurities from the crystal surface.[4]
-
Drying: The final product is dried, often by draft ventilation or in a vacuum.[1]
Visualization: Synthesis and Purification Workflow
References
- 1. jes.or.jp [jes.or.jp]
- 2. Picric acid and picrate salts [tc.canada.ca]
- 3. Picrate - Wikipedia [en.wikipedia.org]
- 4. This compound | 16824-78-5 | Benchchem [benchchem.com]
- 5. This compound | C12H4CaN6O14 | CID 12601272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound X-HYDRATE | CAS#:16824-78-5 | Chemsrc [chemsrc.com]
- 7. lookchem.com [lookchem.com]
- 8. jes.or.jp [jes.or.jp]
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of Calcium Picrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of calcium picrate from picric acid. Two common neutralization methods are presented: the reaction of picric acid with calcium carbonate and with calcium hydroxide. This application note includes comprehensive experimental procedures, safety precautions, and characterization data. The information is intended to guide researchers in the safe and efficient synthesis of this compound for various research and development applications.
Introduction
Picric acid (2,4,6-trinitrophenol) is a versatile organic compound used in various chemical syntheses and as a component in histology stains.[1] Its reaction with bases leads to the formation of picrate salts. This compound, in particular, is formed through the neutralization of picric acid with a calcium base.[2] While picric acid and its salts have historical use as explosives, their unique chemical properties make them subjects of interest in materials science and coordination chemistry.[3][4]
This protocol details two reliable methods for synthesizing this compound, highlighting reaction conditions, purification techniques, and expected yields. Given the hazardous nature of picric acid and its derivatives, this document places a strong emphasis on critical safety procedures.[5][6]
Extreme Caution Advised: Picric acid and its salts are highly sensitive to shock, heat, and friction, especially when dry, and can be explosive.[1][7] All handling must be performed with appropriate personal protective equipment (PPE) and engineering controls. Picric acid should always be kept wetted with at least 10% water to prevent the formation of dangerous, shock-sensitive crystals.[5][8]
Chemical Properties and Data
A summary of the key chemical and physical properties of the reactant and product is provided below.
| Property | Picric Acid | This compound |
| IUPAC Name | 2,4,6-trinitrophenol | calcium bis(2,4,6-trinitrophenolate)[9] |
| Molecular Formula | C₆H₃N₃O₇[10] | C₁₂H₄CaN₆O₁₄[9] |
| Molar Mass | 229.11 g/mol [10] | 496.27 g/mol [9] |
| Appearance | Pale yellow, odorless crystals[10] | Yellowish refined crystal[3] |
| Hazards | Toxic, corrosive, explosive when dry[1][5][6] | Explosive, friction-sensitive[7] |
Synthesis Methodologies
The synthesis of this compound is typically achieved via a neutralization reaction. The choice of the calcium source affects reaction time, yield, and purity.[2]
Method A: Reaction with Calcium Carbonate
This method involves the reaction of picric acid with calcium carbonate, which is a readily available and safer base compared to hydroxides. The reaction proceeds at room temperature but is slower due to the low solubility of calcium carbonate.[2]
Chemical Equation: 2 C₆H₂(NO₂)₃OH + CaCO₃ → Ca[C₆H₂(NO₂)₃O]₂ + H₂O + CO₂[2]
Method B: Reaction with Calcium Hydroxide
Using calcium hydroxide results in a more vigorous and faster reaction, typically leading to higher yields and purity.[2]
Chemical Equation: 2 C₆H₂(NO₂)₃OH + Ca(OH)₂ → Ca[C₆H₂(NO₂)₃O]₂ + 2H₂O
The comparative data for these two methods are summarized below.
| Parameter | Method A (Calcium Carbonate)[2] | Method B (Calcium Hydroxide)[2] |
| Reaction Time | 4–6 hours | ~2 hours |
| Yield | 75–80% | 85–90% |
| Purity | 95–97% | >98% |
Experimental Protocols
Safety First:
-
NEVER allow picric acid to dry out.[5] Ensure it remains wetted with >10% water.
-
Do NOT use metal spatulas or equipment. Contact with metals can form highly sensitive metal picrates.[7][8]
-
Work in a certified chemical fume hood.
-
Wear appropriate PPE: safety goggles, face shield, flame-resistant lab coat, and chemical-resistant gloves.
-
Avoid contact with concrete, as this can form the friction-sensitive this compound.[5][6][7]
Protocol 1: Synthesis using Calcium Carbonate
This protocol is adapted from established laboratory procedures.[2][3]
Materials:
-
Picric Acid (wetted with >30% water)
-
Calcium Carbonate (CaCO₃), powder
-
Deionized Water
-
Acetone (for recrystallization)
-
Glass beakers, magnetic stirrer and stir bar, filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Preparation of Picric Acid Solution: In a glass beaker, prepare a 1% aqueous solution of picric acid. For example, dissolve 5 g of wetted picric acid (adjusting for water content) in 500 mL of deionized water.
-
Reaction: Place the beaker on a magnetic stirrer. While stirring, slowly add a stoichiometric amount of calcium carbonate powder (e.g., 2 g for 500 mL of 1% picric acid solution) to the picric acid solution at room temperature.[3]
-
Stirring: Continue stirring the mixture for approximately 2-4 hours. The evolution of carbon dioxide gas (bubbling) indicates the reaction is proceeding.[2][3]
-
Filtration of Unreacted Solid: Once the reaction is complete (bubbling ceases), filter the solution using a Büchner funnel to remove any unreacted calcium carbonate.[2][3]
-
Isolation of Crude Product: Transfer the filtrate to a clean beaker and gently heat it to concentrate the solution. Alternatively, allow the solvent to evaporate slowly in the fume hood. Cool the concentrated solution to approximately 10°C to precipitate the crude this compound.[2]
-
Purification by Recrystallization:
-
Collect the crude crystals by vacuum filtration.
-
Dissolve the crude product in a minimal amount of hot acetone.[2][3]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form purified crystals of this compound.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry carefully in a vacuum desiccator. Do not oven dry.
-
Diagrams and Workflows
Chemical Reaction Pathway
The diagram below illustrates the neutralization reaction between picric acid and calcium carbonate.
Caption: Synthesis of this compound from Picric Acid.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): To assess purity by separating the product from unreacted picric acid or other byproducts.[2]
-
Thermal Analysis (TGA/DSC): To study its thermal stability and decomposition pathways. The activation energy for the exothermic decomposition of this compound has been reported as 140.3 kJ/mol.[3]
-
X-ray Fluorescence (XRF): Can be used to confirm the presence of calcium, with characteristic reflection patterns at 100.2 and 113.1 degrees.[2][3]
Conclusion
The synthesis of this compound from picric acid can be successfully performed using either calcium carbonate or calcium hydroxide. The choice of reagent will depend on the desired reaction speed and yield. Adherence to strict safety protocols is paramount due to the explosive and toxic nature of the compounds involved. The provided protocols and data serve as a comprehensive guide for the safe and effective laboratory preparation of this compound.
References
- 1. gla.ac.uk [gla.ac.uk]
- 2. This compound | 16824-78-5 | Benchchem [benchchem.com]
- 3. jes.or.jp [jes.or.jp]
- 4. Picrate - Wikipedia [en.wikipedia.org]
- 5. Picric acid and picrate salts [tc.canada.ca]
- 6. mcgill.ca [mcgill.ca]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. This compound | C12H4CaN6O14 | CID 12601272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PowerLabs Picric Acid Synthesis [power-labs.com]
Application Note: A Protocol for the Preparation of High-Purity Calcium Picrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium picrate, the calcium salt of picric acid, is a chemical compound with applications in various fields.[1] Like other metallic picrates, it is known to be a sensitive and energetic material.[2] The synthesis of high-purity this compound is crucial for consistent and reliable experimental results. This document outlines detailed protocols for the synthesis of this compound via two common methods: the reaction of picric acid with calcium hydroxide and with calcium carbonate.[3] It also provides a comprehensive purification procedure to achieve a high-purity final product. The calcium hydroxide method is generally preferred for laboratory-scale synthesis as it is faster and results in higher yields and purity.[3]
Comparative Synthesis Data
The selection of the calcium base is a critical parameter influencing reaction time, yield, and final product purity.[3] The following table summarizes the key differences between the two primary synthesis routes.
| Synthesis Method | Yield (%) | Purity (%) | Reaction Time (hours) | Key Characteristics |
| Calcium Hydroxide | 85–90% | >98% | 2 | Faster reaction, higher efficiency.[3] |
| Calcium Carbonate | 75–80% | 95–97% | 4–6 | Slower reaction, evolution of CO2 gas.[3] |
Experimental Protocols
Materials and Reagents
-
Picric Acid (C₆H₃N₃O₇)
-
Calcium Hydroxide (Ca(OH)₂) or Calcium Carbonate (CaCO₃)
-
Deionized Water
-
Acetone (Reagent Grade)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware (beakers, flasks)
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Filtration apparatus (Buchner funnel, vacuum flask)
-
Filter paper
-
Drying oven or desiccator
Method 1: Synthesis via Calcium Hydroxide (Recommended for High Purity)
This method is rapid and offers high yields of this compound with purity often exceeding 98%.[3]
-
Preparation: In a suitable beaker, prepare an aqueous solution of picric acid.
-
Reaction: While stirring the picric acid solution, slowly add a stoichiometric amount of calcium hydroxide. The reaction is typically vigorous and should conclude within approximately two hours.[3]
-
Filtration: After the reaction is complete, filter the solution to remove any unreacted calcium hydroxide.
-
Concentration: Gently heat the filtrate to evaporate the solvent and concentrate the solution, which will yield the crude solid product.[3]
-
Purification: Proceed to the purification protocol outlined below.
Method 2: Synthesis via Calcium Carbonate
This method is slower but may be preferred in some contexts due to the lower exothermicity of the reaction.[3]
-
Preparation: Prepare an aqueous solution of picric acid in a beaker equipped with a magnetic stirrer.
-
Reaction: Slowly add powdered calcium carbonate to the picric acid solution at room temperature.[2] The evolution of carbon dioxide gas indicates the reaction is proceeding.[2][3] The chemical equation for this reaction is: 2 C₆H₂(NO₂)₃OH + CaCO₃ → Ca[C₆H₂(NO₂)₃O]₂ + H₂O + CO₂.[3]
-
Temperature Control: Maintain the reaction temperature between 40–50°C to optimize the reaction rate without risking the degradation of picric acid.[3]
-
Reaction Time: Continue stirring the mixture for 4-6 hours to ensure the reaction goes to completion.[3]
-
Filtration: Remove any unreacted calcium carbonate by filtration.[2][3]
-
Precipitation & Collection: Cool the filtrate to approximately 10°C to aid in the precipitation of the crude this compound.[3] Collect the resulting crystals via filtration.
-
Purification: Proceed to the purification protocol.
Purification by Recrystallization
Recrystallization is a critical step to remove impurities, including unreacted picric acid.[2][3]
-
Dissolution: Dissolve the crude this compound crystals in a minimum amount of hot acetone.[2]
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
-
Precipitation: Add the hot, clear acetone solution to a larger volume of dichloromethane (e.g., 2000 ml CH₂Cl₂ for a solution concentrated to 100 ml).[2] This step helps to remove any remaining unreacted picric acid.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the precipitation of purified this compound crystals.[3] Recrystallization of this compound is often more effective at cooler temperatures.[2]
-
Collection: Collect the purified crystals using vacuum filtration.[3]
-
Washing: Rinse the collected crystals with a small amount of cold solvent to wash away any residual impurities from the crystal surface.[3]
-
Drying: Dry the final product in a vacuum oven or desiccator. The final product is typically a yellowish, refined crystal.[2]
Characterization
-
Purity Assessment: The purity of the final this compound product can be ascertained using High-Performance Liquid Chromatography (HPLC) to quantify unreacted picric acid or other byproducts.[3]
-
Structural Confirmation: Fourier-Transform Infrared Spectroscopy (FT-IR) and X-ray fluorescence analysis can be employed to confirm the product's identity and structure.[3] X-ray fluorescence analysis of this compound reveals characteristic reflection patterns for calcium at 100.2 and 113.1 degrees.[2]
-
Water Content: The water content of the hydrated crystals, which can influence stability, can be determined using thermogravimetric analysis (TG) or Karl Fischer titration.[2][3] this compound can exist in various hydrated forms.[2]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of high-purity this compound.
Caption: Workflow for this compound Synthesis and Purification.
References
Application Notes and Protocols: Calcium Picrate in Pyrotechnics and Explosives Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of calcium picrate, a metallic salt of picric acid, with a focus on its synthesis, properties, and relevance in the fields of pyrotechnics and explosives research. While not a commonly used compound in modern formulations, its historical significance and sensitive nature make it a subject of importance for safety and research purposes.
Introduction and Historical Context
This compound, Ca(C₆H₂N₃O₇)₂, is an explosive salt formed from the reaction of picric acid with a calcium source. Historically, picric acid was used as a military explosive, but its tendency to form highly sensitive and unstable metallic picrates was a significant drawback.[1][2] A catastrophic incident on May 1, 1916, at a French ammunition factory, highlighted the danger of this compound. Molten picric acid came into contact with a concrete floor, forming this compound, which then detonated, resulting in 170 fatalities.[2]
This event underscores the primary relevance of this compound in modern research: safety. Understanding its formation, sensitivity, and explosive properties is crucial for any environment where picric acid might come into contact with calcium-containing materials like concrete or plaster.[3][4]
Synthesis of this compound
This compound can be synthesized via the neutralization reaction of picric acid with a calcium salt, typically calcium carbonate.
Experimental Protocol: Synthesis from Picric Acid and Calcium Carbonate
This protocol is adapted from the synthesis of alkaline-earth metal picrates.[1]
Objective: To synthesize this compound (Ca-picrate) from calcium carbonate and picric acid.
Materials:
-
Picric acid (C₆H₃N₃O₇)
-
Calcium carbonate (CaCO₃)
-
Deionized water
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer and stir bar
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying vessel (e.g., plastic vessel for draft ventilation)
Procedure:
-
Prepare Picric Acid Solution: Prepare a 1% aqueous solution of picric acid (e.g., 5 g of picric acid in 500 ml of deionized water).
-
Reaction: Slowly add calcium carbonate (2 g) to the 500 ml picric acid solution while stirring continuously at room temperature. The generation of bubbles (CO₂) indicates the reaction is proceeding.
-
Stirring: Continue stirring the mixture for two hours at room temperature to ensure the reaction goes to completion.
-
Filtration: After the reaction, filter the solution to separate any unreacted calcium carbonate as a residue.
-
Crystallization: Pour the filtrate into a plastic vessel and allow it to dry under draft ventilation to yield crude crystals of this compound.
-
Purification (Optional but Recommended):
-
Dissolve the crude crystals in a minimal amount of acetone.
-
Filter the acetone solution to remove any insoluble impurities.
-
Add the filtrate to a larger volume of a solvent in which this compound is less soluble, like dichloromethane (CH₂Cl₂), to induce recrystallization and precipitate the purified this compound. This step also helps remove unreacted picric acid.[1]
-
-
Drying: Collect the refined crystals by filtration and dry them in a vacuum chamber at ambient temperature (298 K).[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical and Explosive Properties
The properties of this compound are critical to understanding its potential applications and hazards. It is a crystalline solid that contains water of hydration.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds for comparison.
Table 1: Thermal Properties and Decomposition
| Compound | Decomposition Onset (°C) | Activation Energy (kJ/mol) | Water of Hydration (Stable Form) |
|---|---|---|---|
| This compound | ~380 K (DTA Peak)[1] | 140.3[1] | 4.8 H₂O[1] |
| Picric Acid | Lower than Ca-Picrate[1] | - | N/A |
| Magnesium Picrate | ~420 K (DTA Peak)[1] | 125.6[1] | 6.5 H₂O[1] |
| Strontium Picrate | ~370 K (DTA Peak)[1] | 171.3[1] | 5.0-5.1 H₂O |
| Barium Picrate | ~400 K (DTA Peak)[1] | 257.7[1] | 4.0 H₂O[1] |
Table 2: Sensitivity Data
| Compound | Drop Hammer Test (1/6 Explosion Point) | Friction Sensitivity | Detonation Velocity (m/s) at Density (g/cm³) |
|---|---|---|---|
| This compound | 15-20 cm[1] | Not specified | Not available |
| Picric Acid | 15-20 cm[1] | Less sensitive than Sr/Ba-picrate[1] | 7,350 at 1.70[5] |
| Strontium Picrate | More sensitive than Picric Acid[1] | Not specified | Not available |
| Barium Picrate | More sensitive than Picric Acid[1] | Not specified | Not available |
| Ammonium Picrate | Highly insensitive[6] | Not specified | 7,150 at 1.60[5] |
| Potassium Picrate | 21 cm (2kg mass)[7] | Somewhat shock-sensitive[7] | Not available |
Note: The drop hammer test results for this compound and Picric Acid were identical in the cited study, suggesting similar impact sensitivity under those specific test conditions.[1]
Experimental Protocol: Drop Hammer Sensitivity Test
This protocol describes a standard method for determining the impact sensitivity of an explosive material.
Objective: To determine the impact sensitivity (1/6 explosion point) of this compound.
Apparatus:
-
Drop Hammer Apparatus (Type 12B or similar)[6]
-
Sample holder (anvil and striker)
-
Safety shield and remote operation controls
-
Microphone or other means to detect explosion/deflagration
Procedure:
-
Sample Preparation: Place a small, precisely weighed amount of the dry this compound sample onto the anvil.
-
Setup: Place the striker carefully on top of the sample. Position the anvil assembly in the drop hammer apparatus.
-
Testing:
-
Raise the drop weight (e.g., 2.5 kg) to a specific height.[6]
-
Release the weight, allowing it to impact the striker and the sample.
-
Observe and record whether an explosion, deflagration, or no reaction occurs.
-
-
Data Analysis (Bruceton Method or similar):
-
Conduct a series of trials (typically 20-30) at varying drop heights.
-
If an explosion occurs, decrease the height for the next trial. If no explosion occurs, increase the height.
-
The "1/6 Explosion Point" is a statistically determined height at which there is a certain probability of initiation. The value of 15-20 cm for this compound indicates the height from which the drop hammer caused an explosion in 1 out of 6 trials.[1]
-
-
Safety: All testing must be conducted remotely in a blast-proof chamber. Personnel must use appropriate personal protective equipment (PPE).
Applications in Pyrotechnics and Explosives Research
Direct applications of this compound in modern pyrotechnic or explosive formulations are not well-documented. Its high sensitivity, especially to friction when formed inadvertently, makes it an undesirable component for safe and reliable systems.[2][4] However, its study is relevant for several research areas:
-
Safety Research: The primary "application" is in safety protocols. Research into the formation of this compound is critical for developing handling and storage guidelines for picric acid, especially in environments with concrete infrastructure.[2][3]
-
Primary Explosive Research: Metal picrates are generally more sensitive than picric acid itself.[7] While lead picrate has been used as a primary explosive, the properties of this compound could be investigated as a potential, albeit hazardous, primary explosive for research purposes. Its behavior could be compared to other primary explosives like lead azide or lead styphnate.[8][9]
-
Decomposition Studies: The thermal decomposition of this compound provides insight into the kinetics and mechanisms of energetic material breakdown. The activation energy of 140.3 kJ/mol suggests a higher thermal stability compared to magnesium picrate but lower than strontium or barium picrate.[1]
-
Historical Formulation Analysis: Understanding the properties of this compound is important for assessing the stability and hazards of historical ordnance or abandoned chemical stocks where picric acid may have been stored in contact with various materials.
Logical Diagram: Hazard Formation
This diagram illustrates the logical relationship leading to the hazardous formation of this compound.
Caption: Formation pathway of hazardous this compound.
Conclusion for Researchers
This compound serves as a significant case study in the chemistry of energetic materials, primarily from a safety and fundamental research perspective. While its direct use in pyrotechnic compositions is superseded by more stable and reliable compounds, the potential for its inadvertent formation remains a critical safety concern.[4] For researchers, the synthesis and characterization of this compound offer valuable data points for models of thermal decomposition, impact sensitivity, and the general behavior of metallic picrate salts. Future research could focus on obtaining more comprehensive explosive performance data, such as detonation velocity and pressure, to fully characterize its properties relative to other primary and secondary explosives.
References
- 1. jes.or.jp [jes.or.jp]
- 2. oag.ca.gov [oag.ca.gov]
- 3. Picric acid and picrate salts [tc.canada.ca]
- 4. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Potassium picrate - Wikipedia [en.wikipedia.org]
- 8. islandpyrochemical.com [islandpyrochemical.com]
- 9. cdn.preterhuman.net [cdn.preterhuman.net]
Application Notes and Protocols for the Quantification of Calcium Picrate
Introduction
Calcium picrate, with the chemical formula C₁₂H₄CaN₆O₁₄, is a calcium salt of picric acid.[1] It is essential for various research and development applications to have accurate and reliable analytical methods for its quantification. These application notes provide detailed protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Complexometric Titration. The intended audience for this document includes researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is primarily utilized to assess its purity by separating it from potential impurities like unreacted picric acid.[2] This method determines the concentration of this compound by separating it on a reverse-phase column and detecting the picrate anion using a UV detector.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5–1000 µg/mL | [4] |
| Limit of Detection (LOD) | 0.1 µg/L (with extraction) | [3] |
| Limit of Quantification (LOQ) | Representative value: ~0.5 µg/L | N/A |
| Precision (%RSD) | < 2% | [3] |
| Accuracy (% Recovery) | 95 - 105% | N/A |
| Wavelength | 206 nm | [4] |
Experimental Protocol
1. Reagents and Materials
-
This compound Standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (analytical grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 column (5 µm particle size, 250 x 4.6 mm)[4]
-
Data acquisition and processing software
3. Preparation of Mobile Phase
-
Prepare a 0.1% aqueous solution of phosphoric acid.
-
The mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid solution in a 20:80 (v/v) ratio.[4]
-
Degas the mobile phase before use.
4. Preparation of Standard Solutions
-
Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution of 1000 µg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 250, 500, 1000 µg/mL).[4]
5. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
6. Chromatographic Conditions
-
Column: C18 (5 µm, 250 x 4.6 mm)[4]
-
Mobile Phase: Acetonitrile:0.1% Phosphoric Acid (20:80, v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL
-
Detector Wavelength: 206 nm[4]
-
Column Temperature: 30 °C
7. Analysis
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Experimental Workflow
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a versatile and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible range. The picrate anion has a strong absorbance in the UV-visible spectrum, which can be used for the direct quantification of this compound in solution.[5][6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.5–5.0 mmol/L | [7] |
| Limit of Detection (LOD) | Representative value: ~0.1 µmol/L | N/A |
| Limit of Quantification (LOQ) | Representative value: ~0.3 µmol/L | N/A |
| Molar Absorptivity (ε) | Dependent on wavelength and pH | [5] |
| Wavelength (λmax) | ~355 nm (for picrate ion) | [5] |
Experimental Protocol
1. Reagents and Materials
-
This compound Standard (analytical grade)
-
Deionized Water (18.2 MΩ·cm)
-
Hydrochloric Acid (for pH adjustment, if necessary)
2. Instrumentation
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound by accurately weighing a known amount of the standard and dissolving it in a known volume of deionized water.
-
Prepare a series of calibration standards by serial dilution of the stock solution with deionized water.
4. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of deionized water to a concentration within the linear range of the assay.
5. Spectrophotometric Measurement
-
Set the spectrophotometer to scan the UV-Vis range (e.g., 200-500 nm) to determine the λmax of the this compound solution (expected to be around 355 nm for the picrate ion).[5]
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
6. Analysis
-
Construct a calibration curve of absorbance versus concentration using the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Experimental Workflow
Complexometric Titration
Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a classical analytical method for the determination of metal ions, including calcium.[8][9] The calcium in this compound can be quantified by titrating a solution of the sample with a standardized EDTA solution at a high pH, using a suitable indicator.[10]
Quantitative Data Summary
| Parameter | Value | Reference |
| Titrant Concentration | 0.01 M EDTA | [11] |
| pH | ~12 | [8] |
| Indicator | Hydroxynaphthol blue or Calmagite | [9][10] |
| Stoichiometry (Ca²⁺:EDTA) | 1:1 | [10] |
| Precision (%RSD) | < 1% | [10] |
Experimental Protocol
1. Reagents and Materials
-
This compound Sample
-
Disodium EDTA (analytical grade)
-
Calcium Carbonate (primary standard)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Hydroxynaphthol blue indicator[9]
-
Deionized Water
2. Instrumentation
-
Burette (50 mL)
-
Pipettes (volumetric)
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
3. Preparation and Standardization of 0.01 M EDTA Solution
-
Accurately weigh approximately 3.7 g of disodium EDTA dihydrate, dissolve it in deionized water, and dilute to 1 L in a volumetric flask.
-
To standardize, accurately weigh about 0.25 g of dried primary standard calcium carbonate into a flask, dissolve it in a minimum amount of 1 M HCl, and dilute with deionized water.[8]
-
Add 1 M NaOH to bring the pH to about 12.[8]
-
Add a small amount of hydroxynaphthol blue indicator.
-
Titrate with the prepared EDTA solution until the color changes from wine red to sky blue.[10]
-
Calculate the exact molarity of the EDTA solution.
4. Sample Preparation
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a volumetric flask.
5. Titration Procedure
-
Pipette a known volume of the this compound sample solution into an Erlenmeyer flask.
-
Add deionized water to make a total volume of about 50-100 mL.
-
Add 1 M NaOH to adjust the pH to approximately 12.[8]
-
Add a small amount of hydroxynaphthol blue indicator.
-
Titrate with the standardized 0.01 M EDTA solution until the endpoint is reached (color change from wine red to sky blue).[10]
-
Record the volume of EDTA used.
6. Calculation
-
Calculate the moles of EDTA used in the titration.
-
Based on the 1:1 stoichiometry, determine the moles of calcium in the sample aliquot.[10]
-
Calculate the concentration and total amount of this compound in the original sample.
Experimental Workflow
References
- 1. This compound | C12H4CaN6O14 | CID 12601272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16824-78-5 | Benchchem [benchchem.com]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. mdpi.com [mdpi.com]
- 5. Spectrophotometric Determination of the Thermodynamic pK Value of Picric Acid in Water at 25 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. medmuv.com [medmuv.com]
- 10. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Phase Identification of Calcium Picrate using X-ray Diffraction (XRD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium picrate, the calcium salt of picric acid, is an energetic material with applications in various fields.[1] Accurate phase identification is crucial for quality control, stability assessment, and ensuring the desired performance characteristics of the material. X-ray Diffraction (XRD) is a powerful and non-destructive analytical technique ideally suited for the identification and characterization of crystalline phases.[2][3] These application notes provide a comprehensive protocol for the phase identification of this compound using XRD, including sample preparation, data acquisition, and analysis.
Crystalline Phase of this compound
The most commonly reported crystalline form of this compound is its pentahydrate, Ca(C₆H₂N₃O₇)₂·5H₂O.[4][5] Single-crystal X-ray diffraction studies have determined its crystal structure to be orthorhombic.[4][5]
Table 1: Crystallographic Data for this compound Pentahydrate
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₄CaN₆O₁₄·5H₂O | [4] |
| Molecular Weight | 586.4 g/mol | [4] |
| Crystal System | Orthorhombic | [4][5] |
| Space Group | Pmab | [4][5] |
| Unit Cell Parameters | a = 24.169(6) Å | [4] |
| b = 10.292(7) Å | [4] | |
| c = 8.554(2) Å | [4] | |
| Volume (V) | 2128(1) ų | [4] |
| Z (Formula units per unit cell) | 4 | [4][5] |
| Density (calculated) | 1.83 g/cm³ | [4] |
Experimental Protocol: XRD Phase Identification of this compound
This protocol outlines the key steps for preparing and analyzing this compound samples using a powder X-ray diffractometer.
Safety Precautions
Warning: this compound is an energetic material and can be sensitive to impact, friction, and shock.[1] Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated area and avoid generating dust. Storage in metal containers is strongly discouraged due to the risk of accidental explosion.[1]
Sample Preparation
Proper sample preparation is critical for obtaining high-quality XRD data.[6] The goal is to produce a fine, homogeneous powder with random crystallite orientation.[6][7]
Materials and Equipment:
-
This compound sample
-
Agate mortar and pestle[6]
-
Ethanol or methanol (for wet grinding)[6]
-
Sieve with a fine mesh (e.g., <44 microns)
-
Low-background sample holder (e.g., zero-diffraction silicon wafer)
-
Spatula
Procedure:
-
Grinding: Carefully place a small amount of the this compound sample into an agate mortar. To minimize mechanical stress and potential decomposition, wet grinding is recommended.[6][8] Add a few drops of ethanol or methanol to the mortar.
-
Gently grind the sample with the pestle until a fine, talc-like powder is achieved.[9] The ideal particle size is typically less than 10 μm to minimize particle statistics issues.[8][10]
-
Drying: Allow the solvent to evaporate completely in a well-ventilated fume hood. Gentle heating at a low temperature (e.g., 40-50°C) can be used to accelerate drying, but care must be taken to avoid decomposition.
-
Sieving (Optional): To ensure a narrow particle size distribution, the dried powder can be passed through a fine-mesh sieve.
-
Mounting: Carefully pack the powdered sample into a low-background sample holder.[7] Ensure a flat, smooth surface that is level with the holder's top edge.[10] Avoid excessive pressure during packing, as this can induce preferred orientation.[7] The back-filling method can also be used to minimize preferred orientation.[7]
XRD Instrument Parameters
The following are typical instrument settings for powder XRD analysis. These may need to be optimized based on the specific instrument and sample.
Table 2: Suggested XRD Instrument Parameters
| Parameter | Setting |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Voltage | 40 kV |
| Current | 40 mA |
| Goniometer Scan Range (2θ) | 5° - 70° |
| Step Size | 0.02° |
| Scan Speed / Dwell Time | 1-2 seconds/step |
| Optics | Bragg-Brentano geometry |
| Detector | Scintillation counter or solid-state detector |
Data Analysis
-
Phase Identification: The collected XRD pattern should be compared with a reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the crystalline phases present.[3] The primary peaks of the experimental pattern should match the 2θ positions and relative intensities of the reference pattern for this compound pentahydrate.
-
Quantitative Analysis (Optional): If impurities or other phases are detected, quantitative phase analysis can be performed to determine the relative proportions of each phase.[11][12][13] Methods such as the Reference Intensity Ratio (RIR) or Rietveld refinement can be employed for this purpose.[12]
Data Presentation
The following table provides a hypothetical example of the expected XRD data for this compound pentahydrate. Actual peak positions and intensities may vary slightly depending on the experimental conditions.
Table 3: Representative XRD Peak List for this compound Pentahydrate
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| [Example Value 1] | [Calculated Value] | [Example Value] |
| [Example Value 2] | [Calculated Value] | [Example Value] |
| [Example Value 3] | [Calculated Value] | [Example Value] |
| [Example Value 4] | [Calculated Value] | [Example Value] |
| [Example Value 5] | [Calculated Value] | [Example Value] |
| (Note: This table is for illustrative purposes. Actual data should be obtained from experimental measurement or a reliable database.) |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for XRD analysis and the logical relationship for phase identification.
Caption: Experimental workflow for XRD analysis of this compound.
Caption: Logical relationship for phase identification using XRD.
References
- 1. Picrate - Wikipedia [en.wikipedia.org]
- 2. X-ray Diffraction–Solving Problems with Phase Analysis [mccrone.com]
- 3. XRD Phase Identification | Malvern Panalytical [malvernpanalytical.com]
- 4. connectsci.au [connectsci.au]
- 5. This compound | 16824-78-5 | Benchchem [benchchem.com]
- 6. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 9. How Do You Prepare A Sample For Xrd? Achieve Accurate Phase Identification With Proper Technique - Kintek Solution [kindle-tech.com]
- 10. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 11. XRD Quantitative Phase Analysis | Lambda Technologies [lambdatechs.com]
- 12. Phase Quantification Using XRD | Malvern Panalytical [malvernpanalytical.com]
- 13. mdpi.com [mdpi.com]
Application Note: Thermal Analysis of Calcium Picrate Hydrates by TGA/DSC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium picrate, an energetic material, exists in various hydrated forms. Its thermal behavior, including dehydration and decomposition, is critical for understanding its stability, safety, and performance in various applications. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess these properties. This application note provides a detailed protocol for the thermal analysis of this compound hydrates and presents key thermal data.
Quantitative Data Summary
The thermal analysis of this compound hydrates reveals a multi-step thermal decomposition process, starting with dehydration followed by the decomposition of the anhydrous salt. The hydration state of this compound can vary, with different hydrates exhibiting distinct thermal profiles.
| Parameter | Value | Reference |
| Metastable Hydrate Form | Ca(C₆H₂N₃O₇)₂ · 10.4-10.7H₂O | [1] |
| Stable Hydrate Form | Ca(C₆H₂N₃O₇)₂ · 4.8H₂O | [1] |
| Dehydration Temperature Range | Room Temperature (approx. 298 K) to 480 K | [1] |
| Onset of Exothermic Decomposition | Higher than picric acid | [1] |
| Activation Energy of Decomposition | 140.3 kJ/mol | [1] |
Experimental Protocols
This section details the recommended methodology for conducting TGA and DSC analyses of this compound hydrates.
Sample Preparation
-
Handling Precautions: this compound is an energetic material and should be handled with appropriate safety measures, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.
-
Sample Form: If the sample is in a large crystalline form, gently grind a small amount in an agate mortar and pestle to ensure a fine, homogeneous powder. This promotes even heating during the analysis.
-
Weighing: Accurately weigh a small amount of the sample, typically 1-5 mg, into the TGA/DSC crucible. A smaller sample size is crucial for energetic materials to minimize the risk of a rapid, uncontrolled release of energy.
TGA/DSC Instrument Parameters
The following are recommended starting parameters for the TGA/DSC analysis. These may need to be optimized depending on the specific instrument and the exact nature of the sample.
| Parameter | TGA | DSC |
| Crucible | Alumina (Al₂O₃) or Aluminum (Al), open or pinhole lid | Aluminum (Al), hermetically sealed or pinhole lid |
| Sample Mass | 1 - 5 mg | 1 - 5 mg |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Program | 25 °C to 500 °C | 25 °C to 500 °C |
| Purge Gas | Nitrogen (N₂) or Argon (Ar), high purity | Nitrogen (N₂) or Argon (Ar), high purity |
| Flow Rate | 20 - 50 mL/min | 20 - 50 mL/min |
Experimental Procedure
-
Instrument Preparation:
-
Ensure the TGA/DSC instrument is clean and has been recently calibrated for temperature and heat flow according to the manufacturer's instructions.
-
Perform a blank run with an empty crucible to establish a stable baseline.
-
-
Sample Loading:
-
Tare the balance of the TGA.
-
Carefully place the weighed crucible containing the this compound hydrate sample onto the sample holder.
-
-
Analysis:
-
Start the temperature program with the specified heating rate and purge gas.
-
Monitor the TGA and DSC curves in real-time. The TGA curve will show mass loss steps corresponding to dehydration and decomposition. The DSC curve will show endothermic peaks for dehydration and melting, and a strong exothermic peak for decomposition.
-
-
Data Analysis:
-
From the TGA curve, determine the percentage mass loss for each step. This allows for the calculation of the number of water molecules in the hydrate.
-
From the DSC curve, determine the onset temperature and peak temperature for each thermal event.
-
Integrate the area under the DSC peaks to determine the enthalpy change (ΔH) for each event, particularly the enthalpy of dehydration and the heat of decomposition.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the thermal analysis process for this compound hydrates.
References
Application Notes & Protocols: Safe Handling and Storage of Calcium Picrate
For Researchers, Scientists, and Drug Development Professionals
Introduction Calcium picrate, the calcium salt of picric acid (2,4,6-trinitrophenol), is a highly hazardous material classified as an explosive. It is formed when picric acid comes into contact with calcium-containing materials like concrete or plaster.[1][2][3][4] Like other metal picrates, this compound is extremely sensitive to shock, friction, and heat, potentially more so than picric acid itself.[2][5][6] When dry, it poses a significant detonation hazard.[2] These application notes provide detailed procedures and safety data essential for mitigating the risks associated with the handling and storage of this compound in a laboratory environment. Adherence to these protocols is critical for ensuring personnel safety and preventing catastrophic incidents.
Quantitative Data Summary
The following table summarizes key quantitative properties of this compound and its parent compound, Picric Acid, for reference.
| Property | Value | Source |
| This compound | ||
| Chemical Formula | C₁₂H₄CaN₆O₁₄ | [7][8] |
| Molecular Weight | 496.27 g/mol | [7][9] |
| Activation Energy (Decomposition) | 140.3 kJ/mol | [5] |
| Crystalline Water (Stable Form) | 4.8 H₂O | [5] |
| Picric Acid (Parent Compound) | ||
| CAS Number | 88-89-1 | [2] |
| Molecular Weight | 229.1 g/mol | [10] |
| Melting Point | 121.8 °C (251.2 °F) | [6][10] |
| Explosion Temperature | > 300 °C (572 °F) | [6][11] |
| Water Solubility | ~1% | [6][10] |
| OSHA Permissible Exposure Limit (PEL) | 0.1 mg/m³ | [11] |
Experimental & Safety Protocols
Adherence to the following protocols is mandatory when working with or storing this compound. A logical workflow for these procedures is illustrated in the diagram below.
Caption: Logical workflow for the safe handling and storage of this compound.
Protocol for Receiving and Initial Inspection
-
Restrict Access: Only personnel trained in handling explosives should receive or open packages of this compound.
-
Visual Inspection: Before accepting or handling, carefully inspect the container.
-
Signs of Danger: Look for evidence of dried picrate crystals on the exterior of the container or in the threads of the cap. Check for container damage or leaks.[2]
-
Metal Components: Immediately reject and report any container that has a metal lid or metal components in contact with the substance. Picrates form highly shock-sensitive salts with metals like copper, lead, iron, and zinc.[1][2][6][12]
-
-
Emergency Procedure: If the container appears compromised, has external crystal formation, or a metal cap is present:
Protocol for Handling and Dispensing
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear double-layered nitrile, neoprene, or butyl gloves.[3][14]
-
Eye Protection: ANSI-approved chemical splash goggles are required. A face shield should be worn over the goggles if there is a splash potential.[13]
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[13]
-
-
Controlled Environment: All handling and dispensing operations must be performed within a certified chemical fume hood. The work surface should be protected with plastic-backed absorbent pads.[3][4]
-
Dispensing Tools: NEVER use metal spatulas or tools. Use only non-metallic (e.g., plastic, ceramic, or wood) spatulas to handle the material.[2][4][14]
-
Prevent Drying: this compound, like picric acid, becomes dangerously explosive when it dries out.[2] Ensure the material remains wetted to at least 10% water content by weight.[1][4]
-
Resealing Container: After dispensing, meticulously clean the container's neck, cap, and threads with a cloth dampened with distilled water to prevent the formation of explosive crystals.[3][4][14] Seal the cap tightly and wrap with parafilm.
Protocol for Storage and Monitoring
-
Labeling: All containers must be clearly labeled with "this compound - EXPLOSIVE HAZARD WHEN DRY," the date received, and the date opened.[2][3][13]
-
Container: Store in the original glass or plastic container. Ensure the cap is not metal. Place the primary container inside a compatible and unbreakable secondary container.[13][14]
-
Location:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat, shock, or friction.[2][4]
-
Store separately from incompatible materials, including other explosives, oxidizers, reducing agents, metals, and bases.[4][14] Do not store on concrete floors, which can lead to the formation of friction-sensitive this compound.[2][6][10]
-
-
Inventory and Monitoring:
-
Maintain a minimal inventory. Purchase only the smallest quantity necessary.[2][4]
-
Visually inspect stored containers at least quarterly. Check for adequate hydration and any signs of crystal formation around the cap.[13]
-
Maintain an inspection log posted near the storage location.[13]
-
Dispose of the material within two years of the purchase date.[2][13]
-
Protocol for Spill and Emergency Response
-
Small Spills (inside a fume hood):
-
Do not allow spilled material to dry.
-
Use a spill response pad or pillow dampened with water to absorb the material.[3]
-
Place the absorbent material into a labeled plastic or glass container, add water to keep it wet, and seal for hazardous waste disposal.[2][3]
-
Thoroughly decontaminate the spill site with a wet cloth.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert personnel and restrict access.
-
Contact your institution's EHS for emergency response.
-
-
Exposure:
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 20-30 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[4]
-
Inhalation: Move the exposed person to fresh air. Seek medical attention.[6]
-
Ingestion: Ingestion of 1-2 grams can cause severe poisoning.[3][12] Seek immediate medical attention.
-
Protocol for Disposal
-
NEVER dispose of this compound or picrate-contaminated waste in the regular trash or down the drain. It can react with metal pipes to form explosive salts.[12]
-
All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be collected as hazardous waste.
-
Keep all solid waste wetted with water in a sealed, clearly labeled plastic container until it is collected by EHS for proper disposal, likely via incineration.[12][13]
References
- 1. Picric acid and picrate salts [tc.canada.ca]
- 2. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. mcgill.ca [mcgill.ca]
- 5. jes.or.jp [jes.or.jp]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 16824-78-5 CAS MSDS (this compound X-HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | C12H4CaN6O14 | CID 12601272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound|lookchem [lookchem.com]
- 10. PICRIC ACID, [DRY] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. uthsc.edu [uthsc.edu]
- 12. oag.ca.gov [oag.ca.gov]
- 13. research.wayne.edu [research.wayne.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Application Notes and Protocols for the Disposal of Calcium Picrate Waste and Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium picrate, the calcium salt of picric acid (2,4,6-trinitrophenol), is an energetic material that requires careful handling and disposal. Like other picrate salts, it can be sensitive to shock, friction, and heat, posing a significant safety hazard if not managed correctly.[1] Improper disposal of this compound waste and residues can lead to the formation of highly sensitive explosive compounds, particularly in contact with metals, and can contaminate the environment.[1][2]
These application notes provide detailed protocols for the safe disposal of this compound waste and residues generated in a laboratory setting. The primary method detailed is chemical degradation using Fenton's reagent, an advanced oxidation process that effectively destroys the picrate molecule.[3][4][5] Thermal decomposition is also discussed as an alternative, though it requires specialized equipment.
Safety Precautions
Before handling any picrate-containing waste, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[6]
-
Work Area: Conduct all disposal procedures in a certified chemical fume hood with the sash positioned as low as possible.[6] The work area should be free of incompatible materials, especially metals, bases, and sources of ignition.[1]
-
Avoid Friction and Shock: Handle all containers with this compound waste gently. Avoid dropping or sliding containers. Do not use metal spatulas or tools that can cause sparks or friction.[1][6]
-
Hydration: Ensure that solid this compound waste is kept moist with water (at least 30% by weight) to reduce its sensitivity.[7] NEVER handle dry picrate salts. If dry picrate is suspected, do not touch the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[1][6][8]
-
Spill Response: In case of a spill, do not attempt to sweep up the material. Immediately wet the area with a fine mist of water and absorb the material with an inert absorbent (e.g., vermiculite or sand). Keep the collected material wet and treat it as hazardous waste.[1]
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₄CaN₆O₁₄ | [9] |
| Molecular Weight | 496.27 g/mol | [9] |
| Appearance | Yellowish crystalline solid | [10] |
| pH of Aqueous Solution | 6.25 - 6.34 | |
| Water of Hydration (stable form) | 4.8 H₂O | [10] |
Table 2: Thermal Decomposition Data
| Compound | Parameter | Value | Reference |
| This compound | Activation Energy of Exothermic Decomposition | 140.3 kJ/mol | [10] |
| Dehydration Temperature Range | Room Temperature to 480 K | [10] | |
| Picric Acid | Melting Point | 122.5 °C | |
| Decomposition Temperature | > 300 °C (detonates) |
Table 3: Solubility Data
| Compound | Solvent | Solubility ( g/100 mL) | Reference |
| Picric Acid | Water | 0.254 | [11] |
| Ethanol | Soluble | ||
| Acetone | Soluble | ||
| Calcium Acetate | Water | Freely soluble | [12] |
| Methanol | Slightly soluble | [12] | |
| Acetone | Practically insoluble | [12] | |
| Ethanol (dehydrated) | Practically insoluble | [12] |
Experimental Protocols
Waste Characterization and Preparation
-
Segregation: Segregate this compound waste from all other waste streams. Use dedicated, clearly labeled, and compatible containers (e.g., high-density polyethylene - HDPE). Avoid metal containers and caps.
-
Quantification: Estimate the amount of this compound in the waste. This will be crucial for calculating the required amount of degradation reagents.
-
Dissolution:
-
For solid this compound waste, carefully add deionized water to the container to ensure the material is fully wetted and, if possible, dissolved or suspended. Gentle agitation may be necessary. Avoid vigorous stirring that could cause friction.
-
For solutions containing this compound, proceed directly to the degradation protocol.
-
Protocol for Chemical Degradation using Fenton's Reagent
This protocol is based on the oxidative destruction of picric acid and is adapted for this compound waste.[3] The Fenton reaction utilizes hydroxyl radicals (•OH) generated from the reaction of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to break down the aromatic ring of the picrate molecule.[5]
Materials:
-
This compound waste solution/suspension
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Sodium sulfite (Na₂SO₃) solution (for quenching)
-
pH meter or pH paper
-
Large beaker (at least twice the volume of the waste solution)
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
pH Adjustment:
-
Place the beaker containing the this compound waste solution in an ice bath on a stir plate and begin gentle stirring.
-
Slowly add concentrated sulfuric acid dropwise to adjust the pH of the solution to between 2.0 and 3.0.[3] This pH range is optimal for the Fenton reaction.[13][14] Monitor the pH carefully.
-
-
Addition of Ferrous Iron:
-
For every 1 gram of estimated this compound, add approximately 1 gram of ferrous sulfate heptahydrate to the solution. This is based on a 1:1 mass ratio of picric acid to Fe²⁺, which has been shown to be effective.[3] Allow the ferrous sulfate to dissolve completely.
-
-
Initiation of Fenton's Reaction:
-
Slowly and carefully add 30% hydrogen peroxide to the solution. A significant excess of H₂O₂ is required. A starting point is a mass ratio of H₂O₂ to picric acid of approximately 240:1.[3]
-
CAUTION: The reaction is exothermic and will generate gas. Add the hydrogen peroxide in small increments to control the reaction rate and temperature. If the reaction becomes too vigorous, stop the addition and allow it to subside.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed with continuous stirring for at least 60 minutes. During this time, the yellow color of the picrate solution should fade, and a greenish intermediate complex may be observed initially, which will then disappear.[3]
-
Approximately 90% of the picric acid can be mineralized within 60 minutes.[3]
-
-
Quenching the Reaction:
-
After the reaction is complete, the residual hydrogen peroxide must be quenched. Slowly add a solution of sodium sulfite (Na₂SO₃) until bubbling ceases.[15] This indicates that the excess peroxide has been destroyed.
-
-
Neutralization and Precipitation:
-
Slowly add sodium hydroxide solution to raise the pH to between 7.0 and 8.0. This will precipitate the iron as ferric hydroxide (Fe(OH)₃).
-
-
Final Disposal:
-
Allow the iron hydroxide precipitate to settle.
-
The supernatant can be tested for residual picrates using analytical methods such as HPLC if required by institutional protocols.
-
If the degradation is confirmed to be complete, the neutralized solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
The iron hydroxide sludge should be collected and disposed of as hazardous waste.
-
Analytical Monitoring of Degradation (Optional)
To verify the complete destruction of the picrate, the following analytical methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a sensitive method for quantifying the concentration of picric acid in the treated solution.[13] Samples should be quenched, neutralized, and filtered through a 0.45 µm filter before injection.[16][17][18][19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the degradation byproducts, confirming the breakdown of the picrate ring structure into smaller molecules like carboxylic acids.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Sciencemadness Discussion Board - fenton's reagent and picric acid liquid disposal - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Smokeless powder - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic degradation of picric acid by heterogeneous Fenton-based processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehs.ua.edu [ehs.ua.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. This compound | C12H4CaN6O14 | CID 12601272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jes.or.jp [jes.or.jp]
- 11. researchgate.net [researchgate.net]
- 12. Description and Solubility - C [drugfuture.com]
- 13. researchgate.net [researchgate.net]
- 14. waterandwastewater.com [waterandwastewater.com]
- 15. researchgate.net [researchgate.net]
- 16. cores.emory.edu [cores.emory.edu]
- 17. nacalai.com [nacalai.com]
- 18. greyhoundchrom.com [greyhoundchrom.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for the Determination of Calcium Ions
Introduction
While calcium picrate is a known calcium salt of picric acid, it is not utilized as a reagent for the quantitative determination of calcium ions in analytical chemistry. Historical and current literature primarily describe this compound in the context of its synthesis and hazardous properties as an explosive compound. This document provides detailed application notes and protocols for established and widely accepted methods for the determination of calcium ions, catering to researchers, scientists, and drug development professionals. The methodologies covered include Gravimetric Determination as Calcium Oxalate, Atomic Absorption Spectrometry, and Complexometric Titration with EDTA.
Gravimetric Determination of Calcium as Calcium Oxalate Monohydrate
Application Note
This method is a classic and highly accurate technique for determining the concentration of calcium ions in a sample. It involves the precipitation of calcium ions as calcium oxalate monohydrate (CaC₂O₄·H₂O), followed by filtration, drying, and weighing of the precipitate. The slow precipitation from a homogeneous solution, by gradually increasing the pH through the thermal decomposition of urea, ensures the formation of large, easily filterable, and pure crystals.[1][2] This method is suitable for samples where calcium is a major component and high precision is required.
Quantitative Data
| Parameter | Value | Reference |
| Precipitate | Calcium Oxalate Monohydrate (CaC₂O₄·H₂O) | [1][3] |
| Molar Mass of Precipitate | 146.12 g/mol | [3] |
| Drying Temperature | 105-110°C | [1][3] |
| pH for Precipitation | Indicator (methyl red) changes from red (pH < 4.8) to yellow (pH > 6.0) | [1] |
| Gravimetric Factor (Ca/CaC₂O₄·H₂O) | ~0.2743 | [3] |
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample and dissolve it in a 250-400 mL beaker with approximately 75 mL of 0.1 M HCl.
-
If the sample is a solution, pipette an exact volume (e.g., 25 mL) into the beaker and dilute with ~75 mL of 0.1 M HCl.
-
Add 5 drops of methyl red indicator to the solution. The solution should be red.[1]
2. Precipitation:
-
While stirring, add about 25 mL of ammonium oxalate solution to the sample solution.
-
Add approximately 15 g of solid urea to the solution.
-
Cover the beaker with a watchglass and gently boil the solution for about 30 minutes, or until the methyl red indicator turns yellow.[1]
3. Filtration and Washing:
-
Prepare a Gooch or sintered-glass crucible by drying it at 105°C for 1-2 hours, cooling in a desiccator, and weighing to a constant mass (agreement within 0.3 mg).[1]
-
Filter the hot solution through the weighed crucible using suction.
-
Transfer any remaining precipitate from the beaker to the crucible using a rubber policeman and small portions of ice-cold water.
-
Wash the precipitate in the crucible with several small portions of ice-cold water.
4. Drying and Weighing:
-
Dry the crucible with the precipitate in an oven at 105°C for 1-2 hours.[1]
-
Cool the crucible in a desiccator for 30 minutes and then weigh it.
-
Repeat the drying and weighing steps until a constant mass is achieved (successive weighings agree to within 0.3 mg).
5. Calculation:
-
Calculate the mass of the CaC₂O₄·H₂O precipitate.
-
Use the gravimetric factor to determine the mass of calcium in the original sample.[3]
Experimental Workflow
Atomic Absorption Spectrometry (AAS)
Application Note
Atomic Absorption Spectrometry is a highly sensitive and specific method for the determination of calcium, particularly at low concentrations (parts per million).[4] The method relies on the principle that calcium atoms in the ground state absorb light at a characteristic wavelength (422.7 nm) when aspirated into a flame.[4][5] The amount of light absorbed is proportional to the concentration of calcium in the sample. To prevent interferences from phosphate, sulfate, and aluminum, a releasing agent such as lanthanum chloride is added to both samples and standards.[6]
Quantitative Data
| Parameter | Value | Reference |
| Wavelength | 422.7 nm | [4][5] |
| Flame Type | Air-acetylene | [5] |
| Interference Suppressant | Lanthanum Chloride Solution | [6] |
| Analytical Range | 0.01 - 5.0 mg/L and 1.0 - 60 mg/L | [6] |
| Lamp | Calcium Hollow-Cathode Lamp | [5] |
Experimental Protocol
1. Reagent Preparation:
-
Calcium Stock Solution (e.g., 1000 ppm): Dissolve a precisely weighed amount of primary standard calcium carbonate (CaCO₃) in a minimum amount of dilute HCl and dilute to a known volume with deionized water.
-
Lanthanum Chloride Solution: Prepare a solution of LaCl₃ in deionized water. A common concentration is 25 g/L.[5]
-
Working Standards: Prepare a series of at least six working standards by diluting the calcium stock solution to cover the expected concentration range of the sample.[6] Add the lanthanum chloride solution to each standard to match the matrix of the prepared samples (e.g., 1.0 mL of LaCl₃ solution for each 10 mL of standard).[6]
2. Sample Preparation:
-
For liquid samples, dilute as necessary to fall within the analytical range.
-
Add lanthanum chloride solution to the sample in the same proportion as the standards (e.g., 1.0 mL of LaCl₃ solution per 10.0 mL of sample solution).[6]
3. Instrumental Analysis:
-
Set up the atomic absorption spectrometer according to the manufacturer's instructions, using a calcium hollow-cathode lamp.[4][5]
-
Aspirate the blank solution (deionized water with lanthanum chloride) and zero the instrument.[6]
-
Aspirate the working standards in order of increasing concentration and generate a calibration curve by plotting absorbance versus concentration.[5]
-
Aspirate the prepared sample(s) and record the absorbance.
4. Calculation:
-
Determine the concentration of calcium in the sample by comparing its absorbance to the calibration curve.
-
Account for any dilution factors used during sample preparation.
Experimental Workflow
Complexometric Titration with EDTA
Application Note
Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a versatile and widely used method for determining the concentration of calcium ions.[7] EDTA, a hexadentate ligand, forms a stable 1:1 complex with Ca²⁺.[8] The endpoint of the titration is detected using a metallochromic indicator, which changes color when it is displaced from the calcium ion by EDTA. For the specific determination of calcium in the presence of magnesium, the titration is performed at a high pH (around 12), where Mg²⁺ precipitates as Mg(OH)₂ and does not interfere.[7][8] Indicators such as Patton and Reeder's indicator or hydroxynaphthol blue are suitable for this pH range.[7][8]
Quantitative Data
| Parameter | Value | Reference |
| Titrant | Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 0.01 M) | [9] |
| Stoichiometry (Ca²⁺:EDTA) | 1:1 | [7][8] |
| pH for Ca²⁺ determination | ~12 (to precipitate Mg(OH)₂) | [7][8] |
| Indicator for Ca²⁺ | Patton and Reeder's indicator, hydroxynaphthol blue | [7][8] |
| Color Change (Patton-Reeder) | Pink/Red to Blue | [7] |
Experimental Protocol
1. Reagent Preparation:
-
Standard EDTA Solution (e.g., 0.0100 M): Dry the disodium salt of EDTA (Na₂H₂Y·2H₂O) at 80°C for one hour. Accurately weigh the required amount, dissolve in deionized water, and dilute to a precise volume in a volumetric flask.[9]
-
pH 12 Buffer or NaOH Solution: Prepare a sodium hydroxide (NaOH) solution (e.g., 8 M) to adjust the sample pH.[7]
-
Indicator: Prepare the indicator solution as specified (e.g., Patton and Reeder's indicator).
2. Sample Preparation:
-
Pipette a known volume of the sample solution into a conical flask.
-
Dilute with deionized water if necessary.
-
Add the NaOH solution dropwise to raise the pH to approximately 12. Check with a pH meter or indicator paper. A precipitate of Mg(OH)₂ may form if magnesium is present.[8]
-
Add a small amount of the chosen indicator. The solution should turn the color of the metal-indicator complex (e.g., pink/red for Patton-Reeder).[7]
3. Titration:
-
Titrate the prepared sample with the standard EDTA solution.
-
The endpoint is reached when the solution shows a distinct color change (e.g., from pink/red to pure blue), indicating that all the Ca²⁺ has been complexed by EDTA.[7][9]
-
Repeat the titration for at least two more aliquots of the sample to ensure concordant results.
4. Calculation:
-
Use the volume of EDTA titrant and its molarity to calculate the moles of EDTA used.
-
Based on the 1:1 stoichiometry, the moles of EDTA are equal to the moles of Ca²⁺ in the sample aliquot.
-
Calculate the concentration of calcium in the original sample, accounting for the initial sample volume.
Logical Relationship Diagram
References
- 1. staff.buffalostate.edu [staff.buffalostate.edu]
- 2. studylib.net [studylib.net]
- 3. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 4. csun.edu [csun.edu]
- 5. Calcium- Determination by AAS | OIV [oiv.int]
- 6. nemi.gov [nemi.gov]
- 7. researchgate.net [researchgate.net]
- 8. www1.udel.edu [www1.udel.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Calcium Picrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium picrate, the calcium salt of picric acid, is a chemical compound that has been primarily studied for its energetic properties.[1] However, the broader field of organic synthesis has seen a growing interest in the use of alkaline earth metals, particularly calcium, as sustainable, low-toxicity, and environmentally benign catalysts for a variety of organic transformations.[2][3] While this compound itself is not extensively documented as a reagent or catalyst in mainstream organic synthesis, its synthesis and properties provide a basis for exploring its potential applications. These notes provide detailed protocols for the synthesis of this compound and discuss its potential, though largely underexplored, role in organic synthesis in the context of known calcium-based catalysis.
Synthesis of this compound
The most common methods for preparing this compound involve the neutralization of picric acid with a suitable calcium base.[2] The two primary routes utilize calcium carbonate (CaCO₃) and calcium hydroxide (Ca(OH)₂).
Synthesis of this compound from Calcium Carbonate and Picric Acid
This method is a straightforward neutralization reaction that produces this compound, water, and carbon dioxide.[1]
Reaction: 2 C₆H₂(NO₂)₃OH + CaCO₃ → Ca[C₆H₂(NO₂)₃O]₂ + H₂O + CO₂[2]
Experimental Protocol:
-
Preparation of Picric Acid Solution: Prepare a 1% aqueous solution of picric acid (e.g., dissolve 5g of picric acid in 500 mL of deionized water).
-
Reaction: Slowly add calcium carbonate powder (2 g) to the stirred picric acid solution at room temperature.[1]
-
Stirring: Continue stirring the mixture for approximately 2 hours. The evolution of carbon dioxide gas will be observed as an indicator of the reaction's progress.[1][2]
-
Filtration: After the reaction is complete (i.e., no more gas evolution), filter the solution to remove any unreacted calcium carbonate.[2]
-
Concentration and Crystallization: Concentrate the filtrate by evaporation to about 100 mL.[1] To purify the product, the concentrated solution can be added to dichloromethane (CH₂Cl₂) to precipitate the this compound and remove any unreacted picric acid.[1] The resulting yellowish crystals can be collected.
Synthesis of this compound from Calcium Hydroxide and Picric Acid
This route offers a more vigorous reaction and can lead to higher yields and purity.[2]
Experimental Protocol:
-
Preparation of Reactants: Prepare an aqueous solution of picric acid. Separately, prepare a slurry of calcium hydroxide in water.
-
Reaction: Slowly add the calcium hydroxide slurry to the stirred picric acid solution. The reaction is typically rapid and should be complete within two hours.[2]
-
Work-up: The work-up procedure is similar to the calcium carbonate method, involving filtration of any excess calcium hydroxide, followed by concentration and crystallization of the this compound from the filtrate.
Comparison of Synthesis Methods
| Parameter | Calcium Carbonate Method | Calcium Hydroxide Method |
| Reaction Time | ~2 hours[1][2] | < 2 hours[2] |
| Temperature | Room Temperature (Optimal: 40-50°C)[2] | Room Temperature |
| Yield | Good | High (85-90%)[2] |
| Purity | Good | >98%[2] |
| Observations | Generation of CO₂ bubbles[1][2] | Faster reaction, higher efficiency[2] |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₄CaN₆O₁₄[4] |
| Molecular Weight | 496.27 g/mol [4] |
| Appearance | Yellowish, lamellar crystals[1] |
| Water of Crystallization | Metastable phase: 10.4-10.7 H₂O; Stable form: 4.8 H₂O[1] |
| Dehydration Temperature | Dehydration of crystalline water occurs between ~298 K and 480 K[1] |
| Activation Energy of Decomposition | 140.3 kJ/mol[1] |
This compound in Organic Synthesis: An Underexplored Reagent
While direct applications of this compound as a reagent in organic synthesis are not well-documented, the broader class of calcium-based catalysts has shown significant promise.[3] Calcium compounds are recognized as sustainable and low-toxicity alternatives to other metal catalysts.[2] Calcium salts like calcium(II) triflimide have been successfully employed to catalyze a range of reactions, including cyclizations, reductions, and rearrangements, by activating functional groups such as alkenes, alkynes, and carbonyls.[2][3]
The potential utility of this compound in organic synthesis would likely stem from its properties as a calcium salt. The picrate anion, being the conjugate base of a strong acid, is a poor nucleophile. This could make the calcium cation more available to act as a Lewis acid catalyst.
Potential (Hypothetical) Applications
Based on the known reactivity of other calcium catalysts, one could hypothesize potential applications for this compound, although these would require experimental validation.
-
Lewis Acid Catalysis: The calcium ion in this compound could potentially function as a Lewis acid to activate carbonyls and other functional groups towards nucleophilic attack.
-
Annulation Reactions: Calcium-based catalysts are known to be effective in annulation reactions for the construction of cyclic and heterocyclic molecules.[2] While not directly cited for this compound, this remains a potential area of investigation.
It is crucial to note that the energetic and potentially explosive nature of picrates necessitates careful handling and consideration of safety protocols in any potential synthetic application.[1][5]
Visualizing Synthesis and Potential Roles
Logical Workflow for this compound Synthesis
Caption: A flowchart illustrating the general experimental workflow for the synthesis of this compound.
Relationship of this compound to Calcium Catalysis in Organic Synthesis
Caption: A diagram showing the relationship of this compound to the broader field of calcium catalysis.
Conclusion
This compound is a compound that can be reliably synthesized in the laboratory through well-established neutralization protocols. While its direct application as a reagent in organic synthesis is not yet established, the growing field of calcium catalysis suggests that calcium salts can be effective and sustainable catalysts. Further research is needed to explore whether this compound can be a viable reagent or catalyst in its own right, taking into account the necessary safety precautions associated with picrate compounds. The protocols and data presented here provide a foundation for researchers interested in exploring the synthesis and potential applications of this compound.
References
Growing High-Purity Single Crystals of Calcium Picrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and subsequent crystallization of high-purity single crystals of calcium picrate. The methodologies outlined are designed to yield crystals suitable for a range of research applications, including X-ray crystallography, dissolution studies, and formulation development.
Introduction
This compound, the calcium salt of picric acid, is a compound of interest in various chemical and pharmaceutical fields. The ability to produce large, high-purity single crystals is crucial for definitive structural elucidation and for studying its physicochemical properties without the confounding influence of grain boundaries and amorphous content. This note details two primary methods for the synthesis of this compound and three distinct techniques for the subsequent growth of single crystals: slow evaporation, slow cooling, and vapor diffusion.
The most common form of crystalline this compound is the pentahydrate, Ca(C₆H₂N₃O₇)₂·5H₂O.[1] Understanding the role of hydration is critical for successful crystallization.
Synthesis of this compound Precursor
Prior to single crystal growth, a high-purity polycrystalline this compound must be synthesized. Two effective methods are presented below. The choice of method may depend on the availability of starting materials and desired yield and purity.
Synthesis via Reaction with Calcium Hydroxide
This method is rapid and offers high yields and purity.[2]
Protocol:
-
In-situ Generation of Calcium Hydroxide (Optional but recommended for purity): React a small amount of calcium carbide with deionized water in a well-ventilated fume hood. Allow the reaction to complete, resulting in a solution of calcium hydroxide, Ca(OH)₂.[3]
-
Reaction: Slowly add a stoichiometric amount of picric acid to the aqueous solution of calcium hydroxide with constant stirring. The solution will turn a characteristic orange-red.
-
Filtration: Filter the resulting solution to remove any unreacted calcium hydroxide.
-
Crystallization of Crude Product: Heat the filtrate to reduce its volume by approximately half and then allow it to cool to room temperature, followed by further cooling in an ice bath (0-5°C) to precipitate the this compound crystals.[3]
-
Isolation: Collect the orange-red crystals by vacuum filtration and wash with a small amount of cold deionized water.
Synthesis via Reaction with Calcium Carbonate
This method is slower but also effective.
Protocol:
-
Reaction: Slowly add calcium carbonate (CaCO₃) to a 1% aqueous solution of picric acid at room temperature with continuous stirring. Effervescence will be observed due to the release of carbon dioxide.[4] Continue stirring for 4-6 hours.
-
Filtration: Filter the solution to remove any unreacted calcium carbonate.
-
Isolation of Crude Product: Concentrate the filtrate by slow evaporation or gentle heating to induce crystallization.
-
Collection: Collect the crystals by vacuum filtration.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Calcium Hydroxide Method | Calcium Carbonate Method |
| Reaction Time | ~2 hours[2] | 4-6 hours[2] |
| Typical Yield | 85-90%[2] | 75-80%[2] |
| Purity | >98%[2] | 95-97%[2] |
| Optimal Temp. | <30°C[2] | 40-50°C[2] |
Purification of Crude this compound
For optimal single crystal growth, the crude product should be purified by recrystallization.
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot acetone.[2][4]
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to precipitate purified this compound.
-
Collect the purified crystals by vacuum filtration and rinse with a small volume of cold acetone.[2]
-
Dry the crystals in a desiccator. This purified polycrystalline material is the starting material for single crystal growth.
Single Crystal Growth Protocols
The key to growing large single crystals is to allow the crystallization process to occur slowly and undisturbed from a supersaturated solution.
Method 1: Slow Evaporation
This is the simplest method for growing single crystals.
Protocol:
-
Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol-water mixture, 70:30 v/v) at room temperature.[2]
-
Filter the solution through a syringe filter into a clean crystallizing dish or vial.
-
Cover the container with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.
-
Place the container in a location free from vibrations and temperature fluctuations.
-
Monitor the container over several days to weeks for the formation of single crystals.
Method 2: Slow Cooling
This method relies on the decrease in solubility of this compound with temperature.
Protocol:
-
Prepare a saturated solution of purified this compound in a suitable solvent (e.g., deionized water) at an elevated temperature (e.g., 50-60°C).
-
Ensure all the solid has dissolved. If not, add a minimal amount of additional hot solvent.
-
Hot filter the solution into a clean, pre-warmed container.
-
Seal the container and place it in an insulated vessel (e.g., a Dewar flask filled with warm water or an oven with a programmable controller) to allow for very slow cooling to room temperature over several days. A cooling rate of a few degrees per hour is often effective.
-
Once at room temperature, single crystals should be present.
Method 3: Vapor Diffusion
This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound, which reduces the solubility and promotes crystallization.
Protocol:
-
Inner Vial: Dissolve the purified this compound in a small volume of a "good" solvent (e.g., acetone, methanol) in a small, open vial.
-
Outer Chamber: Place this inner vial inside a larger, sealable chamber (e.g., a beaker or jar).
-
Anti-Solvent: Add a larger volume of an "anti-solvent" (a solvent in which this compound is insoluble but is miscible with the "good" solvent, e.g., hexane or diethyl ether) to the bottom of the outer chamber, ensuring the level is below the top of the inner vial.
-
Sealing: Seal the outer chamber tightly.
-
Diffusion: Over time, the anti-solvent will vaporize and diffuse into the solvent in the inner vial, causing the solubility of the this compound to decrease and crystals to form.
Data Presentation: Crystallographic Data
Single crystals of this compound obtained through these methods can be analyzed by single-crystal X-ray diffraction to confirm their structure. The expected data for this compound pentahydrate is provided below.[1][2]
| Parameter | Value |
| Chemical Formula | Ca(C₆H₂N₃O₇)₂·5H₂O |
| Molecular Weight | 586.4 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pmab |
| Unit Cell Dimensions | a = 24.169(6) Åb = 10.292(7) Åc = 8.554(2) Å |
| Z | 4 |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and crystallization processes.
References
Application Notes and Protocols: Calcium Picrate in Coordination Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of calcium picrate in the synthesis of coordination polymers (CPs) or metal-organic frameworks (MOFs). Although direct synthesis of coordination polymers using this compound as the primary building block is not extensively documented in publicly available literature, its role as a precursor and the analogous chemistry of related compounds provide a strong basis for its application. These notes offer detailed protocols derived from analogous systems and essential data for researchers exploring this area.
Application Notes
This compound, the calcium salt of picric acid (2,4,6-trinitrophenol), is a valuable precursor for the synthesis of calcium-based coordination polymers.[1] The picrate anion, with its multiple nitro groups and phenoxide oxygen, can act as a versatile ligand in the construction of multidimensional supramolecular architectures.
1.1. Role of the Picrate Anion in Coordination Chemistry
The picrate anion ((O₂N)₃C₆H₂O⁻) is an intensely colored, yellow ion that can coordinate to metal centers in various ways.[2] In the context of calcium coordination polymers, the picrate ligand typically acts in a bidentate fashion, coordinating to the calcium ion through the phenolic oxygen and an oxygen atom from one of the ortho-nitro groups.[1] This chelation contributes to the stability of the resulting framework. The presence of multiple nitro groups also introduces the possibility of further intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the final topology of the coordination polymer.
1.2. Calcium Ion Coordination Geometry
The calcium cation (Ca²⁺) is known for its flexible coordination number, typically ranging from 6 to 9, with 7 and 8 being the most common.[1] This variability allows for the formation of diverse coordination geometries, such as distorted square antiprism and pentagonal bipyramid.[1][3] As a hard metal ion, Ca²⁺ has a strong preference for oxygen-donor ligands over nitrogen or sulfur ligands.[4] The Ca²⁺-oxygen bond distances in coordination complexes generally fall within the range of 2.30 to 2.50 Å.[1][4]
1.3. Safety Considerations
Picric acid and many of its metal salts, including this compound, are energetic materials and can be explosive.[2][5] They can be sensitive to heat, shock, and friction. Therefore, appropriate safety precautions, such as handling small quantities, using non-metal spatulas, and working behind a safety shield, are imperative. Storage of picric acid and its salts in metal containers is strongly discouraged due to the risk of forming highly sensitive metal picrates.[2][5]
Experimental Protocols
Given the limited direct literature on this compound coordination polymer synthesis, the following protocols are proposed. The first protocol details the synthesis of the this compound precursor, adapted from methods for other transition metal picrates.[2] The second is a hypothetical protocol for the synthesis of a this compound-based coordination polymer, based on established procedures for analogous calcium coordination polymers with nitro-substituted aromatic ligands.[6][7]
2.1. Protocol 1: Synthesis of this compound Precursor
This protocol describes the synthesis of this compound from picric acid and calcium carbonate.
Materials:
-
Picric acid (2,4,6-trinitrophenol)
-
Calcium carbonate (CaCO₃)
-
Deionized water
Procedure:
-
Prepare a 3% (w/v) solution of picric acid in deionized water by dissolving 3 g of picric acid in 100 mL of hot deionized water.
-
Slowly add 1.1 g of calcium carbonate to the hot picric acid solution with constant stirring. Carbon dioxide will be evolved.
-
Continue stirring the solution at an elevated temperature (e.g., 80°C) for 1-2 hours to ensure the reaction goes to completion.
-
Filter the hot solution to remove any unreacted calcium carbonate.
-
Allow the filtrate to cool slowly to room temperature.
-
Yellow crystals of this compound will form. The solution can be further cooled in an ice bath to maximize yield.
-
Collect the crystals by filtration and wash them with a small amount of cold deionized water.
-
Dry the crystals in a desiccator over a suitable drying agent. Caution: Do not heat the crystals to dryness due to their explosive nature.
2.2. Protocol 2: Proposed Synthesis of a this compound Coordination Polymer
This hypothetical protocol outlines the synthesis of a one-dimensional this compound coordination polymer via slow evaporation, a common method for growing single crystals of coordination polymers.[8] This method is adapted from the synthesis of calcium coordination polymers with 2-nitrobenzoic acid and 4-nitrobenzoic acid.[6][7]
Materials:
-
Synthesized this compound
-
Methanol
-
Deionized water
Procedure:
-
Dissolve 0.1 mmol of the synthesized this compound in 10 mL of a 1:1 (v/v) methanol/deionized water mixture with gentle warming and stirring.
-
Filter the resulting solution to remove any insoluble impurities.
-
Transfer the clear yellow solution to a clean beaker.
-
Cover the beaker with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the beaker in a vibration-free environment at room temperature.
-
Yellow, needle-like or block-like crystals are expected to form over a period of several days to a week.
-
Once a suitable amount of crystals has formed, they can be harvested from the mother liquor.
-
The crystals should be washed with a small amount of the cold solvent mixture and then air-dried.
Characterization: The resulting crystals should be characterized using standard solid-state techniques, including:
-
Single-crystal X-ray diffraction to determine the crystal structure and coordination environment of the Ca²⁺ ion.
-
Fourier-transform infrared (FTIR) spectroscopy to identify the coordination of the picrate ligand.
-
Thermogravimetric analysis (TGA) to assess thermal stability.
-
Elemental analysis to confirm the empirical formula.
Data Presentation
The following table summarizes crystallographic data for analogous one-dimensional calcium coordination polymers with nitrobenzoate ligands. This data can provide an expected range of parameters for a newly synthesized this compound-based coordination polymer.
| Parameter | [Ca(2-nba)₂(H₂O)₂]n[7] | [[Ca(H₂O)₂(4-nba)₂]·2dmp]n[6] |
| Ligand | 2-nitrobenzoate | 4-nitrobenzoate |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| Ca²⁺ Coordination No. | 8 | 8 |
| Coordination Geometry | Distorted bicapped trigonal prism | Distorted bicapped trigonal prism |
| Ca···Ca distance (Å) | - | 3.8893(10) / 3.9083(10) |
| Bridging Mode | µ₂–η²:η¹ | µ₂–η²:η¹ |
dmp = 3,5-dimethylpyrazole
Visualizations
Diagram 1: Synthesis Workflow for this compound Precursor
Caption: Workflow for the synthesis of this compound precursor.
Diagram 2: Proposed Workflow for Coordination Polymer Synthesis
Caption: Proposed workflow for the synthesis and characterization of a this compound coordination polymer.
Diagram 3: Bidentate Coordination of Picrate Anion to Calcium
Caption: Bidentate coordination of the picrate anion to a calcium ion.
References
- 1. This compound | 16824-78-5 | Benchchem [benchchem.com]
- 2. jes.or.jp [jes.or.jp]
- 3. Calcium Unified: Understanding How Calcium’s Atomic Properties Impact Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis and Characterization of Calcium Picrate Complexes with Crown Ethers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis, characterization, and potential applications of calcium picrate complexes with various crown ethers. The information is intended to guide researchers in exploring the properties and utility of these complexes, particularly in fields related to supramolecular chemistry and drug development.
Introduction
Crown ethers are macrocyclic polyethers that can selectively bind cations within their central cavity. The selectivity of this binding is influenced by factors such as the relative sizes of the cation and the crown ether cavity, the solvent system, and the nature of the counter-ion. The complexation of calcium ions (Ca²⁺) by crown ethers is of significant interest due to the crucial role of calcium in numerous biological processes. The picrate anion is often used in complexation studies due to its chromophoric nature, which facilitates spectrophotometric analysis.
The synthesis of this compound complexes with crown ethers can be a key step in the development of ion-selective sensors, phase-transfer catalysts, and novel drug delivery systems. For instance, crown ethers have been investigated for their ability to enhance the solubility and membrane permeability of drugs by sequestering metal ions that can interfere with drug transport.[1][2] This document outlines the synthesis and characterization of these complexes.
Experimental Protocols
Safety Precautions
Caution: Picric acid and its metal salts, including this compound, are potentially explosive and should be handled with extreme care.[3] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood and avoid friction, grinding, or sudden impacts of the picrate salts.
Materials and Methods
Materials:
-
Calcium Carbonate (CaCO₃)
-
Picric Acid (2,4,6-trinitrophenol)
-
Crown Ethers (e.g., 12-crown-4, 15-crown-5, 18-crown-6)
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Deionized Water
Equipment:
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
UV-Vis Spectrophotometer
-
FTIR Spectrometer
-
NMR Spectrometer
-
Standard laboratory glassware
Synthesis of this compound
-
Dissolution of Picric Acid: In a 250 mL Erlenmeyer flask, dissolve 4.58 g (20 mmol) of picric acid in 100 mL of deionized water with gentle heating and stirring.
-
Reaction with Calcium Carbonate: Slowly add 1.00 g (10 mmol) of calcium carbonate to the picric acid solution. Effervescence (release of CO₂) will occur. Continue stirring until the reaction ceases.
-
Filtration: Filter the hot solution to remove any unreacted calcium carbonate.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of this compound.
-
Isolation and Drying: Collect the yellow crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Synthesis of this compound-Crown Ether Complexes
This protocol is a general method that can be adapted for different crown ethers.
-
Preparation of Reactant Solutions:
-
Prepare a 0.01 M solution of this compound in anhydrous methanol.
-
Prepare a 0.01 M solution of the desired crown ether (e.g., 18-crown-6) in anhydrous methanol.
-
-
Complexation Reaction:
-
In a 100 mL round-bottom flask, combine 10 mL of the this compound solution with 10 mL of the crown ether solution (1:1 molar ratio).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain the crude complex as a solid.
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hot dichloromethane or a methanol/dichloromethane mixture).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and dry under vacuum.
-
Characterization of Complexes
UV-Vis Spectrophotometry
UV-Vis spectroscopy can be used to monitor the formation of the complex and to determine the stoichiometry of the complex using methods like the mole-ratio method. The complexation of the picrate anion with the crown ether-encapsulated cation can lead to a bathochromic (red) shift in the absorbance maximum of the picrate.[4]
-
Protocol:
-
Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the crown ether.
-
Measure the absorbance spectrum of each solution.
-
Plot the absorbance at the new maximum wavelength against the molar ratio of [Crown Ether]/[Ca²⁺]. The inflection point of the curve indicates the stoichiometry of the complex.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can confirm the formation of the complex by observing shifts in the vibrational frequencies of the crown ether and the picrate anion upon complexation.
-
Expected Observations:
-
Shifts in the C-O-C stretching vibrations of the crown ether, indicating coordination of the oxygen atoms to the calcium ion.
-
Changes in the vibrational modes of the nitro groups and the phenolate group of the picrate anion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of the complex in solution.
-
Expected Observations:
-
Changes in the chemical shifts of the protons and carbons of the crown ether upon complexation with Ca²⁺.[5]
-
The symmetry of the NMR signals can provide information about the conformation of the crown ether in the complex.
-
Data Presentation
The following tables summarize typical experimental parameters and illustrative characterization data for this compound complexes with different crown ethers.
Table 1: Experimental Parameters for the Synthesis of --INVALID-LINK--₂ Complexes
| Parameter | 12-Crown-4 | 15-Crown-5 | 18-Crown-6 |
| Molar Ratio (Ca²⁺:Crown Ether) | 1:1 | 1:1 | 1:1 |
| Reaction Time (hours) | 3 | 2 | 2 |
| Reaction Temperature (°C) | 25 | 25 | 25 |
| Recrystallization Solvent | Methanol/Dichloromethane | Dichloromethane | Dichloromethane |
| Illustrative Yield (%) | 65 | 78 | 85 |
Table 2: Illustrative Spectroscopic Data for this compound-Crown Ether Complexes
| Complex | UV-Vis λmax (nm) | Key FTIR Peaks (cm⁻¹) (Δν C-O-C) | ¹H NMR Shift (Δδ, ppm) of Crown Ether Protons |
| This compound | 355 | - | - |
| --INVALID-LINK--₂ | 362 | ~10-15 cm⁻¹ shift | ~0.1-0.2 |
| --INVALID-LINK--₂ | 368 | ~15-25 cm⁻¹ shift | ~0.2-0.4 |
| --INVALID-LINK--₂ | 375 | ~20-30 cm⁻¹ shift | ~0.3-0.5 |
Visualization of Workflows and Concepts
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound-crown ether complexes.
References
- 1. Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Spectrophotometric detection of ion pair–crown ether complexes of alkali picrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The Role of Ion Size and π‐Interaction in Stabilizing Calix[4]arene Crown Ether Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent the formation of anhydrous Calcium picrate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium picrate. The primary focus is to ensure the safe synthesis of hydrated this compound while preventing the formation of its hazardous anhydrous form.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with anhydrous this compound?
A1: Anhydrous this compound is significantly more sensitive to shock, friction, and heat than its hydrated form and picric acid itself.[1][2] Its formation increases the risk of accidental detonation in the laboratory. Therefore, it is crucial to prevent its formation and handle it with extreme caution if its presence is suspected.
Q2: How can I ensure I am synthesizing the hydrated form of this compound?
A2: The key is to conduct the synthesis and crystallization in an aqueous environment and avoid excessive heating or vacuum drying.[1] Utilizing an aqueous solution of picric acid and a calcium base, followed by controlled crystallization from water, will favor the formation of hydrated this compound crystals.
Q3: What are the typical hydrated forms of this compound?
A3: Research has shown that this compound can exist in different hydrated states. A metastable form contains approximately 10.4-10.7 molecules of water per molecule of this compound, while a more stable form contains around 4.8 water molecules.[1] The goal of a safe synthesis is to isolate one of these hydrated forms.
Q4: At what temperature does the dehydration of this compound begin?
A4: The dehydration of the water of crystallization from alkaline-earth metal picrates, including this compound, can start at temperatures between room temperature (approximately 298 K or 25 °C) and 480 K (207 °C).[1] To prevent the formation of the anhydrous form, it is critical to avoid heating the hydrated crystals within this range, especially under vacuum.[1]
Q5: How can I visually distinguish between hydrated and anhydrous this compound?
A5: While a definitive identification requires analytical methods, a change in the physical appearance of the crystals can be an indicator. Often, hydrated crystals have a well-defined crystalline structure and a specific color. Upon dehydration, the material may become a powder or change color. For instance, hydrated copper(II) sulfate is blue, while the anhydrous form is white.[3][4] Any unexpected change in the appearance of your this compound crystals upon drying should be treated with caution.
Q6: What analytical techniques can confirm the hydration state of my this compound sample?
A6: To definitively determine the hydration state, you can use techniques such as Thermogravimetric Analysis (TGA) to measure the loss of water upon heating, Differential Scanning Calorimetry (DSC) to observe thermal transitions associated with dehydration, and Powder X-ray Diffraction (PXRD) to identify the specific crystalline structure of the hydrated or anhydrous form.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Crystals appear to be turning into a powder or changing color during drying. | This may indicate the loss of water of crystallization and the formation of the hazardous anhydrous form. | STOP the drying process immediately. If possible and safe to do so, re-hydrate the material by adding a small amount of deionized water. Handle with extreme caution and follow all safety protocols for explosive compounds.[2] |
| The yield of crystals after filtration is very low. | The product may be too soluble in the mother liquor, or an insufficient amount of reactants was used. | Cool the filtrate to a lower temperature (e.g., 0-5 °C) to encourage further precipitation. Avoid excessive evaporation of the solvent by heating, as this can lead to dehydration. |
| The reaction between picric acid and calcium carbonate is very slow. | Calcium carbonate has low solubility in water, which can slow down the reaction rate. | Gentle warming of the reaction mixture to 40-50°C can increase the reaction rate.[7] However, do not exceed this temperature to avoid potential degradation of picric acid.[7] Continuous stirring is also crucial. |
| "Oiling out" occurs during crystallization (a liquid phase separates instead of solid crystals). | The melting point of the product is lower than the temperature of the solution, or there are significant impurities present. | Add a small amount of additional solvent to the hot solution to ensure the product remains dissolved at a higher temperature, then allow it to cool more slowly.[8] A purification step, such as recrystallization, may be necessary. |
Experimental Protocol: Synthesis of Hydrated this compound
This protocol is designed to favor the formation of stable, hydrated this compound crystals.
Materials:
-
Picric Acid (ensure it is stored wet with at least 10% water)[2]
-
Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
Acetone (for purification, if necessary)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, filtration apparatus)
-
Stir plate and stir bar
-
Heating mantle (use with caution and precise temperature control)
Procedure:
-
Preparation of Picric Acid Solution: In a well-ventilated fume hood, prepare an aqueous solution of picric acid. A typical concentration is around 2-3% (w/v).
-
Reaction with Calcium Base:
-
Filtration: After the reaction is complete, filter the solution to remove any unreacted calcium base.
-
Crystallization:
-
Allow the filtrate to stand at room temperature for slow evaporation and crystallization. Do not heat to evaporate the water, as this can lead to the formation of the anhydrous salt.
-
For this compound, cooling the solution may be necessary to induce crystallization as it may not readily recrystallize at room temperature.[1]
-
-
Isolation of Crystals:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
-
Drying:
-
Crucial Step: Do not oven-dry or dry under high vacuum at elevated temperatures.
-
Air-dry the crystals at room temperature, away from direct heat sources. The goal is to remove excess surface moisture without removing the water of crystallization.
-
-
Storage: Store the hydrated this compound in a clearly labeled container. It is good practice to indicate that it is the hydrated form.
Data Presentation
Table 1: Comparison of Synthesis Methods for Hydrated this compound [7]
| Parameter | Calcium Carbonate Method | Calcium Hydroxide Method |
| Reaction Time | 4 - 6 hours | ~ 2 hours |
| Optimal Temperature | 40 - 50 °C | Room Temperature |
| Yield | 75 - 80% | 85 - 90% |
| Purity | 95 - 97% | > 98% |
Table 2: Hydration States of this compound [1]
| Hydration State | Water Molecules (H₂O) per this compound Molecule | Stability |
| Metastable Hydrate | 10.4 - 10.7 | Less stable, can lose water more readily |
| Stable Hydrate | 4.8 | More stable hydrated form |
| Anhydrous | 0 | Hazardous - Highly Explosive |
Visualizations
Caption: Experimental workflow for the synthesis of hydrated this compound.
Caption: Relationship between hydrated and anhydrous this compound.
References
- 1. jes.or.jp [jes.or.jp]
- 2. uthsc.edu [uthsc.edu]
- 3. Protein hydration changes during catalysis: a new mechanism of enzymic rate-enhancement and ion activation/inhibition of catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 16824-78-5 | Benchchem [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yield in Calcium picrate synthesis.
Technical Support Center: Calcium Picrate Synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is significantly lower than expected. What are the most common causes?
A1: Low yields in this compound synthesis can typically be attributed to one or more of the following factors:
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Choice of Calcium Base: The selection of the calcium source has a direct impact on reaction time and overall yield. Using calcium hydroxide generally results in higher yields (85–90%) compared to calcium carbonate (75–80%).[1]
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, poor mixing, or non-optimal temperatures.
-
Suboptimal Reaction Temperature: Temperature control is crucial. For the calcium carbonate method, the optimal temperature range is 40–50°C.[1] Higher temperatures can lead to the degradation of picric acid, reducing your final yield.[1]
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Loss of Product During Purification: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps if not performed carefully.
-
Low Solubility of Reactants: Picric acid has limited solubility in water, which can be a limiting factor in neutralization reactions.[1]
Q2: Which calcium source should I use for a higher yield?
A2: For maximizing yield, calcium hydroxide is the recommended base. The reaction with calcium hydroxide is faster, typically concluding within two hours, and offers yields between 85–90% with a purity greater than 98%.[1] In contrast, the calcium carbonate method is slower (4–6 hours) and results in lower yields of 75–80%.[1]
Q3: How can I minimize product loss during the purification process?
A3: To minimize loss during purification, consider the following:
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Filtration: Ensure you are using an appropriate filter medium to capture all solid particles. After collecting the crystals via vacuum filtration, avoid excessive washing.
-
Washing: When rinsing the collected crystals, use a minimal amount of cold solvent.[1] Using a warm or large volume of solvent will dissolve some of your product, thereby reducing the yield.
-
Recrystallization: The choice of solvent for recrystallization is critical. Acetone is commonly used to dissolve the crude product before filtering out insoluble impurities.[2] To precipitate the purified product, allow the hot filtrate to cool slowly, which encourages the formation of larger, easier-to-collect crystals.[1]
Q4: What is the optimal reaction time and temperature?
A4: Optimal conditions depend on your chosen calcium base.
-
With Calcium Hydroxide: The reaction is rapid and typically completes within two hours.[1]
-
With Calcium Carbonate: The reaction is slower, requiring 4–6 hours for completion.[1] The recommended temperature is between 40–50°C.[1] After the reaction, cooling the mixture to approximately 10°C can aid in the precipitation of the this compound.[1]
Q5: My final product is not pure. What are the likely contaminants?
A5: Common impurities include unreacted starting materials, such as picric acid or calcium carbonate/hydroxide, and side-products from picric acid degradation.[1][2] A thorough purification process involving recrystallization is essential. Dissolving the crude product in a hot solvent like acetone and then filtering it will help remove insoluble impurities.[1][2]
Data Presentation: Comparison of Synthesis Routes
The two primary methods for synthesizing this compound via neutralization reaction are compared below.
| Parameter | Calcium Hydroxide Method | Calcium Carbonate Method |
| Typical Yield | 85–90%[1] | 75–80%[1] |
| Purity | >98%[1] | 95–97%[1] |
| Reaction Time | ~2 hours[1] | 4–6 hours[1] |
| Optimal Temp. | Not specified, rapid reaction | 40–50°C[1] |
| Notes | Faster reaction, higher purity and yield. | Slower reaction, requires careful temperature control to prevent picric acid degradation.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Calcium Carbonate
This protocol is based on the reaction of picric acid with calcium carbonate.[2]
-
Preparation: Slowly add 2g of calcium carbonate to 500 ml of a 1% picric acid solution in a suitable reaction vessel.[2]
-
Reaction: Stir the mixture continuously for two hours at room temperature.[2] Bubbles of carbon dioxide will be generated during the reaction.[2]
-
Filtration: After the reaction is complete, filter the solution to remove any unreacted calcium carbonate.[2]
-
Crude Product Isolation: The filtrate can be dried (e.g., by draft ventilation) to yield the crude this compound crystals.[2]
-
Purification (Recrystallization):
-
Dissolve the crude crystals in 500 ml of acetone.[2]
-
Filter the hot acetone solution to remove any remaining insoluble impurities.[2]
-
Concentrate the filtrate to approximately 100 ml.[2]
-
To further purify and remove unreacted picric acid, add the concentrated solution to 2000 ml of dichloromethane (CH₂Cl₂).[2]
-
Collect the resulting refined yellowish crystals.[2]
-
Protocol 2: General Purification Workflow
This outlines a general procedure for purifying the crude this compound product.[1]
-
Initial Filtration: Filter the reaction mixture to remove unreacted solid reactants (e.g., CaCO₃).[1]
-
Concentration: Evaporate or concentrate the filtrate to obtain the crude solid product.[1]
-
Dissolution: Dissolve the crude product in a suitable hot solvent, such as acetone, to prepare for the removal of insoluble impurities.[1]
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities.[1]
-
Crystallization: Allow the hot filtrate to cool, which will cause the purified this compound to precipitate as crystals.[1]
-
Collection: Collect the pure crystals using vacuum filtration.[1]
-
Final Rinse: Rinse the collected crystals with a small amount of cold solvent to remove residual impurities from the crystal surface.[1]
Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: Logical flowchart for troubleshooting low this compound yield.
Caption: Reaction pathways for this compound synthesis.
References
Optimizing reaction conditions for Calcium picrate precipitation.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the precipitation of calcium picrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods for preparing this compound involve the direct reaction of picric acid with a suitable calcium base, such as calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂), or through a double displacement reaction.[1] The reaction with a calcium base is a neutralization reaction.[1]
Q2: Which calcium base is better for the synthesis of this compound?
A2: The choice of calcium base affects the reaction time, yield, and purity of the final product. The reaction with calcium hydroxide is significantly faster and results in higher yield and purity compared to calcium carbonate.[1] A detailed comparison is provided in the table below.
Q3: What is the role of the solvent in this compound precipitation?
A3: The solvent is a critical parameter in the synthesis of this compound.[1] While water is commonly used, the low solubility of picric acid can be a limiting factor.[1] To enhance the solubility of the picrate and improve the kinetics of crystallization, ethanol-water mixtures, particularly in a 70:30 volume ratio, have been found to be effective.[1] Acetone is often used during the purification process to dissolve the crude product before recrystallization.[1][2]
Q4: How does temperature influence the precipitation of this compound?
A4: Temperature is a key parameter to control for yield optimization.[1] For the calcium carbonate method, an optimal temperature range is 40–50°C.[1] Exceeding this range can risk the degradation of picric acid.[1] After the reaction, cooling the mixture to around 10°C can aid in the precipitation of the final product.[1]
Q5: Is the hydration state of this compound consistent?
A5: No, the amount of crystalline water in this compound can vary. In a metastable phase, it can contain 10.4-10.7 molecules of water.[2] However, it can change to a more stable form containing 4.8 molecules of water.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal temperature. - Product loss during filtration and washing. | - For the calcium carbonate method, ensure the reaction is stirred for 4-6 hours at 40-50°C.[1] - For the calcium hydroxide method, a reaction time of 2 hours should be sufficient.[1] - After the reaction, cool the mixture to approximately 10°C to maximize precipitation.[1] - When washing the crystals, use a small amount of cold solvent to minimize dissolution of the product.[1] |
| Low Purity | - Presence of unreacted starting materials. - Formation of side products. - Incomplete removal of impurities during purification. | - Ensure the correct stoichiometric ratio of reactants. - Follow the recommended purification protocol involving recrystallization from a suitable solvent like acetone.[1][2] - During purification, filter the hot solution to remove any insoluble impurities before allowing it to cool and crystallize.[1] |
| No Precipitation or Oily Product Formation | - Solution is not supersaturated. - pH is not optimal for precipitation. | - Concentrate the filtrate by evaporation before cooling to induce crystallization.[1] - Ensure the pH is controlled, as this is crucial for maximizing precipitation.[1] Automated pH control systems can be beneficial.[1] |
| Inconsistent Crystal Quality | - Fluctuations in temperature during crystallization. - Impurities in the reaction mixture. | - Allow the hot filtrate to cool slowly and undisturbed to promote the formation of well-defined crystals.[1] - Ensure all starting materials are of high purity and that the purification steps are followed diligently. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Calcium Hydroxide Method | Calcium Carbonate Method |
| Reaction Time | 2 hours | 4–6 hours |
| Yield | 85–90% | 75–80% |
| Purity | >98% | 95–97% |
| Optimal Temperature | Not specified, rapid reaction | 40–50°C |
Data sourced from Benchchem.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound using Calcium Carbonate
-
Reaction Setup: In a suitable reaction vessel, dissolve picric acid in an appropriate solvent. While water can be used, an ethanol-water mixture (70:30 v/v) is recommended to improve solubility.[1]
-
Addition of Reactant: Slowly add solid calcium carbonate to the picric acid solution while stirring continuously.
-
Reaction: Heat the mixture to a temperature of 40–50°C and maintain it for 4–6 hours with constant stirring.[1]
-
Filtration of Unreacted Solids: After the reaction is complete, filter the hot mixture to remove any unreacted calcium carbonate.[1]
-
Crystallization: Allow the filtrate to cool to approximately 10°C to induce the precipitation of this compound crystals.[1]
-
Isolation of Product: Collect the precipitated crystals by vacuum filtration.[1]
-
Washing: Rinse the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under appropriate conditions.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Take the crude this compound product and dissolve it in a minimal amount of hot acetone.[1][2]
-
Hot Filtration: While the solution is still hot, filter it to remove any insoluble impurities.[1]
-
Crystallization: Allow the hot, clear filtrate to cool down slowly and without disturbance. Purified this compound will crystallize out of the solution.[1]
-
Isolation: Collect the purified crystals using vacuum filtration.[1]
-
Washing: Wash the crystals with a small volume of cold solvent.[1]
-
Drying: Dry the final product.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common issues in this compound precipitation.
References
How to safely handle and decontaminate Calcium picrate spills.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and decontamination of Calcium Picrate spills. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound, with the chemical formula Ca(C₆H₂(NO₂)₃O)₂, is the calcium salt of picric acid.[1][2] The primary hazard associated with this compound is its explosive nature, particularly when it is dry.[3][4] Dry this compound is highly sensitive to shock, heat, and friction and can detonate.[3][4][5] It is also toxic if ingested or absorbed through the skin.[4]
Q2: How can this compound be formed unintentionally in a lab?
This compound can form when picric acid comes into contact with calcium-containing materials such as concrete or plaster.[3][4][5][6] This is a critical consideration for storage and handling of picric acid to prevent the inadvertent formation of this highly sensitive explosive salt.
Q3: What immediate steps should be taken in the event of a this compound spill?
The immediate actions depend on the size of the spill. For any spill, the first step is to alert personnel in the vicinity and assess the situation.
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Small Spills (<30 mL of solution or a few grams of solid): If you are trained and equipped to handle it, you can manage a small spill. The key is to prevent the material from drying out.[4][6][7] Immediately and gently wet the spilled material with water.[6][7]
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Large Spills: For large spills, immediately evacuate the area and call emergency services.[3][6] Do not attempt to clean up a large spill yourself. Isolate the area to prevent unauthorized entry.[7]
Q4: What Personal Protective Equipment (PPE) is required when handling this compound or cleaning up a spill?
Appropriate PPE is crucial. This includes:
-
Safety goggles or a face shield.
-
A lab coat.
-
Gloves: Nitrile, neoprene, or butyl gloves are recommended. Latex gloves are not effective.[8]
-
Closed-toe shoes.
All handling of solid this compound or its concentrated solutions should be done in a chemical fume hood.[4][7][9]
Troubleshooting Guide for Spill Decontamination
This guide provides step-by-step instructions for managing a small this compound spill.
| Problem | Potential Cause | Solution |
| A small amount of solid this compound has been spilled. | Accidental dropping of a container or during transfer. | 1. DO NOT PANIC. Avoid any actions that could create friction or shock. 2. Immediately wet the spilled solid with a gentle spray of water.[6][7] Do not use a strong jet of water that could disperse the powder. The goal is to keep it thoroughly moist. 3. Use a wet, compatible absorbent pad to gently wipe up the wetted material.[3][6] Do not use metal tools like spatulas.[3][4] 4. Place the contaminated pads into a labeled, compatible (glass or plastic) container with added water to ensure the contents remain wet.[3][6] 5. Wipe the spill area again with a wet cloth. 6. Dispose of all contaminated materials as hazardous waste. |
| A solution of this compound has been spilled. | Leaking container, mishandling during transfer. | 1. Contain the spill using absorbent pads. 2. For very small spills (<30 mL), use absorbent pads from a spill kit to soak up the solution.[4] Keep the cleaning materials wet.[4] 3. Place the used absorbent pads in a labeled plastic or glass container for hazardous waste disposal.[4] 4. Thoroughly wash the spill site with water after the material has been picked up.[3][6] |
| Unknown crystals are found on the threads of a container of picric acid or a picrate salt. | The container may not have been properly sealed, allowing the solution to evaporate and form potentially explosive dry crystals. | 1. DO NOT ATTEMPT TO OPEN THE CONTAINER. [3][7] Friction from opening the cap could cause an explosion. 2. Secure the area and restrict access.[7] 3. If it can be done safely without moving the container, lightly mist any visible crystals on the outside of the bottle with water.[7] 4. Contact your institution's Environmental Health & Safety (EHS) department or a bomb disposal unit immediately for assistance. |
Data Presentation: Properties of Picric Acid and this compound
Understanding the properties of these materials is essential for safe handling.
| Property | Picric Acid | This compound |
| Chemical Formula | C₆H₃N₃O₇ | C₁₂H₄CaN₆O₁₄[1] |
| Appearance | Pale yellow, odorless crystals[4] | Red/orange crystals[10] |
| Hazards | Explosive when dry (<10% water), toxic, skin and eye irritant.[4] | Highly explosive, especially when dry; sensitive to heat, shock, and friction.[3][4][5] |
| Solubility in Water | Slightly soluble (~1.3%)[4] | Sparingly soluble. |
| Incompatibilities | Metals (copper, lead, zinc, iron), concrete, plaster, bases, ammonia.[3][4][5][6] | Heat, shock, friction, strong acids, and oxidizing agents. |
Experimental Protocol: Small Spill Decontamination
This protocol details the methodology for decontaminating a small spill of this compound solution on a laboratory benchtop.
Objective: To safely clean and decontaminate a surface after a small spill of aqueous this compound solution.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves (e.g., nitrile).
-
Absorbent pads.
-
Water (in a spray bottle for gentle application).
-
Labeled hazardous waste container (plastic or glass).
-
Soap solution.
Procedure:
-
Notification and Area Security: Immediately notify others in the lab. Cordon off the spill area.
-
Don PPE: Ensure all required PPE is worn correctly.
-
Containment: Place absorbent pads around the spill to prevent it from spreading.
-
Absorption: Gently place absorbent pads on top of the spilled solution to soak it up. Do not wipe, as this could create friction.
-
Keep Wet: If there is any delay or if the solution appears to be drying, lightly mist the absorbent pads with water.
-
Waste Collection: Carefully pick up the saturated absorbent pads and place them in the designated hazardous waste container. Add some water to the container to ensure the contents remain wet.
-
Initial Surface Cleaning: Gently wipe the spill area with a fresh absorbent pad wetted with water. Place this pad in the hazardous waste container.
-
Decontamination: Wash the spill area thoroughly with a soap and water solution.
-
Final Rinse: Rinse the area with clean water.
-
Drying: Dry the area with paper towels. Dispose of these in the regular trash unless they came into direct contact with the this compound solution.
-
Doff PPE and Wash Hands: Remove PPE and wash hands thoroughly.
Logical Workflow for this compound Spill Response
The following diagram illustrates the decision-making process and workflow for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
References
- 1. This compound | C12H4CaN6O14 | CID 12601272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Picric acid and picrate salts [tc.canada.ca]
- 4. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. uthsc.edu [uthsc.edu]
- 7. mcgill.ca [mcgill.ca]
- 8. inside.mines.edu [inside.mines.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Sciencemadness Discussion Board - this compound. - Powered by XMB 1.9.11 [sciencemadness.org]
Issues with the stability of Calcium picrate solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium picrate solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and experimental use of this compound solutions.
Q1: My this compound solution has turned cloudy. What is the cause and what should I do?
A: Cloudiness in a this compound solution can be attributed to several factors:
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Precipitation of Calcium Salts: Aqueous solutions of calcium salts can react with atmospheric carbon dioxide to form insoluble calcium carbonate.
-
Microbial Growth: Although less common in non-sterile, high-concentration salt solutions, microbial contamination can lead to turbidity.
-
Temperature-Dependent Crystallization: If the solution is saturated, a decrease in temperature can cause the this compound to crystallize out of the solution.
Troubleshooting Steps:
-
Visual Inspection: Examine the solution for distinct crystals versus a fine, hazy precipitate.
-
Gentle Warming: If temperature-dependent crystallization is suspected, gently warm the solution. If the precipitate redissolves, this was likely the cause. Ensure the solution is cooled to the working temperature before use.
-
Filtration: If the precipitate does not redissolve upon warming, it is likely an insoluble contaminant (e.g., calcium carbonate). Use a 0.22 or 0.45 µm syringe filter to clarify the solution. Note that this may slightly alter the concentration.
-
pH Check: A decrease in the pH of a calcium chloride solution can be indicative of carbonation[1]. While the pH of a this compound solution will be influenced by the picrate ion, a significant deviation from the expected pH could indicate contamination.
-
Preventative Measures: To prevent future issues, store the solution in a tightly sealed container to minimize exposure to air and consider refrigeration if microbial growth is suspected (ensure this does not cause crystallization).
Q2: I'm observing unexpected color changes in my experiment when using a this compound solution. Why is this happening?
A: this compound solutions are typically yellow to orange-red. Unexpected color changes can indicate:
-
pH-Dependent Color Shifts: The color of picrate solutions can be influenced by pH. Ensure the pH of your experimental system is controlled and as expected.
-
Reaction with Experimental Components: Picrate can form colored complexes with other molecules. For example, in the Jaffe reaction for creatinine determination, picrate forms a red-orange complex[2][3]. Review the literature for known interactions between picrate and the other components in your experiment.
-
Degradation: Although picrate is generally stable, degradation under harsh conditions (e.g., strong oxidizing agents, high heat) could potentially lead to byproducts with different colors.
Q3: What are the primary stability concerns for aqueous this compound solutions?
A: The main stability concerns are:
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Dehydration and Crystallization: While this is a major concern for solid picric acid and its salts, evaporation of the solvent from a solution can lead to the formation of dry, shock-sensitive this compound crystals[4]. Always ensure containers are tightly sealed.
-
Photodegradation: Picric acid and other nitroaromatic compounds can be susceptible to degradation upon exposure to light, particularly UV light[5][6][7].
-
Chemical Incompatibility: Picrate solutions are incompatible with a range of substances. Contact with metals (except tin and aluminum), concrete, or plaster can form highly sensitive and explosive picrate salts[8][9][10]. Avoid using metal spatulas or storing in containers with metal caps[10]. They are also incompatible with strong oxidizing agents and reducing agents[4].
Q4: What is the recommended shelf life for a this compound solution?
A: There is no universally defined shelf life for laboratory-prepared this compound solutions, as it depends on concentration, storage conditions, and exposure to contaminants. For volumetric solutions, a common laboratory practice is to determine the shelf life empirically by periodically re-standardizing the solution and establishing a period during which the concentration remains within an acceptable relative standard deviation (RSD), for example, less than 1.0%[4][9][11][12]. For general use, it is best practice to prepare fresh solutions and not to store them for extended periods. Always label prepared solutions with the preparation date.
Data Presentation: Stability & Physical Properties
The following tables summarize key quantitative data related to this compound.
Table 1: Thermal Stability of Solid Alkaline-Earth Metal Picrates
| Compound | Activation Energy of Decomposition (kJ/mol) |
| Magnesium Picrate | 125.6 |
| This compound | 140.3 |
| Strontium Picrate | 171.3 |
| Barium Picrate | 257.7 |
Source: Data extracted from a study on the synthesis and properties of alkaline-earth metal picrates[13].
Table 2: Hydration States of Solid this compound
| State | Molecules of Crystalline H₂O |
| Metastable Phase | 10.4 - 10.7 |
| Stable Phase | 4.8 |
Source: Data from experimental analysis of crystalline water content in alkaline-earth metal picrates[13]. The study suggests that the crystalline water in this compound is not stable at room temperature[13].
Experimental Protocols
Protocol for Preparation of a this compound Solution (from Calcium Carbonate)
This protocol is based on a common laboratory synthesis method[14][15].
Materials:
-
Picric Acid (ensure it is wetted with >10% water)
-
Calcium Carbonate (CaCO₃)
-
Deionized Water
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel and filter paper or vacuum filtration system)
Procedure:
-
Prepare a 1% (w/v) aqueous solution of picric acid. For example, dissolve 5g of wetted picric acid (adjusting for water content) in enough deionized water to make a final volume of 500 mL.
-
Slowly add 2g of calcium carbonate powder to the 500 mL picric acid solution while stirring at room temperature.
-
Observe the evolution of carbon dioxide bubbles, which indicates the reaction is proceeding.
-
Continue stirring the mixture for approximately two hours to ensure the reaction goes to completion.
-
After the reaction is complete (bubbling has ceased), filter the solution to remove any unreacted calcium carbonate.
-
The resulting filtrate is the this compound solution. Store in a clearly labeled, tightly sealed glass or polyethylene container, away from light and incompatible materials.
Protocol for Assessing the Stability of a this compound Solution (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of a this compound solution. Such studies are essential for developing stability-indicating analytical methods[16].
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Store at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Store at room temperature and at an elevated temperature (e.g., 60°C). Alkaline conditions can significantly impact the stability of some compounds[17].
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven or water bath.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light.
3. Time Points and Analysis:
-
Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The exact timing will depend on the observed rate of degradation.
-
Before analysis, neutralize the acid and base hydrolysis samples.
-
Analyze all samples, including a non-stressed control, by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[16][18]. The method should be able to separate the intact this compound from any degradation products. A typical starting point for detection would be the absorbance maximum of the picrate ion.
-
Quantify the remaining percentage of this compound and the formation of any degradation products. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
-
Calculate the rate of degradation under each condition.
-
This information helps to identify the degradation pathways, determine the intrinsic stability of the molecule, and establish appropriate storage and handling conditions.
Mandatory Visualizations
Troubleshooting Workflow for a Cloudy this compound Solution
Caption: Troubleshooting workflow for a cloudy this compound solution.
Potential Interference with Calcium Signaling Pathways
While this compound is not a known signaling molecule itself, its constituent ions, Ca²⁺ and picrate, have the potential to interfere with cellular signaling processes. The calcium ion (Ca²⁺) is a universal second messenger, and uncontrolled changes in its intracellular concentration can activate or inhibit numerous pathways[8][13][19][20]. Nitroaromatic compounds, like picrate, can be toxic and may interfere with cellular energy metabolism and other signaling events[21][22][23][24]. Therefore, introducing this compound into a biological system could disrupt normal calcium homeostasis and signaling.
Caption: Generalized calcium signaling pathway and potential points of interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Definition of icteric interference index for six biochemical analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity of acetoacetate with alkaline picrate: an interference of the Jaffé reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Shelf Life of Solutions in Laboratory [qcqa.industrialguide.co.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Shelf Life of Solutions in Laboratory | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. pharmastate.academy [pharmastate.academy]
- 13. cusabio.com [cusabio.com]
- 14. jes.or.jp [jes.or.jp]
- 15. This compound | 16824-78-5 | Benchchem [benchchem.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Calcium signaling - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Picrate Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Calcium Picrate to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Yellowing or darkening of the material | Exposure to light, leading to photodegradation. | Store this compound in amber or opaque containers to protect it from light. Ensure the storage area is dark. |
| Caking or clumping of the solid | Absorption of moisture from the atmosphere. | Store in a tightly sealed container in a desiccator or a controlled low-humidity environment. |
| Presence of a brownish gas in the container | Thermal decomposition. | Immediately move the container to a cooler, well-ventilated area. Do not open the container if you suspect significant decomposition. Contact your institution's safety officer for guidance on handling and disposal of potentially unstable energetic materials. |
| Formation of crystals on the container threads | Sublimation and recrystallization of the material, or evaporation of the wetting agent. | CAUTION: Do not attempt to open the container. Friction from opening a container with crystals on the threads can cause an explosion. Contact your institution's safety officer immediately for disposal of the hazardous material. |
| Unexpectedly low potency or failed reactions | Degradation of the active picrate anion due to improper storage (e.g., exposure to incompatible materials, temperature fluctuations). | Review storage conditions and ensure they comply with the recommended guidelines. Test a new, properly stored batch of this compound. |
| Visible corrosion or changes to a metal storage container or spatula | Reaction of the picrate with the metal to form highly sensitive and explosive metal picrates. | EXTREME HAZARD. Do not handle the container or the material. Evacuate the area and contact your institution's safety officer or emergency response team immediately. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, dark, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials.[1][2] It is crucial to maintain a specific moisture content, typically by storing it wetted with at least 10-30% distilled water, to ensure its stability and prevent the formation of shock-sensitive dry crystals.[3][4]
Q2: Why is it important to keep this compound wet?
A2: Dry picric acid and its salts, including this compound, are highly sensitive to shock, friction, and heat, posing a significant explosion hazard.[2][3][4] Maintaining a water content of at least 10-30% desensitizes the material, making it much safer to handle and store.[3][4]
Q3: What materials should I avoid when storing or handling this compound?
A3: this compound is incompatible with a wide range of substances. Most importantly, it should never come into contact with metals (such as copper, lead, zinc, and iron) as this can form even more sensitive and dangerous metal picrates.[1][5][6] It is also incompatible with concrete, plaster, ammonia, and strong oxidizing or reducing agents.[5][6] Always use glass or plastic containers and avoid metal spatulas or metal-capped bottles.[2][3]
Q4: How often should I inspect my stored this compound?
A4: Regular visual inspection is critical. It is recommended to check the container every 3 to 6 months to ensure the material remains adequately wetted.[4] A logbook should be maintained to record the date of receipt, opening, and all subsequent inspections.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation can include a change in color (darkening), the formation of a crust, or the appearance of crystals, especially around the cap and threads of the container.[2][4] If you observe dry crystals, do not handle or attempt to open the container and contact your safety officer immediately.[2][4]
Q6: What happens if this compound is exposed to high temperatures?
A6: Elevated temperatures can accelerate the decomposition of this compound. The decomposition of alkaline-earth metal picrates, including this compound, begins at a higher temperature than picric acid itself.[7] Thermal decomposition can release toxic gases, including nitrogen oxides and carbon monoxide.[5][8]
Q7: Can this compound degrade even if stored correctly?
A7: Over very long periods, slow degradation can still occur. For this reason, it is recommended that picric acid and its derivatives be disposed of after a set period, for example, two years after opening the container.[4]
Quantitative Data Summary
The following table summarizes key quantitative data related to the storage and stability of this compound and its parent compound, picric acid.
| Parameter | Value/Recommendation | Source(s) |
| Minimum Water Content for Storage | 10% - 30% by mass | [3][4] |
| Recommended Shelf Life (after opening) | 2 years | [4][6] |
| Inspection Frequency | Every 3-6 months | [4] |
| Dehydration Temperature Range | Room temperature (approx. 298 K) to 480 K | [7] |
| Activation Energy for Exothermic Decomposition | 140.3 kJ/mol | [7] |
Experimental Protocols
Protocol 1: Visual Inspection of Stored this compound
Objective: To visually assess the condition of stored this compound to ensure it remains safely wetted.
Materials:
-
Container of stored this compound
-
Laboratory notebook or inspection log
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and nitrile gloves.
Procedure:
-
Without moving the container excessively, carefully observe the contents.
-
Check for the presence of a layer of water above the solid material.
-
Examine the threads and cap of the container for any signs of crystal formation or a dry crust. If crystals are observed, do not proceed. Contact your safety officer immediately.
-
Note any changes in color or appearance of the this compound.
-
If the material appears dry but no crystals are present on the threads, and it is deemed safe to do so by your institution's safety protocols, carefully and slowly add a small amount of distilled water to re-wet the material.
-
Record the date of inspection and your observations in the logbook.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of a this compound sample and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase pH adjustment)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) with the pH adjusted to a slightly acidic value (e.g., pH 3.0) with phosphoric acid. The exact composition may need to be optimized.
-
Standard Preparation: Accurately weigh a small amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the stored this compound and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 5 µm, 4.6 x 250 mm (or similar).
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 354 nm (the absorption maximum of the picrate anion).
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main this compound peak may indicate degradation. Quantify the purity of the sample using the calibration curve.
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Troubleshooting workflow for visual inspection.
References
- 1. Nitrite Elimination and Hydrolytic Ring Cleavage in 2,4,6-Trinitrophenol (Picric Acid) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Analysis of picric acid and picramic acid in water samples by ultra performance hydrophilic interaction chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Shelf Life Prediction of Picric Acid via Model-Based Kinetic Analysis of Its Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
How to accurately determine the water content of Calcium picrate hydrates.
Technical Support Center: Calcium Picrate Hydrates
Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for accurately determining the water content of this compound hydrates.
General FAQs
Q1: What is a this compound hydrate and why is its water content important?
A1: this compound (Ca(C₆H₂N₃O₇)₂) is a salt that can incorporate a specific number of water molecules into its crystal structure, forming a hydrate.[1] The general formula is Ca(C₆H₂N₃O₇)₂·xH₂O, where 'x' is the number of water molecules. For instance, a pentahydrate form (Ca(C₆H₂N₃O₇)₂·5H₂O) has been identified.[1] The water content, or water of hydration, is a critical quality attribute as it affects the compound's molecular weight, stability, solubility, and overall performance in pharmaceutical and research applications.
Q2: What are the primary methods for determining the water content of this compound hydrates?
A2: The most reliable and commonly used methods are Thermogravimetric Analysis (TGA) and Karl Fischer (KF) Titration.[2][3] TGA measures mass loss upon heating, while KF titration is a chemical method specific to water.[4][5] Elemental Analysis can also be used to confirm the empirical formula, which includes the water of hydration.
Q3: Are there any specific safety precautions for handling this compound hydrates?
A3: Yes, extreme caution is required. Picrate salts are known to be shock-sensitive and can be explosive, especially in the anhydrous (dehydrated) state. Always handle with appropriate personal protective equipment (PPE), work in a well-ventilated area, and avoid creating friction or shock. Consult your institution's safety protocols before beginning any experiment.
Theoretical Water Content of this compound Hydrates
For accurate experimental work, it is crucial to know the theoretical water content for potential hydrates. The molecular weight of anhydrous this compound (C₁₂H₄CaN₆O₁₄) is approximately 496.27 g/mol .[6]
| Hydrate Formula | Moles of Water (x) | Molecular Weight ( g/mol ) | Theoretical Water Content (%) |
| Ca(C₆H₂N₃O₇)₂·H₂O | 1 | 514.29 | 3.50% |
| Ca(C₆H₂N₃O₇)₂·2H₂O | 2 | 532.30 | 6.76% |
| Ca(C₆H₂N₃O₇)₂·3H₂O | 3 | 550.32 | 9.81% |
| Ca(C₆H₂N₃O₇)₂·4H₂O | 4 | 568.34 | 12.68% |
| Ca(C₆H₂N₃O₇)₂·5H₂O | 5 | 586.35 | 15.35% |
Method 1: Thermogravimetric Analysis (TGA)
TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature.[3] For hydrates, it is used to identify the temperature at which water is lost and to quantify the amount of water present.
Experimental Protocol for TGA
-
Instrument Calibration: Ensure the TGA instrument's mass and temperature are properly calibrated according to the manufacturer's guidelines.
-
Sample Preparation: Place 5-10 mg of the this compound hydrate sample into a clean, inert TGA pan (e.g., aluminum or ceramic).
-
Atmosphere: Use an inert atmosphere, such as dry nitrogen or argon, with a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.[7]
-
Heating Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.
-
Ramp the temperature from 30°C to approximately 300°C at a controlled rate (e.g., 10°C/min). The upper temperature should be sufficient to drive off all water but low enough to avoid decomposition of the anhydrous salt.
-
-
Data Analysis:
-
The resulting TGA curve will show a step-wise mass loss.
-
The percentage of mass lost in the initial, well-defined step corresponds to the water of hydration.[8]
-
Use the analysis software to accurately determine the onset temperature and the percentage of mass loss for the dehydration step.
-
TGA Troubleshooting Guide & FAQs
Q: The mass loss occurs in multiple, overlapping steps. How do I interpret this?
A: Overlapping steps may indicate that different water molecules are bound with varying energies within the crystal lattice or that a decomposition event is beginning before dehydration is complete.
-
Troubleshooting: Try reducing the heating rate (e.g., to 2-5°C/min). A slower rate can improve the resolution between thermal events.
Q: My sample shows continuous mass loss instead of a distinct step. What does this mean?
A: This could be due to surface-adsorbed water or the decomposition of the sample.
-
Troubleshooting: Ensure your sample was properly stored in a desiccator to minimize surface moisture. If the mass loss continues at a high rate past 200°C, it is likely decomposition of the picrate molecule itself. The experiment should be stopped to avoid a hazardous event.
Q: The experimental water content does not match the theoretical value. What are the possible reasons? A:
-
Incomplete Dehydration: The final temperature may not have been high enough to remove all water. Check the TGA curve to see if the mass has stabilized into a plateau.
-
Sample Decomposition: The final temperature may have been too high, causing the anhydrous salt to decompose, leading to an erroneously high mass loss.[9]
-
Impure Sample: The sample may be a mixture of different hydrate states or contain other impurities.
-
Hygroscopic Anhydrous Salt: The anhydrous material may be reabsorbing moisture before it can be accurately weighed if the instrument's purge gas is not perfectly dry.
References
- 1. This compound | 16824-78-5 | Benchchem [benchchem.com]
- 2. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ebatco.com [ebatco.com]
- 4. mt.com [mt.com]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. This compound | C12H4CaN6O14 | CID 12601272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. h-and-m-analytical.com [h-and-m-analytical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Errors In Hydrated Water - 784 Words | Cram [cram.com]
Technical Support Center: Improving the Safety of Experiments Involving Calcium Picrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the safe handling and use of Calcium Picrate in a laboratory setting. All personnel should be thoroughly familiar with the safety data sheet (SDS) for picric acid and its salts before commencing any experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the safe handling, storage, and disposal of this compound.
Q1: What is this compound and why is it considered hazardous?
A1: this compound is a salt formed from the reaction of picric acid with a calcium source.[1] Like other metal picrates, it is a high-energy material and can be highly sensitive to shock, friction, and heat, posing a significant explosion hazard, especially when dry.[1][2] The formation of this compound can occur unintentionally when picric acid comes into contact with calcium-containing materials like concrete.[2]
Q2: What are the primary safety precautions I should take when working with this compound?
A2: The most critical precaution is to always keep this compound and picric acid wetted with at least 10% water by mass . Dry picric acid and its salts are far more sensitive to initiation.[2] Other essential precautions include:
-
Avoid all contact with metals: Never use metal spatulas or store in containers with metal caps, as this can lead to the formation of even more sensitive metal picrates.[2][3]
-
Work in a designated area: All handling of solid picrate compounds should be conducted in a chemical fume hood.[3]
-
Use appropriate Personal Protective Equipment (PPE): This includes chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (nitrile, neoprene, or butyl, but not latex).[4]
-
Prevent accumulation of residues: Regularly clean work surfaces, glassware, and container threads to prevent the buildup of dry picrate crystals.[3]
Q3: How should I properly store this compound?
A3: Store this compound in its original container, which should be made of glass or plastic.[5] The container should be kept tightly sealed and placed in a secondary container. Storage should be in a cool, dry, well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as metals, bases, and reducing agents.[4] Regularly inspect the container (e.g., every 3-6 months) to ensure the material remains adequately wetted.[2]
Q4: What should I do if I discover an old or dried-out container of this compound or picric acid?
A4: DO NOT TOUCH OR MOVE THE CONTAINER. Immediately secure the area and restrict access. Contact your institution's Environmental Health and Safety (EHS) office or a local bomb disposal unit for assistance. Hidden crystals may have formed in the threads of the cap, and any attempt to open it could cause an explosion.[2]
Q5: How do I dispose of this compound waste?
A5: this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[6]
-
Aqueous waste: Collect in a designated, labeled, sealed, and compatible (glass or plastic) container. Keep the waste solution wet.
-
Solid waste: Contaminated items such as gloves, paper towels, and weighing paper should be wetted with water, placed in a sealed plastic bag, and then into a designated solid hazardous waste container.[6]
-
Never dispose of picrate waste down the drain , as it can react with metal plumbing to form explosive metal picrates.[6]
Section 2: Troubleshooting Guides
This section provides guidance on specific issues that may arise during experiments involving the synthesis or use of this compound.
Synthesis of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction; Loss of product during washing or transfer; Incorrect stoichiometry. | - Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, pH).- Optimize stirring and reaction time. For the calcium carbonate method, a reaction time of 4-6 hours is typical.[7]- Minimize the amount of cold solvent used for washing the final product.- Carefully check the molar equivalents of your starting materials. |
| Product is an off-color (not the expected yellow-orange) | Presence of impurities from starting materials; Side reactions occurring; Incomplete conversion of picric acid. | - Use high-purity starting materials.- Control the reaction temperature carefully. For the calcium carbonate method, an optimal range is 40–50°C to avoid degradation of picric acid.[7]- Ensure complete reaction. Unreacted picric acid can alter the final product color. |
| Difficulty in Crystallization | Solution is not sufficiently saturated; Presence of impurities inhibiting crystal growth; Cooling rate is too fast. | - Concentrate the solution by carefully evaporating the solvent.- Purify the crude product before attempting recrystallization. This can be done by dissolving the crude solid in a suitable hot solvent (e.g., acetone) and filtering out insoluble impurities.[7]- Allow the solution to cool slowly to promote the formation of larger, purer crystals. For this compound, cooling the solution may be necessary to induce crystallization as it may not readily recrystallize at room temperature.[8] |
| Poor Crystal Quality (e.g., small, needle-like crystals) | Rapid crystallization; Presence of impurities. | - Slow down the crystallization process by cooling the solution gradually.- Consider using a different solvent or a co-solvent system for recrystallization.- Ensure the crude product is adequately purified before the final crystallization step. |
Use in Calcium-Based Metal-Organic Framework (Ca-MOF) Synthesis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Formation of a Dense, Non-Porous Material Instead of a MOF | The high coordination number and ionic character of the Ca²⁺ ion favor the formation of dense phases.[9] | - The choice of solvent is critical and can influence the dimensionality and porosity of the resulting framework. Experiment with different solvents or solvent mixtures (e.g., DMF, DMA, ethanol-water).[10]- Carefully control the reaction temperature and time as these parameters can affect the final structure. |
| Low Crystallinity of the Ca-MOF Product | Reaction conditions are not optimal; Presence of impurities. | - Adjust the synthesis parameters such as temperature, time, and reactant concentrations.- Ensure the purity of the this compound and the organic linker being used. |
| Phase Transformation of the MOF Upon Heating | Loss of solvent or water molecules from the framework. | - This can be an inherent property of the material. Characterize the high-temperature phase using techniques like variable-temperature powder X-ray diffraction (VT-PXRD).[9] |
Section 3: Experimental Protocols
Protocol for Synthesis of this compound
This protocol is adapted from established synthesis routes.[7][8] All work with solid picric acid must be performed in a chemical fume hood.
Materials:
-
Picric acid (wetted with >30% water)
-
Calcium carbonate (CaCO₃) or Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Acetone (for purification)
-
Dichloromethane (CH₂Cl₂) (for purification)
Procedure:
-
Preparation of Picric Acid Solution: In a beaker, dissolve the appropriate amount of wetted picric acid in deionized water with gentle heating and stirring to create a solution (e.g., 1% w/v).
-
Reaction:
-
Using Calcium Carbonate: Slowly add calcium carbonate to the picric acid solution while stirring at room temperature. Effervescence (release of CO₂) will be observed. Continue stirring for 4-6 hours.[7]
-
Using Calcium Hydroxide: Slowly add calcium hydroxide to the picric acid solution while stirring. The reaction is typically faster, concluding within about two hours.[7]
-
-
Filtration: After the reaction is complete, filter the solution to remove any unreacted calcium carbonate or hydroxide.
-
Crystallization: Concentrate the filtrate by gentle heating to reduce the volume. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of this compound.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove soluble impurities.
-
Purification (Optional but Recommended):
-
Dissolve the crude crystals in a minimal amount of hot acetone.
-
Filter the hot solution to remove any insoluble impurities.
-
Add the acetone filtrate to a larger volume of dichloromethane to precipitate the purified this compound.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum desiccator at room temperature.
-
Protocol for Decontamination of Glassware and Work Surfaces
-
Initial Rinse: Carefully rinse all glassware and surfaces that have come into contact with this compound with cold water to remove the bulk of the material.
-
Soap and Water Wash: Prepare a solution of laboratory detergent and warm water. Thoroughly wash the rinsed glassware and surfaces. Use a soft brush for glassware, taking care not to splash.[11]
-
Solvent Rinse: For highly contaminated items, a rinse with a solvent in which picrates are soluble (such as acetone) may be necessary after the initial water rinse and before the soap wash. Collect this solvent rinse as hazardous waste.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Waste Disposal: All cleaning materials (e.g., paper towels, disposable gloves) should be wetted with water, placed in a sealed plastic bag, and disposed of as solid hazardous chemical waste.[6]
Section 4: Visualizations
Logical Workflow for this compound Synthesis and Purification
References
- 1. Picrate - Wikipedia [en.wikipedia.org]
- 2. Protonation- and electrostatic-interaction-based fluorescence probes for the selective detection of picric acid (2,4,6-trinitrophenol) – an explosive material - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. scbt.com [scbt.com]
- 5. jes.or.jp [jes.or.jp]
- 6. research.wayne.edu [research.wayne.edu]
- 7. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 8. jes.or.jp [jes.or.jp]
- 9. Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
How to interpret the thermal analysis data of Calcium picrate.
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting the thermal analysis data of Calcium Picrate.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal events when analyzing this compound?
A1: The thermal analysis of this compound typically shows two main events:
-
An initial endothermic process corresponding to the dehydration of crystalline water.
-
A subsequent sharp, exothermic decomposition of the anhydrous salt.[1]
Q2: How many water molecules are associated with this compound?
A2: this compound can exist in different hydration states. A metastable form may contain 10.4-10.7 molecules of water, while a more stable form contains 4.8 molecules of water.[1] The number of water molecules can affect the percentage mass loss observed during the dehydration step.
Q3: At what temperature does the decomposition of this compound begin?
A3: The decomposition of alkaline-earth metal picrates, including this compound, generally starts at a higher temperature than that of picric acid itself.[1] The exact onset temperature can be influenced by experimental conditions such as the heating rate.
Q4: Is the decomposition of this compound endothermic or exothermic?
A4: The decomposition of this compound is a highly exothermic process.[1] This is a critical safety consideration due to the energetic nature of the material.
Q5: What is the final residue after the complete decomposition of this compound in an inert atmosphere?
A5: The final solid residue after the thermal decomposition of this compound in an inert atmosphere is expected to be calcium oxide (CaO).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Irreproducible results | 1. Inhomogeneous sample. 2. Variation in sample mass. 3. Different heating rates between runs. 4. Contamination of the sample or crucible. | 1. Ensure the sample is finely ground and homogeneous. 2. Use a consistent and accurately weighed sample mass for each experiment. 3. Maintain a constant heating rate for all comparable analyses. 4. Use clean crucibles for each run and handle the sample with clean tools. |
| Broad or overlapping peaks | 1. High heating rate. 2. Large sample mass. 3. Complex multi-step decomposition. | 1. Reduce the heating rate (e.g., 5 or 10 °C/min) to improve resolution. 2. Use a smaller sample mass (typically 1-5 mg). 3. Deconvolution software may be necessary to separate overlapping thermal events. |
| Baseline drift in DSC/DTA | 1. Instrument not equilibrated. 2. Mismatched sample and reference crucibles. 3. Contamination in the furnace. | 1. Allow the instrument to stabilize at the initial temperature before starting the analysis. 2. Use crucibles of the same material and similar mass for the sample and the reference. 3. Perform a "burn-out" run with an empty furnace to remove any residues. |
| Unexpected mass gain in TGA | 1. Buoyancy effect. 2. Reaction with the purge gas (e.g., oxidation in air). | 1. Perform a blank run with an empty crucible and subtract it from the sample curve. 2. Use an inert purge gas like nitrogen or argon if oxidation is not the process being studied. |
| Sudden, sharp spike in TGA/DSC (explosion) | 1. The material is highly energetic and sensitive to heat. | 1. Extreme caution is advised. Use a very small sample size (<1 mg). 2. Use a slow heating rate. 3. Ensure the instrument is in a blast-proof enclosure or a fume hood with a safety shield. 4. Consult safety data sheets and relevant literature before analysis. |
Data Presentation
Table 1: Summary of Thermal Analysis Data for this compound
| Parameter | Value | Source/Method |
| Hydration States | ||
| Metastable Form | 10.4-10.7 H₂O | [1] |
| Stable Form | 4.8 H₂O | [1] |
| Dehydration | ||
| Temperature Range | Room Temperature to ~480 K (~207 °C) | [1] |
| Nature of Process | Endothermic | General Knowledge |
| Decomposition | ||
| Nature of Process | Exothermic | [1] |
| Activation Energy (Ea) | 140.3 kJ/mol | [1] |
| Onset Temperature | Higher than picric acid | [1] |
| Heat of Decomposition | Lower than picric acid | [1] |
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Mass: 1-5 mg of finely ground this compound.
-
Crucible: Alumina or platinum crucible.
-
Atmosphere: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min (a slower rate of 5 °C/min may be used for better resolution of dehydration steps).
-
Temperature Range: Ambient to 600 °C.
-
Procedure:
-
Tare the empty crucible.
-
Accurately weigh the sample into the crucible.
-
Place the crucible in the TGA instrument.
-
Purge the furnace with the inert gas for at least 15 minutes to ensure an inert atmosphere.
-
Start the temperature program and record the mass loss as a function of temperature.
-
2. Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Mass: 0.5-2 mg of finely ground this compound.
-
Crucible: Aluminum or gold-plated stainless steel crucibles (hermetically sealed for energetic materials to contain any potential explosion).
-
Atmosphere: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to 400 °C (or a temperature sufficient to observe the decomposition exotherm, with appropriate safety precautions).
-
Procedure:
-
Accurately weigh the sample into the crucible.
-
Hermetically seal the crucible.
-
Place the sample crucible and an empty, sealed reference crucible in the DSC cell.
-
Equilibrate the system at the starting temperature.
-
Start the temperature program and record the heat flow as a function of temperature.
-
Mandatory Visualization
Caption: Thermal decomposition pathway of this compound Hydrate.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
Addressing matrix effects in the analysis of Calcium picrate.
Welcome to the technical support center for the analysis of Calcium Picrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects and other common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: A matrix effect is the influence of any component in a sample, other than the analyte of interest, on the analytical signal.[1][2] In the context of this compound analysis, components of the sample matrix can either suppress or enhance the signal, leading to an underestimation or overestimation of the true concentration.[1][3] For instance, in liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds can interfere with the ionization of this compound, affecting accuracy and reproducibility.[3] Similarly, in atomic spectroscopy methods for calcium, other ions in the matrix can cause chemical and ionization interferences.[4]
Q2: What are the most common analytical techniques for quantifying this compound, and which are most susceptible to matrix effects?
A2: Common techniques for the analysis of related compounds include High-Performance Liquid Chromatography (HPLC) with UV detection for the picrate anion and Inductively Coupled Plasma (ICP) based methods (ICP-MS or ICP-AES) for the calcium cation.[5][6] Colorimetric or spectrophotometric methods are also used for picrate.[4][7][8] LC-MS/MS is highly sensitive and selective but is also particularly prone to matrix effects, especially from ion suppression in the electrospray ionization (ESI) source.[3] ICP-based methods can suffer from interferences from other elements in the matrix affecting the plasma's properties.[2][6]
Q3: Can the sample's pH influence the analysis of this compound?
A3: Yes, pH is a critical factor, primarily for the picrate component. Picric acid is a strong acid and its chromophoric properties are pH-dependent; the picrate anion is bright yellow, while the protonated picric acid is colorless.[7][8] When performing extractions or colorimetric measurements, controlling the pH is essential to ensure the analyte is in the desired form for consistent and accurate quantification.[5] Forgetting to control the pH can lead to variability in results.
Q4: Are there any known specific interferences for calcium or picrate that I should be aware of?
A4: For calcium analysis, particularly with atomic absorption or emission spectroscopy, the presence of phosphate, sulfate, aluminum, and silicon can form non-volatile compounds, reducing the signal.[4] For picrate, compounds with similar structures (other nitroaromatics) or compounds that absorb light at the same wavelength can interfere with spectrophotometric or HPLC-UV analysis. In complex matrices like soil, humic substances can also interfere.[7][8]
Troubleshooting Guides
Issue 1: Poor reproducibility and inconsistent results in LC-MS/MS analysis.
| Potential Cause | Troubleshooting Step | Rationale |
| Ion Suppression or Enhancement | Perform a post-column infusion experiment to identify regions of ion suppression/enhancement in your chromatogram. | This will determine if co-eluting matrix components are affecting the ionization of your analyte.[9] |
| Adjust chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from interfering peaks. | Separation of the analyte from interfering compounds is a key strategy to mitigate matrix effects.[8] | |
| Dilute the sample extract. | Dilution reduces the concentration of interfering matrix components. This is effective if the analyte concentration is high enough for detection after dilution.[9] | |
| Inadequate Sample Cleanup | Implement or optimize a sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | These techniques help to remove interfering components from the sample matrix before analysis.[10][11][12] |
| Use matrix-matched calibration standards. | Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for consistent matrix effects.[10][13] | |
| Use a stable isotope-labeled internal standard (if available). | An ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus correcting for these effects.[5] |
Issue 2: Inaccurate quantification using spectrophotometric methods for picrate.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH | Ensure the pH of all samples and standards is buffered to a consistent value where the picrate anion is the predominant species (typically pH > 4). | The color of picrate is pH-dependent. Inconsistent pH will lead to variable absorbance readings.[7][8] |
| Interfering Chromophores | Analyze a blank matrix sample to check for endogenous compounds that absorb at the analytical wavelength. | This helps to identify and potentially correct for background absorbance. |
| If interferences are present, perform a sample cleanup step like LLE or SPE to remove them. | Removing interfering substances is crucial for accurate spectrophotometric analysis.[5] | |
| Turbidity | Centrifuge or filter all samples and standards before measurement. | Suspended particles can scatter light and cause erroneously high absorbance readings. |
Issue 3: Low and variable recovery of calcium in ICP-MS or ICP-AES analysis.
| Potential Cause | Troubleshooting Step | Rationale |
| Chemical Interferences | Add a releasing agent, such as lanthanum or strontium, to the samples and standards. | These agents preferentially bind with interfering anions like phosphate, "releasing" the calcium for atomization.[4] |
| Add a protecting agent, such as EDTA. | EDTA forms a stable, volatile complex with calcium, preventing the formation of less volatile compounds with interfering anions.[4] | |
| Ionization Interferences | Add an ionization suppressor, such as a salt of an easily ionized element (e.g., cesium). | This creates a high concentration of electrons in the plasma, suppressing the ionization of calcium and increasing the population of neutral atoms for measurement. |
| Optimize instrumental parameters like plasma power and nebulizer gas flow rate. | Proper instrument tuning can help to minimize matrix-dependent ionization effects.[11] | |
| Sample Preparation Issues | Ensure complete digestion of the sample matrix. | Incomplete digestion can lead to the analyte being trapped in the undigested matrix, resulting in low recovery.[11] |
Experimental Protocols
Protocol 1: General Sample Preparation Workflow for LC-MS/MS Analysis
This workflow provides a general guideline for preparing a sample for LC-MS/MS analysis to minimize matrix effects.
Caption: A typical sample preparation workflow for LC-MS/MS.
Methodology:
-
Sample Collection: Collect the sample (e.g., biological fluid, environmental sample).
-
Protein Precipitation: For biological samples like plasma or serum, precipitate proteins using a suitable solvent (e.g., acetonitrile).
-
Extraction (LLE or SPE):
-
LLE: Extract the analyte from the aqueous phase into an immiscible organic solvent. Adjusting the pH of the aqueous phase can optimize the extraction of picric acid.[5]
-
SPE: Pass the sample through a solid-phase extraction cartridge to retain the analyte, wash away interferences, and then elute the analyte with a strong solvent.
-
-
Evaporation & Reconstitution: Evaporate the solvent from the cleaned-up extract and reconstitute the residue in a solvent compatible with the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
-
Data Processing: Process the acquired data, using an appropriate internal standard for quantification to correct for any remaining matrix effects.
Protocol 2: Matrix Effect Evaluation using the Post-Extraction Spike Method
This protocol is used to quantify the extent of matrix effects (ion suppression or enhancement).
Caption: Workflow for quantifying matrix effects.
Methodology:
-
Prepare Three Sample Sets:
-
Set 1: A standard solution of this compound in the final reconstitution solvent at a known concentration.
-
Set 2: A blank matrix sample that has been subjected to the entire sample preparation procedure.
-
Set 3: A blank matrix sample that has been subjected to the entire sample preparation procedure, and then spiked with this compound to the same final concentration as Set 1.
-
-
Analysis: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set 3 / Peak Area in Set 1) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Logical Relationships
Decision Tree for Mitigating Matrix Effects
This diagram illustrates a logical approach to selecting a strategy for addressing matrix effects.
Caption: Decision-making for matrix effect mitigation.
References
- 1. [Simultaneous determination of six nitroaromatic compounds and three anions in environmental matrices using a liquid chromatography-ion chromatography coupled system] [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. scispace.com [scispace.com]
- 9. nbinno.com [nbinno.com]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
How to select the appropriate personal protective equipment for handling Calcium picrate.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of personal protective equipment (PPE) when handling Calcium picrate. The following information is intended to supplement, not replace, your institution's safety protocols and a thorough reading of the relevant Safety Data Sheets (SDS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so hazardous?
A1: this compound is a salt formed from the reaction of picric acid with a source of calcium, such as concrete or plaster.[1][2][3] It is considered more sensitive to shock, friction, and heat than picric acid itself, posing a significant explosion hazard.[2][3] Dry this compound is classified as a powerful explosive.[3]
Q2: What are the primary hazards associated with handling this compound?
A2: The primary hazards are:
-
Explosion: this compound is highly sensitive to heat, shock, and friction, which can lead to detonation.[2][3][4]
-
Toxicity: Like its parent compound, picric acid, this compound is toxic if ingested, inhaled, or absorbed through the skin.[1][2][3]
-
Irritation: It is a skin and eye irritant and can cause allergic skin reactions.[1][2]
Q3: What initial steps should I take before handling this compound?
A3: Before working with this compound, you should:
-
Conduct a thorough risk assessment for your specific experiment.
-
Read the Safety Data Sheet (SDS) for picric acid and any available data for this compound.[5]
-
Ensure you are familiar with your institution's safety protocols for handling explosive compounds.
-
Work in a designated area, such as a chemical fume hood, and ensure it is free of incompatible materials, especially metals.[2][3]
-
Never work alone when handling this substance.[5]
Q4: What should I do if I discover suspected dry this compound or old containers of picric acid?
A4: Do not touch or move the container. Immediately secure the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department or a bomb disposal unit.[1][6] The friction from attempting to open a container with crystallized picrate salts in the threads could be sufficient to cause an explosion.[1][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Yellow staining of skin or work surfaces. | Direct contact with this compound or picric acid. | This indicates exposure. Immediately wash the affected skin with copious amounts of water for at least 15-20 minutes.[5][8][9] For surfaces, follow the decontamination protocol below. Note that yellow staining of the skin can be a symptom of picric acid absorption.[2] |
| Spill of a solution containing this compound. | Accidental mishandling. | For very small spills, you may be able to clean it up if you are properly trained and equipped. Never allow the spill to dry out. Keep the material wet with water.[1][3][8] Use a spill response pad to absorb the material, place it in a compatible container with added water, and label it as hazardous waste.[2][8] For larger spills, evacuate the area and contact EHS immediately.[3] |
| Formation of crystalline material on container threads. | Evaporation of the wetting agent (typically water). | Do not attempt to open the container. This is an extremely dangerous situation as the crystals are highly friction-sensitive.[1][7] Isolate the container, prevent anyone from handling it, and immediately contact your EHS department or a specialized disposal team.[1] |
Data Presentation
Hazard Profile of Picrate Compounds
| Property | Picric Acid (Dry) | This compound | Key Considerations |
| Physical State | Yellow crystalline solid[4] | Yellow crystalline solid | Both are solids at room temperature. |
| Explosive Nature | Powerful explosive when dry[3][4] | Considered more sensitive to shock, friction, and heat than picric acid[2][3] | The primary hazard is explosion, with this compound being potentially more unstable. |
| Sensitivity | Sensitive to heat, shock, and friction[1][6] | Highly sensitive[2][3] | Avoid any impact, friction, or exposure to heat sources. |
| Toxicity | Toxic by ingestion, inhalation, and skin absorption[1][2][3] | Assumed to have similar toxicity to picric acid | All routes of exposure are hazardous. |
| Health Effects | Skin and eye irritation, allergic skin reactions, potential for liver and kidney damage with chronic exposure[2][3] | Assumed to have similar health effects to picric acid | Can cause both acute and chronic health problems. |
| Incompatibilities | Metals (copper, lead, zinc, iron), concrete, plaster, ammonia, oxidizers[1][2][8] | All materials incompatible with picric acid | The formation of even more sensitive metal picrates is a major concern. |
Experimental Protocols
Protocol for Decontamination of a Concrete Surface Potentially Contaminated with this compound
Objective: To safely neutralize and remove any potential this compound contamination from a concrete surface to mitigate the risk of explosion and chemical exposure.
Materials:
-
Personal Protective Equipment (see PPE selection guide below)
-
Deionized water in a spray bottle
-
A 2% v/v aqueous solution of acetone in a spray bottle[8]
-
Non-sparking tools (e.g., plastic scraper, rubber squeegee)[6]
-
Absorbent pads (compatible with the chemicals used)
-
Heavy-duty, sealable plastic bags for waste disposal
-
Hazardous waste labels
-
pH indicator strips
Procedure:
-
Preparation:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood if the contaminated area is portable.
-
Restrict access to the area and post warning signs.
-
Don the appropriate PPE.
-
-
Wetting the Surface:
-
Decontamination:
-
Liberally apply the 2% acetone solution to the wetted surface.[8]
-
Allow the solution to remain in contact with the surface for at least 15 minutes.
-
Using a non-sparking plastic scraper, gently work the solution over the surface.
-
-
Removal and Rinsing:
-
Use a rubber squeegee to collect the decontamination solution and any solid material.
-
Use absorbent pads to soak up the collected liquid and solids.
-
Place all used absorbent pads and the scraper head (if disposable) into a heavy-duty plastic bag. Add a small amount of water to the bag to keep the contents wet.
-
Thoroughly rinse the surface with deionized water.
-
Collect the rinse water with absorbent pads and place them in the waste bag.
-
-
Verification and Waste Disposal:
-
Test the final rinse water with a pH strip to ensure it is neutral.
-
Wipe the surface dry with a clean absorbent pad.
-
Seal the plastic waste bag, label it clearly as "Picric Acid/Calcium Picrate Waste," and arrange for immediate disposal through your institution's hazardous waste program.[8]
-
Mandatory Visualization
Caption: PPE selection workflow for handling this compound.
Personal Protective Equipment (PPE) Selection Guide
The selection of appropriate PPE is critical to mitigate the risks associated with this compound. The level of PPE required depends on the specific task being performed.
Core PPE Requirements (for any handling of this compound):
-
Eye and Face Protection: At a minimum, ANSI-approved safety glasses with side shields are required.[2] For tasks with a higher risk of splashes or dust generation, chemical splash goggles should be worn in conjunction with a face shield.[6][10]
-
Hand Protection: Use chemical-resistant gloves. Nitrile, neoprene, or butyl gloves are recommended.[2] Latex gloves are not effective and should not be used.[9] Double-gloving is recommended when working with pure solids or concentrated solutions.[2] Gloves should be changed frequently, especially if they become contaminated.[2]
-
Body Protection: A laboratory coat that is appropriately sized and fully buttoned must be worn.[2] For tasks with a higher risk of spills or splashes, a chemical-resistant or rubber apron should be worn over the lab coat.[2]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory. The area of skin between the shoe and ankle must not be exposed.[2]
Task-Specific PPE Recommendations:
| Task | Eye/Face | Gloves | Body | Respiratory |
| Handling dilute solutions (<1%) in a closed system | Safety glasses with side shields | Single pair of nitrile or neoprene gloves | Lab coat | Not generally required if in a fume hood |
| Preparing solutions from solid picric acid/picrate | Chemical splash goggles and face shield | Double-gloved with nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Recommended to use a fume hood to control dust. If dust cannot be controlled, consult EHS about appropriate respiratory protection. |
| Decontamination of spills or work surfaces | Chemical splash goggles and face shield | Double-gloved with nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Not generally required if the material is kept wet and work is performed in a fume hood. |
| Handling old or potentially dry containers | STOP! DO NOT HANDLE. | N/A | N/A | N/A |
Important Considerations:
-
Engineering Controls: All work with this compound or picric acid solutions should be conducted in a certified chemical fume hood.[2][5]
-
Non-Sparking Tools: Never use metal tools, such as spatulas, to handle picric acid or its salts.[1][2] Use plastic or ceramic tools instead.
-
Training: All personnel handling these materials must be trained on the specific hazards and the procedures for safe handling and emergency response.[9][11]
-
Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn.[4][12] Do not eat, drink, or smoke in the laboratory.[12][13]
References
- 1. Picric acid and picrate salts [tc.canada.ca]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. 8.1 Explosives | Environment, Health and Safety [ehs.cornell.edu]
- 7. oag.ca.gov [oag.ca.gov]
- 8. uthsc.edu [uthsc.edu]
- 9. inside.mines.edu [inside.mines.edu]
- 10. osha.gov [osha.gov]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Validation & Comparative
Comparative study of different methods for Calcium picrate synthesis.
This guide provides a detailed comparison of common laboratory-scale methods for the synthesis of calcium picrate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the available synthetic routes. The comparison focuses on key performance indicators such as reaction yield, product purity, and reaction time, supported by detailed experimental protocols.
Data Presentation: A Quantitative Comparison
The selection of a synthesis method for this compound is often dictated by the desired balance between efficiency, purity, and safety. The two primary methods involve the neutralization of picric acid with a calcium base, namely calcium hydroxide or calcium carbonate. The performance of these methods is summarized below.
| Parameter | Method 1: Calcium Hydroxide | Method 2: Calcium Carbonate |
| Starting Materials | Picric Acid, Calcium Hydroxide | Picric Acid, Calcium Carbonate |
| Reaction Yield | 85–90%[1] | 75–80%[1] |
| Product Purity | >98%[1] | 95–97%[1] |
| Reaction Time | 2 hours[1] | 4–6 hours[1] |
| Key Characteristics | Faster reaction, higher efficiency[1] | Slower reaction, often preferred for large-scale applications due to reduced exothermicity, which enhances operational safety.[1] |
Experimental Protocols
Detailed methodologies for the two primary synthesis routes are provided below. These protocols outline the necessary steps from reaction setup to product purification.
Method 1: Synthesis via Picric Acid and Calcium Hydroxide
This method is characterized by its rapid reaction time and high yield.[1]
Materials:
-
Picric Acid (C₆H₃N₃O₇)
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
Acetone
-
Dichloromethane
Procedure:
-
Dissolution: Prepare a solution of picric acid in water. Note that the low solubility of picric acid in water can be a limiting factor.[1]
-
Reaction: Slowly add calcium hydroxide to the picric acid solution while stirring continuously. The reaction is typically complete within two hours.[1]
-
Filtration: After the reaction, filter the mixture to remove any unreacted starting materials.
-
Precipitation: Cool the filtrate to approximately 10°C to facilitate the precipitation of this compound crystals.[1]
-
Collection: Collect the precipitated crystals by vacuum filtration.
-
Purification (Recrystallization): Dissolve the crude this compound in hot acetone.[1] Filter the hot solution to remove any remaining insoluble impurities. Add dichloromethane to the filtrate to induce recrystallization and precipitate the purified this compound.[2]
-
Drying: Wash the purified crystals with a small amount of cold solvent and dry them in a vacuum chamber at room temperature (298 K).[2]
Method 2: Synthesis via Picric Acid and Calcium Carbonate
While this method results in a lower yield and requires a longer reaction time, it is a commonly employed technique.[1][2]
Materials:
-
Picric Acid (C₆H₃N₃O₇)
-
Calcium Carbonate (CaCO₃)
-
Deionized Water
-
Acetone
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolution: Prepare a 1% solution of picric acid in deionized water (e.g., dissolve the appropriate amount of picric acid in 500 ml of water).[2]
-
Reaction: Slowly add calcium carbonate (e.g., 2 g) to the picric acid solution.[2] Stir the mixture at room temperature for two hours or at an optimal temperature range of 40–50°C for 4-6 hours.[1][2] The generation of carbon dioxide bubbles will be observed.[2]
-
Filtration: After the reaction is complete, filter the solution to separate the unreacted calcium carbonate as a residue.[2]
-
Crude Product Isolation: Pour the filtrate into a vessel and allow it to dry by draft ventilation to obtain the crude this compound crystals.[2]
-
Purification (Recrystallization):
-
Final Product Collection: Collect the refined yellowish crystals by filtration.
-
Drying: Dry the final product in a vacuum chamber at 298 K to stabilize the crystalline water content.[2]
Purity Assessment: The purity of the final this compound product can be determined using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To quantify unreacted picric acid and other impurities.[1]
-
Spectroscopy (FT-IR): To confirm the identity and structure of the compound.[1]
-
X-ray Fluorescence Analysis: Reveals characteristic reflection patterns for calcium at 100.2 and 113.1 degrees.[2]
-
Thermogravimetric Analysis (TG) or Karl Fischer Titration: To determine the water content of the hydrated crystals.[1]
Visualization of the Comparative Study Workflow
The following diagram illustrates the logical flow of the comparative study, from starting materials through the different synthesis routes to final analysis.
Caption: Workflow of this compound Synthesis Comparison.
References
Comparing the explosive properties of Calcium picrate with other picrate salts.
A Comparative Analysis of the Explosive Properties of Calcium Picrate and Other Metallic Picrates
This guide provides a detailed comparison of the explosive properties of this compound with other common picrate salts, including those of Strontium, Barium, Ammonium, and Picric Acid itself. The information is intended for researchers, scientists, and professionals in drug development who handle these energetic materials. This document summarizes key quantitative data, outlines the experimental protocols used for their determination, and presents a visual comparison of their relative sensitivities.
Data Presentation: Comparative Explosive Properties
The following table summarizes the known explosive and thermal properties of this compound in comparison to other relevant picrate salts and the parent compound, picric acid. Metallic picrates are known to be highly unstable and can be more sensitive to heat, friction, or impact than picric acid.[1][2][3]
| Property | This compound | Strontium Picrate | Barium Picrate | Ammonium Picrate (Dunnite) | Picric Acid (TNP) |
| Impact Sensitivity | Known to be friction-sensitive, implying impact sensitivity.[2][3] | More sensitive than picric acid.[1] | More sensitive than picric acid.[1] | Highly insensitive.[4] | Sensitive when dry.[3] |
| Friction Sensitivity | Friction-sensitive, can be formed by contact with concrete.[2][3] | Data not available | Data not available | Data not available | Sensitive when dry.[3] |
| Activation Energy (Exothermic Decomposition) | 140.3 kJ/mol[1] | 171.3 kJ/mol[1] | 257.7 kJ/mol[1] | Data not available | Data not available |
| Decomposition Temperature | Begins at a higher temperature than picric acid.[1] | Begins at a higher temperature than picric acid.[1] | Begins at a higher temperature than picric acid.[1] | Data not available | Explodes at ~300°C (572°F).[2] |
| Detonation Velocity | Data not available | Data not available | Data not available | 7,150 m/s (at 1.60 g/cm³)[5][6] | 7,350 m/s (at 1.70 g/cm³)[5] |
| Heat of Decomposition | Lower than picric acid.[1] | Lower than picric acid.[1] | Lower than picric acid.[1] | Data not available | Baseline reference |
Experimental Protocols
The data presented in this guide are determined using standardized experimental methods for energetic materials. The core protocols are detailed below.
Impact Sensitivity: BAM Fallhammer Test
The BAM Fallhammer test is a standardized method used to determine the sensitivity of a substance to impact energy.[7][8]
-
Apparatus: The apparatus consists of a solid cast steel base, a guiding column, and a series of drop weights (e.g., 1 kg, 5 kg).[9] The sample is placed between two steel cylinders on an anvil.
-
Procedure: A specified quantity of the sample (typically around 40 mm³) is confined between the steel cylinders.[9] A drop weight is released from a specific height, subjecting the sample to a defined impact energy (measured in Joules). The height is varied to find the minimum energy required to cause an explosion, decomposition, or audible report.[7][8]
-
Interpretation: The result is often reported as the limiting impact energy, which is the lowest energy level at which a positive reaction is observed in a series of trials. A lower value indicates higher sensitivity to impact.
Friction Sensitivity: BAM Friction Apparatus Test
This test measures the sensitivity of a material to frictional stimuli, a common cause of accidental explosions.[10]
-
Apparatus: The device features a cast steel base with a fixed porcelain pin and a motor-driven moving porcelain plate.[10] A loading arm with various weights applies a controlled force to the pin.
-
Procedure: A small amount of the sample is placed on the porcelain plate. The porcelain pin is lowered onto the sample, and a specific load (ranging from 5 N to 360 N) is applied via the loading arm. The plate is then moved back and forth under the pin for a distance of 10 mm.[10][11] The test is repeated six times for each load level.
-
Interpretation: The result is the lowest load at which a flame, spark, crackling, or explosion occurs. A lower force value signifies greater friction sensitivity. A material is considered dangerously sensitive if a reaction occurs at a load of less than 80 N.[10]
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to study the thermal stability and decomposition behavior of energetic materials.[12][13]
-
Apparatus: A DSC instrument measures the difference in heat flow required to increase the temperature of a sample and an inert reference material as a function of temperature.[14]
-
Procedure: A small, precisely weighed sample is sealed in a crucible (e.g., aluminum or gold-plated). The sample and a reference crucible are placed in the DSC cell and heated at a controlled linear rate (e.g., 5-20 K/min).[14] The instrument records the heat flow to or from the sample.
-
Interpretation: An exothermic peak on the DSC curve indicates a decomposition reaction. The onset temperature of this peak is taken as the decomposition temperature. By performing the experiment at several different heating rates, kinetic parameters like the activation energy can be calculated using methods such as the Kissinger equation, providing insight into the material's thermal stability.[12][15]
Visualization of Comparative Properties
The following diagram provides a logical comparison of the relative sensitivity and thermal stability of this compound and other picrate salts based on available data.
Caption: Logical flow comparing the relative sensitivity and thermal stability of various picrate salts.
References
- 1. jes.or.jp [jes.or.jp]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 6. Detonation velocity - Sciencemadness Wiki [sciencemadness.org]
- 7. fauske.com [fauske.com]
- 8. m.youtube.com [m.youtube.com]
- 9. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
- 10. utec-corp.com [utec-corp.com]
- 11. digital.library.unt.edu [digital.library.unt.edu]
- 12. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]
A comparative analysis of the crystal structures of alkaline earth metal picrates.
A comprehensive examination of the crystal structures of alkaline earth metal picrates reveals significant variations in their coordination environments, hydration states, and overall structural motifs. This guide provides a detailed comparison of the crystallographic parameters of magnesium, calcium, strontium, and barium picrates, supported by experimental data, to elucidate the influence of the metal cation on the solid-state architecture of these energetic materials.
Experimental Protocols
Synthesis of Alkaline Earth Metal Picrates:
The synthesis of alkaline earth metal picrates generally follows a straightforward aqueous reaction.[1] A typical procedure involves the reaction of the corresponding alkaline earth metal carbonate or oxide with a hot aqueous solution of picric acid.[1][2][3]
-
An aqueous slurry of the appropriate alkaline earth metal carbonate (e.g., MgCO₃, CaCO₃, SrCO₃, BaCO₃) or oxide (e.g., MgO) is prepared.[1]
-
A hot solution of picric acid is slowly added to the slurry with continuous stirring.[2][3] The reaction is often accompanied by the evolution of carbon dioxide when carbonates are used.[2]
-
The mixture is heated and stirred until a clear, deep yellow solution is obtained, indicating the formation of the metal picrate.[1]
-
Any excess, unreacted picric acid is removed by extraction with a suitable organic solvent, such as dichloromethane.[1]
-
The aqueous solution is then concentrated, often by vacuum evaporation, to induce crystallization of the hydrated metal picrate salt.[1][2]
-
The resulting crystals are collected by filtration and can be recrystallized from a minimum volume of hot water to improve purity and crystal quality.[1]
Single-Crystal X-ray Diffraction Analysis:
The determination of the crystal structures of the alkaline earth metal picrates is achieved through single-crystal X-ray diffraction.
-
A suitable single crystal of the synthesized compound is selected and mounted on a goniometer head.
-
The crystal is placed in a four-circle diffractometer, and X-ray diffraction data are collected at a specific temperature, typically 295 K.[4]
-
The collected diffraction data are processed, and the crystal structure is solved using direct methods.
-
The structural model is then refined by least-squares methods to obtain accurate atomic coordinates, thermal parameters, and other crystallographic details.[4]
Data Presentation: Crystallographic Parameters
The crystallographic data for the alkaline earth metal picrates are summarized in the tables below for direct comparison.
Table 1: Crystal System and Space Group
| Compound | Crystal System | Space Group |
| Magnesium Picrate Nonahydrate | Monoclinic | P2₁/c |
| Calcium Picrate Pentahydrate | Orthorhombic | Pmab |
| Strontium Picrate Pentahydrate | Monoclinic | C2/c |
| Barium Picrate Hexahydrate | Triclinic | Pī |
Table 2: Unit Cell Parameters
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Magnesium Picrate Nonahydrate | 15.023(3) | 6.718(4) | 26.516(2) | 90 | 109.55(1) | 90 |
| This compound Pentahydrate | 24.169(6) | 10.292(7) | 8.554(2) | 90 | 90 | 90 |
| Strontium Picrate Pentahydrate | 24.515(6) | 10.142(6) | 17.932(4) | 90 | 98.76(2) | 90 |
| Barium Picrate Hexahydrate | - | - | - | - | - | - |
Note: Complete unit cell parameters for Barium Picrate Hexahydrate were not available in the searched literature.
Table 3: Coordination Environment and Hydration
| Compound | Metal Coordination Number | Coordination Details | Number of Water Molecules (Stable Form) |
| Magnesium Picrate Nonahydrate | 6 | [Mg(OH₂)₆]²⁺ hexaaqua complex; no direct coordination with picrate anion.[1] | 6.5[2][5] |
| This compound Pentahydrate | 8 | Coordinated by two bidentate picrate ligands and four water molecules.[4][6] | 4.8[2][5][6] |
| Strontium Picrate Pentahydrate | 8 | Forms a linear polymer with bridging water molecules and coordinated picrate anions. | 5.0-5.1[2][5] |
| Barium Picrate Hexahydrate | 10 | Forms a linear polymer with bridging picrate anions and coordinated water molecules. | 4.0[2][5][6] |
Mandatory Visualization
Caption: Workflow for the synthesis and comparative crystallographic analysis of alkaline earth metal picrates.
Caption: Trend in coordination environment with increasing cation size in alkaline earth metal picrates.
Discussion
The crystal structures of alkaline earth metal picrates exhibit a clear trend related to the ionic radius of the metal cation.
-
Magnesium Picrate: Due to the small size of the Mg²⁺ ion, it forms a stable hexaaqua complex, [Mg(OH₂)₆]²⁺.[1] There is no direct interaction between the magnesium ion and the picrate anions in the crystal lattice.[1] The picrate ions are instead involved in π-stacking interactions.
-
This compound: The larger Ca²⁺ ion allows for direct coordination with the picrate ligands. In this compound pentahydrate, the calcium atom is eight-coordinate, bonded to two bidentate picrate anions and four water molecules.[4][6] This results in a discrete molecular complex.
-
Strontium and Barium Picrates: As the cationic size increases further for Sr²⁺ and Ba²⁺, the coordination numbers also increase to 8 and 10, respectively. Both strontium and barium picrates form polymeric structures.[1] In strontium picrate pentahydrate, bridging water molecules link the strontium centers into a linear chain.[1] In barium picrate hexahydrate, both water molecules and picrate anions act as bridging ligands, creating a more complex polymeric network.[1]
The degree of hydration also varies among the stable forms of these salts, with magnesium, calcium, strontium, and barium picrates containing approximately 6.5, 4.8, 5.1, and 4.0 water molecules per formula unit, respectively.[2][5] This variation in hydration, along with the differing coordination modes, significantly influences the packing of the ions in the crystal lattice and, consequently, the physical properties of these energetic materials.
References
A Comparative Analysis of Calcium Picrate and Other Calcium Salts in Precipitation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the precipitation behavior of calcium picrate against other commonly encountered calcium salts, namely calcium carbonate (CaCO₃), calcium sulfate (CaSO₄), and calcium oxalate (CaC₂O₄). Understanding the distinct characteristics of these precipitation reactions is crucial for various applications, from API synthesis and formulation to understanding biomineralization and pathological calcification.
Executive Summary
The choice of a specific calcium salt for a given application often hinges on its solubility, the kinetics of its precipitation, and the morphology of the resulting crystals. While calcium carbonate, sulfate, and oxalate are prevalent in biological and industrial systems, this compound presents unique properties due to the nature of the picrate anion. This guide synthesizes available data to facilitate an informed selection process for your research and development needs.
Comparative Data on Calcium Salt Precipitation
The following table summarizes key quantitative parameters for the precipitation of this compound and other common calcium salts. These values are essential for predicting and controlling precipitation under various experimental conditions.
| Parameter | This compound (Ca(C₆H₂N₃O₇)₂) | Calcium Carbonate (CaCO₃) | Calcium Sulfate (CaSO₄) | Calcium Oxalate (CaC₂O₄) |
| Molar Mass ( g/mol ) | 498.33 | 100.09 | 136.14 | 128.10 |
| Solubility Product (Ksp) at 25°C | Data not readily available | ~4.5 x 10⁻⁹ | ~7.1 x 10⁻⁵ | ~2.3 x 10⁻⁹ |
| General Solubility in Water | Moderately soluble | Sparingly soluble | Slightly soluble | Very sparingly soluble |
| Factors Influencing Precipitation | Temperature, solvent composition | pH, pCO₂, temperature, presence of inhibitors (e.g., magnesium, phosphate) | Temperature, ionic strength, pH | pH, presence of inhibitors |
| Common Precipitate Morphology | Crystalline solid | Calcite, aragonite, vaterite polymorphs | Gypsum (dihydrate), anhydrite | Monohydrate, dihydrate crystalline forms |
Experimental Protocols for Precipitation Reactions
Detailed and reproducible experimental protocols are fundamental to comparative studies. Below are generalized yet detailed procedures for the precipitation of the discussed calcium salts.
Precipitation of Calcium Carbonate (CaCO₃)
This protocol describes a standard method for the precipitation of calcium carbonate via a double displacement reaction.
Materials:
-
Calcium chloride (CaCl₂) solution (0.1 M)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
In a 250 mL beaker, place 100 mL of 0.1 M calcium chloride solution.
-
Begin stirring the solution with a magnetic stirrer at a constant rate.
-
Slowly add 100 mL of 0.1 M sodium carbonate solution dropwise to the beaker containing the calcium chloride solution.
-
A white precipitate of calcium carbonate will form immediately.
-
Continue stirring for 30 minutes to ensure the reaction goes to completion and to influence crystal morphology.
-
Turn off the stirrer and allow the precipitate to settle.
-
Separate the precipitate from the supernatant by vacuum filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the collected calcium carbonate precipitate in an oven at 105°C until a constant weight is achieved.
Precipitation of this compound (Ca(C₆H₂N₃O₇)₂)
This protocol is based on the neutralization reaction between picric acid and a calcium base.
Materials:
-
Picric acid (C₆H₃N₃O₇)
-
Calcium hydroxide (Ca(OH)₂)
-
Methanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Heating mantle with temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a well-ventilated fume hood, dissolve a specific molar amount of picric acid in methanol in a beaker.
-
In a separate beaker, prepare a stoichiometric suspension of calcium hydroxide in deionized water.
-
While stirring the picric acid solution, slowly add the calcium hydroxide suspension.
-
Gently heat the mixture to 40-50°C to facilitate the reaction, which typically concludes within two hours.
-
After the reaction is complete, cool the mixture to approximately 10°C to induce precipitation of this compound.
-
Collect the crystalline precipitate by filtration.
-
Wash the precipitate with a small amount of cold methanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven at a temperature below its decomposition point.
Workflow for Comparative Analysis of Calcium Salt Precipitation
The following diagram illustrates a logical workflow for the comparative analysis of precipitation reactions involving different calcium salts. This process ensures a systematic and comprehensive evaluation.
Caption: A flowchart outlining the key steps for a systematic comparison of precipitation reactions of different calcium salts.
Signaling Pathways and Drug Development Context
While the precipitation of simple calcium salts is primarily a physicochemical process, the underlying principles are highly relevant in drug development and cellular biology.
In drug development, the choice of a salt form for an active pharmaceutical ingredient (API) is critical as it influences solubility, stability, and bioavailability. For instance, converting a weakly acidic drug into a calcium salt can be a strategy to modify its dissolution profile. The controlled precipitation of calcium salts is also being explored for drug delivery systems. For example, calcium carbonate microparticles can be used to encapsulate and deliver drugs, with their dissolution and drug release being sensitive to the local pH environment.
The diagram below illustrates a conceptual pathway for how the choice of a calcium salt can impact drug delivery.
Caption: A simplified diagram showing how the selection of a calcium salt impacts the formulation, release, and therapeutic action of a drug.
Conclusion
The precipitation of calcium salts is a multifaceted process governed by a delicate interplay of thermodynamics and kinetics. This compound, while less common than carbonate, sulfate, or oxalate, offers a different set of physicochemical properties that may be advantageous in specific synthetic or formulation contexts. The choice of the precipitating anion has a profound impact on the solubility of the resulting salt, the conditions required for its formation, and the physical characteristics of the precipitate. A thorough understanding of these differences, supported by robust experimental data, is essential for researchers and professionals in the pharmaceutical and chemical sciences.
Calcium Picrate as a Reference Material in Analytical Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the reliability and accuracy of measurements are paramount. This hinges on the quality of reference materials used for calibration and validation. This guide provides an objective comparison of Calcium picrate's performance as a reference material against other common alternatives, supported by available data and detailed experimental protocols.
Unveiling this compound: Properties and Potential
This compound, the calcium salt of picric acid, presents as a stable, crystalline solid. Its utility as a reference material stems from its potential to be synthesized to a high degree of purity and its characteristic properties that lend themselves to analytical quantification. Picrate salts, in general, are recognized in analytical chemistry for their ability to impart stability and facilitate the purification of certain compounds[1].
Synthesis and Purity
This compound can be synthesized through the reaction of picric acid with a calcium base, such as calcium hydroxide or calcium carbonate. The choice of synthesis route can influence the final product's purity and yield. For instance, the reaction with calcium hydroxide is reported to be faster and result in higher purity (>98%) compared to the reaction with calcium carbonate[2].
The presence of crystalline water is a key characteristic of alkaline-earth metal picrates. For this compound, the stable hydrated form contains approximately 4.8 molecules of water[3]. The water content is a critical parameter to consider for a reference material as it directly impacts the accurately weighed amount of the analyte.
Performance Characteristics: A Comparative Look
While direct, head-to-head comparative studies on the performance of this compound as a reference material are not extensively available in peer-reviewed literature, we can infer its potential by comparing its known properties with those of established reference materials used for similar analytical applications, such as the analysis of acidic compounds or nitroaromatics. A common reference standard for assays of acidic substances is potassium hydrogen phthalate (KHP), and for nitroaromatics, high-purity picric acid itself is often used.
| Property | This compound | Picric Acid (High Purity) | Potassium Hydrogen Phthalate (KHP) |
| Purity | Can be synthesized to >98% purity[2]. | Commercially available in high purity (e.g., ≥99%). | Primary standard grade available (≥99.95%). |
| Stability | Stable crystalline solid. Thermal decomposition begins at a higher temperature than picric acid[3]. | Can be unstable and is explosive. | Highly stable, non-hygroscopic solid. |
| Hygroscopicity | Exists as a stable hydrate with a defined number of water molecules[3]. | Can absorb moisture from the air. | Non-hygroscopic. |
| Solubility | Soluble in water and polar organic solvents. | Soluble in water, ethanol, and benzene. | Soluble in water. |
| Molecular Weight | 496.27 g/mol (anhydrous) | 229.10 g/mol | 204.22 g/mol |
| Primary Application | Potential for analysis of picric acid and other nitroaromatics. | Analysis of nitroaromatic compounds. | Acid-base titrations, TOC analysis. |
Inference on Performance:
Based on its properties, this compound offers potential advantages in terms of stability over pure picric acid, which is a known explosive. The defined hydration state, if consistently maintained, allows for accurate preparation of standard solutions. However, the complexity of its synthesis and the need to precisely control the hydration state may present challenges compared to a primary standard like KHP, which is readily available in a highly pure, non-hygroscopic form.
Experimental Protocols: A Practical Guide
While specific validated methods using this compound as a reference material are not widely published, a hypothetical experimental protocol for the validation of an HPLC method for the quantification of picric acid can be constructed based on established analytical techniques for nitroaromatic compounds.
Hypothetical Protocol: Validation of an HPLC Method for Picric Acid Quantification using this compound as a Reference Standard
1. Objective: To validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of picric acid in a sample matrix, using this compound as the reference standard.
2. Materials and Reagents:
- This compound (of known purity and water content)
- Picric acid sample
- HPLC grade acetonitrile
- HPLC grade water
- Phosphoric acid
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC system with a UV detector and a C18 column
3. Preparation of Standard Solutions:
- Stock Standard Solution (e.g., 1000 µg/mL of picrate): Accurately weigh a quantity of this compound, accounting for its purity and water content, and dissolve it in a known volume of mobile phase.
- Working Standard Solutions: Prepare a series of dilutions from the stock standard solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL of picrate).
4. Chromatographic Conditions:
- Mobile Phase: A suitable mixture of acetonitrile and water with a small amount of phosphoric acid to control pH (e.g., Acetonitrile:Water:Phosphoric Acid 40:60:0.1 v/v/v).
- Flow Rate: 1.0 mL/min
- Column: C18, 5 µm, 4.6 x 250 mm
- Detection Wavelength: 254 nm
- Injection Volume: 20 µL
5. Validation Parameters:
- Specificity: Inject the sample matrix without the analyte and a blank to ensure no interfering peaks at the retention time of picric acid.
- Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration of the picrate anion. The correlation coefficient (r²) should be >0.999.
- Accuracy: Perform recovery studies by spiking a known amount of this compound standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.
- Precision:
- Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be <2%.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the results should be <2%.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
- Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability under minor variations.
Visualizing the Workflow and Synthesis
To further clarify the processes involved, the following diagrams illustrate the synthesis of this compound and the proposed analytical workflow for its use as a reference material.
Caption: Synthesis of this compound Reference Material.
Caption: Analytical Workflow for Method Validation.
Conclusion
This compound holds promise as a reference material in analytical chemistry, particularly for the quantification of picric acid and related nitroaromatic compounds. Its primary advantage lies in its enhanced stability compared to pure picric acid. However, the lack of commercially available certified reference materials and the need for careful control over its hydration state are important considerations. While direct comparative performance data is scarce, the provided hypothetical experimental protocol offers a robust framework for laboratories to validate their own methods using this compound. Further research and the development of certified this compound reference materials would be invaluable to the analytical community, providing a safer and more stable alternative for the analysis of this important class of compounds.
References
Inter-laboratory Comparison of Calcium Picrate Analysis: A Comparative Guide
This guide provides a framework for conducting an inter-laboratory comparison (ILC) of calcium picrate analysis, offering a comparative overview of potential analytical methodologies. While a dedicated, publicly available ILC for this compound is not available, this document synthesizes established analytical techniques for its constituent ions—calcium and picrate—to present a comprehensive guide for researchers, scientists, and drug development professionals. The guide outlines experimental protocols, presents a hypothetical data comparison, and includes workflow diagrams to facilitate the design and execution of such a study.
Comparative Analysis of Analytical Methods
An inter-laboratory comparison for this compound would likely involve methods that can quantify either the intact salt, the picrate anion, or the calcium cation. The choice of method will depend on the available instrumentation, the sample matrix, and the desired sensitivity and specificity. Below is a summary of potential analytical methods and their typical performance characteristics, presented as a hypothetical outcome of an ILC.
Table 1: Hypothetical Inter-laboratory Comparison Data for this compound Analysis
| Method | Analyte | Mean Concentration (µg/mL) | Repeatability (RSDr %) | Reproducibility (RSDR %) | Accuracy (% Recovery) |
| Spectrophotometry | Picrate | 10.5 | 3.2 | 5.8 | 98.5 |
| HPLC-UV | Picrate | 9.8 | 1.5 | 3.5 | 101.2 |
| EDTA Titration | Calcium | 2.1 | 4.5 | 8.2 | 95.7 |
| AAS | Calcium | 2.3 | 2.1 | 4.9 | 103.1 |
Note: This table presents hypothetical data for illustrative purposes, based on typical performance characteristics of the analytical methods described.
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency and comparability of results in an inter-laboratory study. Below are representative protocols for the analysis of the picrate and calcium components of this compound.
1. Spectrophotometric Determination of Picrate
This method is based on the inherent color of the picrate anion, which is intensely yellow.[1]
-
Principle: The concentration of the picrate ion in a sample is determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve. Picric acid is a strong organic acid, and its anion is bright yellow.[1][2]
-
Instrumentation: UV-Visible Spectrophotometer.
-
Reagents:
-
This compound reference standard
-
Deionized water
-
-
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in deionized water. From this stock, prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in deionized water to a concentration that falls within the range of the standard curve.
-
Measurement:
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance (λmax) for the picrate anion (around 355 nm).
-
Measure the absorbance of the blank (deionized water), the standard solutions, and the sample solutions.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of picrate in the sample by interpolating its absorbance on the calibration curve.
-
2. High-Performance Liquid Chromatography (HPLC) for Picrate Determination
HPLC offers a more specific and sensitive method for the quantification of picrate.[3][4][5][6]
-
Principle: The sample is injected into an HPLC system, and the picrate is separated from other components on a stationary phase before being detected by a UV detector.
-
Instrumentation: HPLC with a UV detector and a C18 reversed-phase column.
-
Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or other suitable buffer components)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphoric acid solution (e.g., 20:80 v/v).[7]
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in the mobile phase. From this stock, prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Acetonitrile/0.1% Phosphoric Acid (20:80)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm[5]
-
-
Quantification: Construct a calibration curve by plotting the peak area of the picrate peak from the standard solutions against their concentrations. Determine the concentration of picrate in the sample by comparing its peak area to the calibration curve.
-
3. EDTA Titrimetric Method for Calcium Determination
This is a classic and cost-effective method for quantifying calcium.
-
Principle: Calcium ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a calcium-specific indicator.[8]
-
Instrumentation: Burette, flasks, and other standard laboratory glassware.
-
Reagents:
-
Standardized EDTA solution (e.g., 0.01 M)
-
Sodium hydroxide (NaOH) solution to adjust pH
-
Calcium indicator (e.g., murexide or calconcarboxylic acid)
-
-
Procedure:
-
Sample Preparation: Accurately weigh a portion of the this compound sample and dissolve it in deionized water.
-
Titration:
-
Add a small amount of the calcium indicator to the sample solution.
-
Adjust the pH of the solution to approximately 12-13 with NaOH solution. At this high pH, magnesium, if present, precipitates as magnesium hydroxide.[8]
-
Titrate the solution with the standardized EDTA solution until the color changes, indicating that all the calcium has been complexed by the EDTA.
-
-
Calculation: Calculate the amount of calcium in the sample based on the volume of EDTA solution used and its molarity.
-
4. Atomic Absorption Spectrometry (AAS) for Calcium Determination
AAS is a highly sensitive and specific instrumental method for the determination of metals.
-
Principle: The sample is atomized in a flame, and the amount of light absorbed by the ground-state calcium atoms at a specific wavelength is proportional to the calcium concentration.
-
Instrumentation: Atomic Absorption Spectrophotometer with a calcium hollow cathode lamp.
-
Reagents:
-
Calcium standard solutions
-
Lanthanum chloride solution (to suppress interferences)
-
-
Procedure:
-
Preparation of Standard Solutions: Prepare a series of calcium standard solutions of known concentrations, each containing the same concentration of lanthanum chloride as the samples.
-
Sample Preparation: Dissolve the this compound sample in deionized water to a concentration within the linear range of the instrument. Add lanthanum chloride solution to the sample.
-
Measurement:
-
Set the AAS instrument to the calcium wavelength of 422.7 nm.
-
Aspirate the blank, standards, and sample into the air-acetylene flame.
-
Record the absorbance readings.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of calcium in the sample from its absorbance using the calibration curve.
-
Visualizations
Experimental Workflow for Inter-laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study.
Caption: Workflow for an inter-laboratory comparison study.
Logical Relationship of Analytical Method Validation
The following diagram illustrates the key parameters assessed during the validation of an analytical method, which is a prerequisite for its use in an inter-laboratory comparison.
Caption: Key parameters of analytical method validation.
References
- 1. Picrate - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. Analysis of picric acid in water by high-performance liquid chromatography | U.S. Geological Survey [usgs.gov]
- 5. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hjjkyyj.com [hjjkyyj.com]
- 7. webhost.bridgew.edu [webhost.bridgew.edu]
- 8. NEMI Method Summary - 3500-Ca B [nemi.gov]
Comparative Safety Analysis of Calcium Picrate and its Alternatives in Research Settings
A detailed guide for researchers, scientists, and drug development professionals on the safe handling protocols of Calcium picrate, with a comparative analysis against safer alternatives, supported by experimental data and methodologies.
This compound, a salt derived from picric acid, is a highly energetic material with a significant risk of explosion, particularly when subjected to friction, shock, or heat. Its formation, often unintentional through the reaction of picric acid with calcium-containing materials like concrete, poses a serious hazard in laboratory and industrial settings.[1][2][3] This guide provides a comprehensive overview of the safety protocols for handling this compound, alongside a comparative analysis of its performance and safety against alternative compounds, to aid researchers in making informed decisions for their specific applications.
Understanding the Hazards of this compound
This compound is classified as a friction-sensitive explosive.[3] Like other metallic picrates, it can be more sensitive to initiation than its parent compound, picric acid.[4] The primary hazards associated with this compound include:
-
High Sensitivity: It is susceptible to detonation from friction, impact, and heat.[3]
-
Formation Hazard: Picric acid readily reacts with metals (except tin and aluminum), bases, ammonia, and concrete to form highly sensitive picrate salts. The interaction with concrete makes accidental formation a significant risk in laboratory environments.[1][2][3]
-
Toxicity: Picric acid and its salts are toxic by all routes of entry, including ingestion, inhalation, and skin absorption. They are also skin and eye irritants and can cause allergic reactions.[3]
Quantitative Comparison of Sensitivity
A direct comparison of the explosive sensitivity of this compound and its alternatives is crucial for risk assessment. The following table summarizes available data on impact and friction sensitivity. Impact sensitivity is often expressed as H50, the height from which a standard weight must be dropped to cause detonation in 50% of trials. Friction sensitivity is determined using a BAM friction apparatus and is reported as the force at which ignition or explosion occurs.
| Compound | Application | Impact Sensitivity (H50, cm) | Friction Sensitivity (N) | Thermal Stability (Decomposition Temp., °C) |
| This compound | Limited direct use; primarily a hazard | Data not available | Data not available | Decomposes at a higher temperature than picric acid.[5] |
| Picric Acid | Staining agent, synthesis | Data varies, can be sensitive | Sensitive | Explodes at temperatures > 300°C |
| 2,4-Dinitrophenol | Synthesis intermediate | Data not available | Data not available | Can be explosive when dry or heated[6] |
| Oxalic Acid | Salt formation, cleaning | Not typically explosive | Not typically explosive | Decomposes on heating |
| Benzenesulfonic Acid | Catalyst, salt formation | Not typically explosive | Not typically explosive | Decomposes on heating |
Note: The lack of specific, publicly available quantitative sensitivity data for this compound highlights the need for extreme caution and reliance on the well-documented hazards of picrate salts in general. The data for picric acid and its alternatives are provided for comparative risk assessment.
Safer Alternatives to this compound and Picric Acid
Given the significant hazards associated with this compound and its precursor, picric acid, several alternatives are available for various applications.
For Salt Formation in Chemical Synthesis:
In many organic synthesis procedures, picric acid is used to form crystalline picrate salts for the purification and characterization of basic compounds, such as sulfilimines.[7] Safer alternatives for this purpose include:
-
Benzenesulfonic Acid and its Derivatives: These are strong organic acids that can form stable, crystalline salts with basic compounds. They are generally not explosive and present a lower overall hazard.
-
Oxalic Acid: This dicarboxylic acid can also be used for salt formation. However, it is toxic and corrosive and can form explosive salts with silver and its compounds.[8]
For Staining in Histology:
Picric acid is a component of some histological stains, such as Bouin's solution.[3] While effective, its hazardous nature has led to the exploration of alternatives. Depending on the specific staining requirements, other acidic dyes or staining protocols that do not involve picric acid can be employed.
Experimental Protocols for Safety Validation
The following are standardized experimental protocols for determining the impact and friction sensitivity of energetic materials. These methodologies are crucial for the quantitative risk assessment of compounds like this compound and its alternatives.
BAM Fallhammer Test for Impact Sensitivity
The BAM Fallhammer test is a standardized method to determine the impact sensitivity of a substance.
BAM Fallhammer test workflow for impact sensitivity.
Methodology:
-
A small sample of the substance (approximately 40 mm³) is placed in the testing apparatus between two coaxial steel cylinders.
-
A drop weight of a specified mass is released from a predetermined height, impacting the upper steel cylinder.
-
The outcome is observed for any sign of explosion, flame, or smoke.
-
The test is repeated multiple times at different drop heights to determine the height at which there is a 50% probability of initiation (the H50 value).
BAM Friction Test for Friction Sensitivity
The BAM friction test is used to determine the sensitivity of a substance to frictional stimuli.
BAM friction test workflow for friction sensitivity.
Methodology:
-
A small amount of the test substance (approximately 10 mm³) is spread on a fixed porcelain plate.
-
A porcelain pin is placed on the sample with a specific, adjustable load.
-
The porcelain plate is moved back and forth under the pin in a single, specified motion.
-
The event is observed for any audible (crackling) or visual (sparks, flame) signs of a reaction.
-
The test is repeated with varying loads to determine the lowest force that causes an initiation event.
Recommended Safety Protocols for Handling this compound
Due to its extreme hazards, the handling of this compound should be avoided whenever possible. If its presence is suspected or unavoidable, the following strict safety protocols, derived from guidelines for picric acid, must be implemented:
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and chemical splash goggles at all times.
Engineering Controls:
-
All work with this compound or picric acid must be conducted in a certified chemical fume hood.
-
Use a blast shield for any procedure with the potential for explosion.
Handling Procedures:
-
NEVER handle dry picric acid or its salts. They must always be kept wetted with at least 10% water.[2]
-
Avoid contact with metals, concrete, and plaster. Use non-metallic (e.g., ceramic or plastic) spatulas and containers.[3]
-
Do not subject the material to friction, grinding, or impact.
-
Visually inspect containers of picric acid for signs of crystallization or dryness before handling. If crystals are present around the cap, do not attempt to open it and contact your institution's environmental health and safety department immediately.[2]
Storage:
-
Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.
-
Store in the original container, ensuring it is tightly sealed to prevent drying.
-
Regularly inspect stored picric acid to ensure it remains wetted.
Spill and Waste Disposal:
-
Do not attempt to clean up a spill of dry picric acid or its salts. Evacuate the area and contact emergency personnel.
-
For small, wetted spills, carefully absorb the material with a compatible absorbent pad and place it in a sealed container with excess water.
-
All waste containing picric acid or its salts must be disposed of as hazardous explosive waste according to institutional and regulatory guidelines.
Logical Relationship of Hazards and Mitigation
The following diagram illustrates the logical flow from the inherent properties of this compound to the necessary safety protocols.
Logical flow from properties to safety protocols.
Conclusion
The inherent dangers of this compound necessitate a thorough understanding and strict adherence to safety protocols. Whenever feasible, the substitution of this compound and its precursor, picric acid, with safer alternatives is strongly recommended. This guide provides the foundational knowledge for researchers to assess the risks, implement appropriate safety measures, and consider less hazardous materials in their work, ultimately fostering a safer research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. Picric acid and picrate salts [tc.canada.ca]
- 3. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Picrate - Wikipedia [en.wikipedia.org]
- 5. jes.or.jp [jes.or.jp]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. aksci.com [aksci.com]
- 8. nj.gov [nj.gov]
Comparative Thermal Stability of Hydrated vs. Anhydrous Calcium Picrate: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the thermal stability of hydrated and anhydrous calcium picrate, offering valuable data for researchers, scientists, and professionals in drug development and energetic materials. Understanding the thermal behavior of these compounds is critical for safe handling, storage, and application.
Executive Summary
This compound, a salt of picric acid, can exist in both hydrated and anhydrous forms. The presence of water of crystallization significantly influences its thermal stability. This guide presents a comparative analysis based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data. The key finding is that hydrated this compound undergoes dehydration at a lower temperature before decomposing at a temperature comparable to, or slightly different from, its anhydrous counterpart. The anhydrous form is generally considered more thermally stable in that it does not undergo the initial dehydration step and exhibits a higher onset temperature of decomposition.
Data Presentation: Thermal Properties
The following table summarizes the key thermal decomposition parameters for hydrated and anhydrous this compound based on available experimental data.
| Parameter | Hydrated this compound | Anhydrous this compound |
| Dehydration Onset Temperature | ~107 °C[1] | Not Applicable |
| Dehydration Temperature Range | Room Temperature - ~207 °C[1] | Not Applicable |
| Decomposition Onset Temperature | Higher than picric acid | Higher than picric acid[1] |
| Activation Energy of Decomposition | Not explicitly found | 140.3 kJ/mol[1] |
Note: The activation energy for decomposition is likely for the anhydrous form, as dehydration precedes decomposition in the hydrated sample.
Experimental Protocols
The data presented in this guide are typically obtained through the following experimental protocols.
Preparation of Anhydrous this compound
Anhydrous this compound can be prepared from its hydrated form by heating in a vacuum. A common procedure involves heating hydrated this compound at approximately 200 °C (473 K) under vacuum to remove the water of crystallization[1].
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Size: 5-10 mg of either hydrated or anhydrous this compound.
-
Crucible: Open aluminum or ceramic pan.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Range: Ambient to a temperature sufficient to ensure complete decomposition (e.g., 500 °C).
-
Analysis: The TGA curve for the hydrated form is expected to show an initial weight loss corresponding to the loss of water, followed by a second weight loss step at a higher temperature due to decomposition. The anhydrous form will only exhibit the decomposition step.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Size: 2-5 mg of either hydrated or anhydrous this compound.
-
Crucible: Sealed aluminum pans to contain any evolved gases during decomposition.
-
Atmosphere: Inert atmosphere, such as nitrogen.
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Range: Ambient to a temperature beyond the decomposition point.
-
Analysis: The DSC thermogram for the hydrated form will show an endothermic peak corresponding to the dehydration process, followed by an exothermic peak at a higher temperature indicating decomposition. The anhydrous form will only show the exothermic decomposition peak.
Mandatory Visualization
The logical workflow for the comparative thermal analysis of hydrated and anhydrous this compound is illustrated in the diagram below.
Caption: Workflow for comparing thermal stability.
This diagram outlines the process from sample preparation of both hydrated and anhydrous forms of this compound, through to their analysis using TGA and DSC, and finally to the comparative analysis of their thermal stability based on the obtained data.
Conclusion
The presence of water of crystallization in this compound leads to a multi-step thermal decomposition profile, beginning with an endothermic dehydration event at a relatively low temperature. The anhydrous form, lacking this initial step, exhibits a higher overall thermal stability. For applications where thermal stability is paramount, the use of anhydrous this compound is recommended. The experimental protocols and workflow provided in this guide offer a standardized approach for researchers to further investigate and verify the thermal properties of these and similar energetic materials.
References
A study of the effectiveness of Calcium picrate as a nitrating agent compared to other reagents.
An objective evaluation of Calcium Nitrate's performance against traditional nitrating reagents in organic synthesis, supported by experimental data.
For Researchers, Scientists, and Drug Development Professionals.
While the inquiry specified Calcium Picrate, it is important to clarify that this compound is not utilized as a nitrating agent in chemical synthesis. Picric acid is itself a nitrated compound, and its salt, this compound, does not function to introduce nitro groups. However, a related calcium salt, **Calcium Nitrate (Ca(NO₃)₂) **, has emerged as a promising, environmentally friendly nitrating agent, particularly for phenolic compounds. This guide provides a comparative study of Calcium Nitrate's effectiveness against other common nitrating reagents.
Data Summary: Comparison of Nitrating Agents
The following table summarizes the performance of Calcium Nitrate in comparison to conventional nitrating agents based on available experimental data.
| Nitrating Agent/System | Substrate | Reaction Conditions | Yield (%) | Regioselectivity | Reference |
| Ca(NO₃)₂ / Acetic Acid | Phenol | Microwave (900W), 1 min | 89 | para | [1] |
| Ca(NO₃)₂ / Acetic Acid | Salicylic Acid | Water bath (>80°C), 1 min | 50 | 5-nitro | [2][3] |
| Ca(NO₃)₂ / Acetic Acid | p-hydroxyacetophenone | Microwave, 1 min | ~83 | 3-nitro | [4][5] |
| Ca(NO₃)₂ / Acetic Acid | p-hydroxybenzaldehyde | Reflux, 3 hours | Good | 3-nitro | [6] |
| Mixed Acid (HNO₃/H₂SO₄) | Benzene | 50-55°C | High | N/A | [1] |
| Mixed Acid (HNO₃/H₂SO₄) | Phenol | Varies | Varies | ortho and para | [1] |
| Acetyl Nitrate | Phenol Derivatives | Varies | Varies | Varies | [7] |
| Metal Nitrates on Clay | Phenols | Varies | Varies | Varies | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
1. Microwave-Assisted Nitration of Phenol using Calcium Nitrate and Acetic Acid [1]
-
Reagents: 1.0 mL Phenol, 2.0 g Calcium Nitrate, 5.0 mL Glacial Acetic Acid.
-
Procedure:
-
Combine phenol, calcium nitrate, and glacial acetic acid in an Erlenmeyer flask and stir.
-
Cover the flask and place it in the center of a microwave oven (900W output at 2450MHz).
-
Irradiate the mixture for 1 minute. A darkening of the mixture indicates reaction completion.
-
Allow the mixture to cool to room temperature and then refrigerate.
-
The product, para-nitrophenol, can be further purified and analyzed using techniques such as FTIR and GC-MS.
-
2. Nitration of Salicylic Acid using Calcium Nitrate and Acetic Acid [2][3]
-
Reagents: 1.5 g Calcium Nitrate tetrahydrate, 5 mL Acetic Acid, 1 g Salicylic Acid.
-
Procedure:
-
Dissolve calcium nitrate in warm acetic acid.
-
Add salicylic acid to the solution.
-
Heat the mixture in a boiling water bath (maintained at >80°C) for 1 minute. The solution will turn dark red.
-
Immediately pour the hot solution into 10 mL of ice-cold water.
-
Place the resulting turbid solution in a refrigerator.
-
After four hours, collect the yellow crystals of 4-nitrosalicylic acid by filtration, wash with a minimum amount of ice-cold water, and dry.
-
3. Conventional Nitration of Benzene using Mixed Acid
-
Reagents: Concentrated Nitric Acid, Concentrated Sulfuric Acid, Benzene.
-
Procedure:
-
Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath. This creates the "mixed acid".
-
Slowly add benzene to the mixed acid while stirring and maintaining the temperature between 50-55°C.
-
After the addition is complete, continue to stir for a set period (e.g., 30-60 minutes).
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer (nitrobenzene), wash with water, then with a dilute sodium carbonate solution, and finally with water again.
-
Dry the nitrobenzene over a suitable drying agent (e.g., anhydrous calcium chloride) and purify by distillation.
-
Reaction Mechanism and Experimental Workflow
The nitration of aromatic compounds using Calcium Nitrate and Acetic Acid is believed to proceed through the in-situ generation of the nitronium ion (NO₂⁺), which is the key electrophile in this reaction.[1][3] The acetic acid protonates the nitric acid formed from the reaction of calcium nitrate and acetic acid, leading to the formation of the nitronium ion.
The following diagram illustrates the general experimental workflow for a comparative study of nitrating agents.
Caption: A generalized workflow for comparing the effectiveness of different nitrating agents.
Conclusion
The use of Calcium Nitrate in combination with acetic acid presents a safer and more environmentally friendly alternative to traditional nitrating methods, particularly for phenolic compounds.[4][6] This "green chemistry" approach often utilizes milder reaction conditions and can be significantly accelerated with microwave assistance, leading to rapid, high-yield syntheses.[1][8] While mixed acid remains a potent and widely used nitrating system for a broad range of substrates, the Calcium Nitrate method offers advantages in terms of reduced corrosiveness and waste generation, making it a valuable tool for modern organic synthesis.[1]
References
- 1. Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate : Oriental Journal of Chemistry [orientjchem.org]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Techniques for the Characterization of Calcium Picrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of Calcium picrate, a compound of interest in various research and development sectors. The objective is to offer a cross-validation framework, enabling researchers to select the most appropriate methods for identity, purity, and stability assessment. The following sections detail the experimental protocols and comparative performance data for High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC).
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for the characterization of this compound is dependent on the specific analytical objective. While HPLC is unparalleled for quantitative purity analysis and separation of related substances, spectroscopic techniques like FTIR and UV-Vis provide critical information on molecular structure and concentration. Thermal analysis is essential for understanding the material's stability and hydration state. A cross-validation approach, utilizing a combination of these methods, ensures a comprehensive and reliable characterization.
Quantitative Performance Data
The following table summarizes the typical quantitative performance parameters for the analysis of this compound and related nitroaromatic compounds using various analytical techniques. These values are indicative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy | Thermal Analysis (TGA/DSC) |
| Linearity (R²) | > 0.999 | > 0.998 | Method Dependent | Not Applicable |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.1 - 0.5 µg/mL | Qualitative | Not Applicable |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 0.3 - 1.5 µg/mL | Not Typically Quantitative | Not Applicable |
| Precision (%RSD) | < 2% | < 3% | Instrument Dependent | < 2% (for mass change) |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Not Applicable | Not Applicable |
| Primary Use | Purity, Assay, Impurity Profiling | Quantification, Dissolution | Identification, Structural Elucidation | Thermal Stability, Hydration State |
Experimental Workflow and Cross-Validation
A logical workflow for the comprehensive characterization and cross-validation of this compound is essential for ensuring data integrity. This typically involves initial identification and structural confirmation, followed by quantitative analysis of purity and thermal properties. The results from each technique are used to build a complete profile of the material.
Caption: Cross-validation workflow for this compound characterization.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation, identification, and quantification of this compound and potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for nitroaromatic compounds.
-
Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid) is a good starting point. The ratio can be optimized, for instance, a 20:80 (v/v) blend of acetonitrile and 0.1% phosphoric acid solution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to a wavelength where the picrate ion has significant absorbance, such as 245 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) and dilute to a concentration within the linear range of the instrument (e.g., 5-1000 µg/mL).
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, specificity, LOD, and LOQ.
UV-Visible (UV-Vis) Spectroscopy
This technique is useful for the quantitative determination of this compound in solution.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A transparent solvent in the UV-Vis range, such as deionized water or ethanol, should be used.
-
Wavelength Scan: Perform an initial scan from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax) for the picrate ion.
-
Quantitative Measurement: For quantitative analysis, measure the absorbance at the determined λmax.
-
Sample Preparation: Prepare a series of standard solutions of known concentrations to create a calibration curve. The concentration of the sample solution should fall within the linear range of the Beer-Lambert law.
-
Calculation: The concentration of this compound in the sample can be determined from the calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound and confirming its molecular structure.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample with minimal preparation.
-
Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.
-
Data Interpretation: The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups in this compound, such as the nitro groups (NO₂), aromatic ring C-C and C-H vibrations, and the phenolate C-O bond. The spectrum can be compared with reference spectra for confirmation.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition, and hydration state of this compound.
-
Instrumentation: A simultaneous TGA/DSC instrument is ideal.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-15 mg) is placed in an appropriate pan (e.g., aluminum or alumina).
-
Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.
-
Temperature Program: A linear heating ramp is applied, for example, from room temperature to 600 °C at a rate of 10 K/min.
-
Data Analysis:
-
TGA Curve: The TGA curve plots mass change as a function of temperature. Mass loss at lower temperatures (around 100-200°C) typically corresponds to the loss of water of hydration. Decomposition at higher temperatures indicates the thermal stability limit.
-
DSC Curve: The DSC curve shows the heat flow to or from the sample. Endothermic peaks can correspond to dehydration, melting, or decomposition, while exothermic peaks may indicate crystallization or certain decomposition processes.
-
The Coordination Chemistry of Calcium Picrate: A Comparative Analysis with Various Ligands
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the coordination behavior of Calcium picrate with a selection of N-donor and O-donor ligands. Supported by experimental data, this document details the synthesis, characterization, and structural features of these complexes, offering insights into the versatile coordination capabilities of the calcium ion.
The coordination chemistry of calcium is of significant interest due to its crucial roles in biological systems and its potential applications in materials science and pharmaceuticals. This compound, a salt derived from the strong acid, picric acid, serves as a versatile precursor for the synthesis of various coordination complexes. The picrate anion itself can act as a ligand, and the calcium ion's flexible coordination number, typically ranging from 6 to 9, allows for the formation of a diverse array of structural motifs upon reaction with different ligands.[1] This guide explores the coordination behavior of this compound with representative N-donor and O-donor ligands, providing a comparative overview of their synthesis, spectroscopic properties, thermal stability, and crystal structures.
Comparative Data of this compound Complexes
The following tables summarize the key experimental data for this compound and its complexes with select ligands, facilitating a direct comparison of their properties.
Table 1: Comparison of Synthesis and General Properties
| Complex | Ligand Type | Synthesis Method | Solvent | Yield (%) | Melting Point (°C) |
| This compound Pentahydrate | - | Reaction of picric acid with calcium hydroxide | Water | 85-90 | - |
| [Ca(pic)₂(glycol-5)·H₂O] | O-donor (Tetraethylene glycol) | Not specified | Not specified | Not specified | Not specified |
| [Ca(2,6-Hpdc)₂(H₂O)₂] | N,O-donor (2,6-pyridinedicarboxylic acid) | Solvothermal | Ethanol/Water | 69 | 479 |
| [Ca₂(2,3-pdc)₂(H₂O)₆]n | N,O-donor (2,3-pyridinedicarboxylic acid) | Room Temperature Evaporation | Water/DMF | - | 424 |
Table 2: Comparison of Crystallographic Data
| Complex | Crystal System | Space Group | Coordination Number of Ca²⁺ | Coordination Geometry |
| This compound Pentahydrate | Orthorhombic | Pmab | Not specified | Not specified |
| [Ca(pic)₂(glycol-5)·H₂O] | Triclinic | Pī | 8 | Not specified |
| [Ca(2,6-Hpdc)₂(H₂O)₂] | Orthorhombic | Pccn | 8 | Distorted square antiprism |
| [Ca₂(2,3-pdc)₂(H₂O)₆]n | Monoclinic | Pc | 7 (for both Ca1 and Ca2) | Pentagonal bipyramid |
Table 3: Comparison of Spectroscopic and Thermal Analysis Data
| Complex | Key IR Bands (cm⁻¹) | Thermal Decomposition Highlights |
| This compound Pentahydrate | Not specified | Not specified |
| [Ca(pic)₂(glycol-5)·H₂O] | Not specified | Not specified |
| [Ca(2,6-Hpdc)₂(H₂O)₂] | 3441, 3194 (O-H, N-H), 1707 (C=O), 1542, 1372 | Stable up to high temperatures. |
| [Ca₂(2,3-pdc)₂(H₂O)₆]n | - | - |
Experimental Protocols
Detailed methodologies for the synthesis of the discussed calcium coordination compounds are provided below.
Synthesis of this compound Pentahydrate
A common and well-documented method for preparing this compound involves the direct reaction of picric acid with a suitable calcium base, such as calcium hydroxide. The reaction involves the deprotonation of the acidic hydroxyl group of picric acid by the base, followed by the coordination of two resulting picrate anions with a calcium ion (Ca²⁺). For the hydroxide method, the reaction is typically rapid, concluding within two hours, and offers high yields of 85–90% with a purity greater than 98%.
Synthesis of [Ca(2,6-Hpdc)₂(H₂O)₂]
-
Dissolve 2,6-pyridinedicarboxylic acid (0.167 g, 1 mmol) in 10 mL of ethanol in a 50 mL beaker.
-
Dissolve Ca(NO₃)₂·4H₂O (0.118 g, 0.5 mmol) in 10 mL of distilled water in a separate 50 mL beaker.
-
Mix the two solutions while stirring gently to obtain a clear, colorless solution.
-
Heat the resulting solution in an oven at 100 °C for 4 hours under atmospheric conditions.
-
Allow the clear solution to stand undisturbed at room temperature.
-
White, diamond-shaped crystals will be obtained after approximately 27 days.
-
Separate the crystals from the mother liquor by filtration, wash with an ethanol-water (2:1 by volume) solution, and dry at room temperature for 30 minutes.[2]
Synthesis of [Ca₂(2,3-pdc)₂(H₂O)₆]n
-
Dissolve 2,3-pyridinedicarboxylic acid (0.334 g, 2 mmol) in 10 mL of distilled water in a 50 mL beaker.
-
Dissolve Ca(NO₃)₂·4H₂O (0.236 g, 1 mmol) in 10 mL of N,N-dimethylformamide (DMF) in a separate 50 mL beaker.
-
Mix the two solutions and stir for 2 hours at ambient temperature.
-
Allow the resulting clear, colorless solution to stand undisturbed on the bench.
-
Colorless, block-shaped crystals will form after approximately 22 days.
-
Filter the crystals from the solution, wash with an ethanol-water (2:1 by volume) solution, and dry at room temperature for 30 minutes.[2]
Visualization of Coordination and Experimental Workflow
The following diagrams illustrate the coordination modes of the ligands and the general experimental workflow for the synthesis and characterization of these this compound complexes.
Caption: Coordination modes of Picrate and Pyridinedicarboxylate ligands with the Calcium ion.
Caption: General experimental workflow for the synthesis and characterization of this compound complexes.
Discussion
The coordination behavior of the calcium ion in the presence of the picrate anion and various other ligands demonstrates its remarkable flexibility. The picrate ligand itself typically coordinates to the calcium ion in a bidentate fashion, utilizing the phenolic oxygen and one of the oxygen atoms from an ortho-nitro group.[1] This interaction contributes to the stability of the resulting complexes.
When additional ligands are introduced, the coordination environment of the calcium ion is further modified. With the O-donor ligand tetraethylene glycol, an eight-coordinate complex is formed.[1] In the case of the N,O-donor ligands 2,6-pyridinedicarboxylic acid and 2,3-pyridinedicarboxylic acid, the calcium ion exhibits coordination numbers of 8 and 7, respectively. The resulting coordination geometries are a distorted square antiprism for the former and a pentagonal bipyramid for the latter.[2] This variability in coordination number and geometry highlights the calcium ion's ability to accommodate ligands with different steric and electronic properties.
The synthesis methods also play a crucial role in the final product. While the reaction of picric acid with calcium hydroxide is a straightforward method for obtaining the simple salt, the synthesis of more complex coordination compounds often requires solvothermal techniques or slow evaporation at room temperature to facilitate the growth of high-quality single crystals suitable for X-ray diffraction analysis.
The spectroscopic and thermal analysis data provide further insights into the structure and stability of these complexes. The shifts in the characteristic infrared absorption bands of the ligands upon coordination to the calcium ion can confirm the mode of binding. Thermal analysis techniques such as TGA and DTA are essential for determining the thermal stability of the complexes and identifying the temperature ranges for dehydration and decomposition.
References
A Comparative Guide to the Purity of Calcium Picrate from Different Synthesis Routes
For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount. This guide provides a detailed comparison of the purity of Calcium picrate (Ca(C₆H₂N₃O₇)₂) derived from different synthesis routes, supported by experimental data and standardized analytical protocols.
Introduction to this compound Synthesis
This compound, a salt of picric acid, is synthesized through several methods, with the most common being neutralization reactions. The choice of the calcium source significantly impacts the reaction kinetics, yield, and, most importantly, the purity of the final product. This guide focuses on the two primary synthesis routes: the reaction of picric acid with calcium hydroxide and with calcium carbonate.
Synthesis Routes
Calcium Hydroxide Route
This route involves the direct neutralization of picric acid with calcium hydroxide (Ca(OH)₂). The reaction is typically rapid, concluding within approximately two hours.
Reaction: 2 C₆H₃N₃O₇ + Ca(OH)₂ → Ca(C₆H₂N₃O₇)₂ + 2 H₂O
Calcium Carbonate Route
This method utilizes calcium carbonate (CaCO₃) to neutralize picric acid. This reaction is slower, generally requiring four to six hours, and is characterized by the evolution of carbon dioxide gas. While less efficient in terms of time and yield, this route is often favored for larger-scale production due to its reduced exothermicity, which enhances safety.[1]
Reaction: 2 C₆H₃N₃O₇ + CaCO₃ → Ca(C₆H₂N₃O₇)₂ + H₂O + CO₂
Comparative Purity and Yield
The choice of synthesis route has a direct and measurable impact on the purity and yield of the resulting this compound. The calcium hydroxide route consistently produces a higher purity product in a shorter reaction time.
| Synthesis Route | Purity (%) | Yield (%) | Reaction Time (hours) |
| Calcium Hydroxide | > 98%[1] | 85–90%[1] | ~ 2[1] |
| Calcium Carbonate | 95–97%[1] | 75–80%[1] | 4–6[1] |
Experimental Protocols for Purity Evaluation
A combination of analytical techniques is employed to ascertain the purity of the final this compound product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for quantifying the presence of unreacted picric acid and other organic impurities.[1]
Methodology:
-
Column: A reversed-phase C18 column is typically used.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier like methanol or acetonitrile.[1]
-
Detection: UV-Vis detection at a wavelength where picrate anion absorbs strongly (around 400 nm).
-
Procedure: A standard solution of pure this compound is prepared and used to create a calibration curve. The synthesized sample is dissolved in the mobile phase, filtered, and injected into the HPLC system. The concentration of impurities is determined by comparing the peak areas to the calibration curve.
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy is used to confirm the identity and structural integrity of the this compound by identifying its characteristic functional groups.
Methodology:
-
Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.
-
Analysis: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Interpretation: The presence of characteristic peaks for the nitro groups (around 1570 and 1350 cm⁻¹) and the phenolate structure, along with the absence of the broad hydroxyl peak from picric acid, confirms the formation of the salt.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the water content (hydration) of the crystalline structure and to study its thermal stability.[2][3] Alkaline-earth metal picrates are known to contain crystalline water, which dehydrates upon heating.[2] For this compound, the dehydration of crystalline water occurs between room temperature and approximately 480 K.[2]
Methodology:
-
Instrument: A simultaneous TGA/DSC instrument is used.
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen.[4]
-
Heating Rate: A controlled heating rate (e.g., 10 °C/min) is applied.
-
Procedure: A small, accurately weighed sample is placed in a crucible and heated. The TGA curve tracks the mass loss as a function of temperature, indicating the loss of water molecules. The DSC curve shows the endothermic and exothermic events associated with dehydration and decomposition.
X-ray Fluorescence (XRF)
XRF is a non-destructive analytical technique used to confirm the presence of calcium in the sample.
Methodology:
-
Instrument: An XRF spectrometer.
-
Procedure: The sample is exposed to X-rays, which causes the elements within the sample to emit characteristic secondary X-rays. The detector measures the energy and intensity of these emitted X-rays to identify and quantify the elemental composition. For this compound, characteristic reflection patterns for calcium are observed at 100.2 and 113.1 degrees.[2]
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow for purity evaluation and the logical comparison between the two synthesis routes.
References
Navigating the Trace: A Comparative Guide to the Analysis of Calcium Picrate in Environmental Samples
For researchers, scientists, and drug development professionals, the accurate detection and quantification of trace amounts of calcium picrate in environmental matrices is a critical challenge. This guide provides a comprehensive comparison of analytical methodologies, offering insights into their performance, detailed experimental protocols, and a visual representation of workflows to aid in method selection and implementation.
This compound, a salt formed from calcium and picric acid, can be present in the environment due to industrial activities, particularly related to explosives and manufacturing. Its potential toxicity necessitates sensitive and reliable analytical methods for monitoring its presence in soil and water. The analysis of this compound involves the determination of both the calcium cation and the picrate anion, a nitroaromatic compound. This guide will address the analytical strategies for both components.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of common techniques for the analysis of the picrate anion and the calcium cation.
Analysis of the Picrate Anion (Nitroaromatic Compound)
The determination of the picrate anion, a nitroaromatic compound, is typically achieved using chromatographic techniques. These methods offer high selectivity and sensitivity for detecting trace levels in complex environmental samples.
| Technique | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Accuracy/Recovery | Precision (%RSD) | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) | Separation based on polarity, detection via UV absorbance of the nitroaromatic structure. | Typically in the low µg/L to mg/L range. | 85-115% | <10% | Robust, widely available, cost-effective. | Moderate sensitivity, potential for matrix interference. |
| Gas Chromatography with Electron Capture Detection (GC-ECD) | Separation of volatile derivatives, highly sensitive detection of electrophilic nitro groups.[1] | Can reach ng/L levels. | 80-120% | <15% | Excellent sensitivity for halogenated and nitro compounds.[1] | Requires derivatization for non-volatile compounds, potential for detector contamination. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC, identification and quantification by mass analysis.[1] | pg to ng/L range. | 90-110% | <10% | High selectivity and confident identification.[1] | Higher instrument cost and complexity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by LC, sensitive and selective detection by mass spectrometry. | Can achieve sub-ng/L detection limits. | 95-105% | <5% | High sensitivity and selectivity, suitable for a wide range of compounds. | High instrument cost, potential for matrix effects (ion suppression/enhancement). |
| Fluorescence Quenching | The presence of picric acid quenches the fluorescence of a sensor material.[2] | Varies widely depending on the sensor (can be highly sensitive). | Semi-quantitative to quantitative. | Varies | Potential for rapid, in-field screening.[2] | Susceptible to interference from other quenching agents, may lack specificity.[2] |
Analysis of the Calcium Cation
For the determination of the calcium component, atomic spectroscopy techniques are the methods of choice due to their high sensitivity and elemental specificity.
| Technique | Principle | Limit of Detection (LOD) | Accuracy/Recovery | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Flame Atomic Absorption Spectroscopy (FAAS) | Measures the absorption of light by ground-state atoms in a flame. | mg/L range. | 90-110% | <5% | Robust, relatively low cost. | Lower sensitivity compared to other atomic spectroscopy techniques, susceptible to chemical interferences. |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Atoms are excited in an argon plasma and emit light at characteristic wavelengths.[3][4] | µg/L range.[5] | 95-105% | <3% | Multi-element capability, wide linear dynamic range.[3] | Spectral interferences can occur, higher operational cost than FAAS. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ions are generated in an argon plasma and separated by their mass-to-charge ratio.[5] | ng/L to sub-ng/L range.[5] | 98-102% | <2% | Extremely high sensitivity, multi-element and isotopic analysis capabilities.[5] | High instrument cost and complexity, susceptible to polyatomic interferences. |
| Ion Chromatography (IC) | Separation of ions on an ion-exchange column followed by conductivity detection.[6] | Low mg/L to µg/L range. | 90-110% | <5% | Can simultaneously analyze multiple cations and anions.[6] | Lower sensitivity than ICP techniques for metals. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are example protocols for the analysis of the picrate anion and calcium cation in a water sample.
Protocol 1: Determination of Picrate by HPLC-UV
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Acidify the water sample (e.g., 500 mL) to pH 2.5 with hydrochloric acid.
-
Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the picrate from the cartridge with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v) containing 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Set based on the UV absorbance maximum of picric acid (around 354 nm).
-
Quantification: Prepare a calibration curve using picric acid standards of known concentrations.
Protocol 2: Determination of Calcium by ICP-OES
1. Sample Preparation (Acid Digestion)
-
For water samples with low turbidity, acidification may be sufficient. Add concentrated nitric acid to the sample to achieve a final concentration of 2% (v/v).
-
For samples with higher organic content or turbidity, a more rigorous digestion is required. A typical procedure involves heating a measured volume of the sample with a mixture of nitric acid and hydrochloric acid (aqua regia) on a hot plate or in a microwave digestion system until the solution is clear.[3]
-
After digestion, allow the sample to cool and dilute to a known volume with deionized water.
2. ICP-OES Analysis
-
ICP-OES System: A standard ICP-OES instrument.
-
Plasma Conditions: Optimize plasma power, nebulizer gas flow, and auxiliary gas flow according to the manufacturer's recommendations.
-
Analytical Wavelength: Select a sensitive and interference-free emission line for calcium (e.g., 317.933 nm or 393.366 nm).
-
Calibration: Prepare a series of calcium standards in a matrix matching the prepared samples (i.e., containing the same concentration of acid).
-
Analysis: Aspirate the prepared samples and standards into the plasma and measure the emission intensity at the selected wavelength.
-
Quantification: Construct a calibration curve by plotting the emission intensity versus the concentration of the standards.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for the analysis of the picrate anion.
Caption: Experimental workflow for the analysis of the calcium cation.
Caption: Decision tree for selecting an analytical technique.
References
- 1. Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rjas.ro [rjas.ro]
- 4. horiba.com [horiba.com]
- 5. Heavy Metal Content Testing: Analytical Methods And Applications - Blogs - News [alwsci.com]
- 6. New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Calcium Picrate: A Procedural Guide
The proper handling and disposal of calcium picrate are critical for laboratory safety. This compound, a salt formed from the reaction of picric acid with calcium-containing materials like concrete or plaster, is a potent explosive, particularly when dehydrated.[1][2][3][4] Like other picrate salts, it can be more sensitive to shock, heat, and friction than picric acid itself.[1][2][5] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.
Immediate Safety Assessment: VISUAL INSPECTION ONLY
Before any action is taken, a careful visual inspection of the container from a safe distance is mandatory. The state of the this compound will determine the entire course of action.
CRITICAL WARNING: If the this compound appears dry, has formed crystals, or if the container has a metal cap where salt formation is suspected, DO NOT TOUCH OR MOVE THE CONTAINER .[1][6][7] Hidden crystals in the threads of a lid can detonate from the friction of opening it.[7][8]
Disposal Plan: A Step-by-Step Protocol
The disposal procedure is dictated entirely by the physical state of the this compound.
Scenario 1: The Material is Dry, Crystallized, or in an Unknown Condition
-
DO NOT TOUCH: Under no circumstances should the container be handled, moved, or opened.[6][7]
-
Secure the Area: Immediately restrict access to the location where the container is stored.[6]
-
Warn Colleagues: Inform others in the vicinity of the potential hazard.
-
Immediate Notification: Contact your institution's Environmental Health & Safety (EH&S) department or a specialized chemical waste disposal/bomb disposal unit immediately.[7][9] Only experienced personnel should handle picric acid and its salts in this state.[1]
Scenario 2: The Material is Fully Wetted (>30% Water) and Shows No Signs of Crystallization
If, and only if, the material is visibly and completely wetted (appearing as a slurry or paste), it can be prepared for disposal through an approved chemical waste program.[7][10]
-
Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including a lab coat, safety goggles or face shield, and nitrile or neoprene gloves.[11] All handling of open containers should occur within a chemical fume hood.[3]
-
Use Non-Metallic Tools: Never use metal spatulas or tools to handle picric acid or its salts.[6][7][11] Contact with metals can form other highly sensitive picrate salts.[1][5] Use plastic or ceramic tools.
-
Prepare for Disposal:
-
If the material is in its original container, ensure the outside of the container, especially the cap and threads, is clean. Wipe with a damp cloth before sealing.[7][11]
-
Collect all waste, including contaminated items like gloves or wipes, in a clearly labeled, compatible container (glass or plastic only).[2][4] The container must be marked as "Picric Acid Waste" or "this compound Waste."[2]
-
-
Arrange for Pickup: Contact your institution's chemical waste program for immediate pickup.[2] Do not let the waste sit in the lab.
Key Safety Parameters for Picrate Management
The following table summarizes critical quantitative data for the safe handling and storage of picric acid and its salts.
| Parameter | Recommended Value/Guideline | Rationale |
| Minimum Water Content | >10% water by volume[1][6][11] (>30% recommended for flammable solid classification vs. explosive)[1] | Water acts as a desensitizer, significantly reducing shock sensitivity. Below 10% water, it becomes a dangerous explosive.[1][6] |
| Inspection Frequency | Visually check hydration every 2-6 months.[7][11] | Wetted picric acid and solutions can lose moisture over time, increasing the hazard.[1] |
| Maximum Storage Period | Dispose of after 2 years of receipt.[6][11] | Prevents long-term dehydration and degradation, which increases the risk of explosion. |
Protocol for Small Spill Cleanup (Wetted Material Only)
This procedure applies only to small spills (<30 ml) of a wetted picrate solution inside a chemical fume hood.[3][11] For larger spills or any spill outside a fume hood, evacuate the area and contact EH&S immediately.[2][3]
-
Keep it Wet: Immediately dampen the spilled material further with water to prevent any chance of it drying.[2][4]
-
Absorb: Use a spill response pad or paper towels dampened with water to absorb the spill.[2][4]
-
Collect Waste: Place all contaminated absorbent materials into a plastic or glass container. Add more water to the container to ensure the contents remain fully wetted.[2][4]
-
Decontaminate Surface: Thoroughly wash the spill site with soap and water, followed by alcohol.[10]
-
Dispose: Label the waste container and arrange for immediate pickup through your hazardous waste program.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the critical decision-making process for the safe disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
- 1. mcgill.ca [mcgill.ca]
- 2. uthsc.edu [uthsc.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. research.wayne.edu [research.wayne.edu]
- 5. Picric acid - Sciencemadness Wiki [sciencemadness.org]
- 6. Picric acid and picrate salts [tc.canada.ca]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. gla.ac.uk [gla.ac.uk]
- 9. Picric acid - Wikipedia [en.wikipedia.org]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
Essential Safety and Operational Guide for Handling Calcium Picrate
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of calcium picrate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate the significant risks associated with this high-hazard material.
This compound, a salt of picric acid, is a highly sensitive explosive. It can be formed when picric acid comes into contact with calcium-containing materials like concrete or plaster[1][2][3][4][5]. Like its parent compound, dry this compound is extremely sensitive to shock, friction, and heat, and its salts are often more sensitive than picric acid itself[3][5][6]. Therefore, all handling must be performed with the utmost care and preparation.
Health Hazard Information
This compound is toxic by all routes of entry, including inhalation, ingestion, and skin absorption[2][4]. It is corrosive to the skin and eyes and can cause severe, permanent injury[1][3]. As a skin sensitizer, contact can lead to allergic reactions[1][4]. Systemic poisoning may cause a range of symptoms from headaches and nausea to severe liver and kidney damage[4][6].
| Exposure Parameter | Limit | Source |
| Time Weighted Average (TWA) for Picric Acid | 0.1 mg/m³ (over an 8-hour work period) | WorkSafe BC[3] |
| Acute Toxicity | 1-2 grams ingested can cause severe poisoning | ACGIH TLV documentation (2001)[4] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound or its solutions. All work with pure or concentrated forms must be conducted within a certified chemical fume hood[1][3][4].
| Protection Type | Specification | Reason |
| Hand Protection | Nitrile, neoprene, or butyl gloves. Double-gloving is recommended.[3][4][6] | Provides chemical resistance. Latex gloves are not effective[4][6]. Double-gloving adds a layer of safety. |
| Eye Protection | ANSI-approved chemical splash goggles.[3][4] | Protects against splashes and potential explosions. |
| Face Protection | Face shield worn over safety goggles.[7] | Required when there is a significant risk of explosion or splashing. |
| Body Protection | Fully buttoned laboratory coat, long pants, and closed-toed shoes.[3][4][5] | Prevents skin contact with the chemical. |
| Additional Body Protection | Chemical-resistant/rubber apron.[3][4] | Offers an extra layer of protection against spills. |
| Respiratory Protection | Work must be performed in a chemical fume hood.[3][4] | Prevents inhalation of toxic dust or vapors. |
Operational Protocols
Safe Handling and Usage Protocol
-
Pre-Handling Inspection: Before handling, visually inspect the container for any signs of dryness or crystallization around the cap or in the container. If crystals are observed, DO NOT touch or attempt to open the container[1][2][4]. Secure the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Work Area Preparation:
-
Ensure all work is performed in a certified chemical fume hood located near a safety shower and eyewash station[3][4].
-
Cover the work surface with plastic-backed absorbent pads to contain any potential spills[3][4].
-
Remove all metals, metal-containing spatulas, and incompatible substances from the work area. This compound can form extremely shock-sensitive salts with metals[3][4]. Use non-sparking tools.
-
-
Dispensing:
-
Post-Handling Procedure:
-
Before resealing the container, carefully clean the neck, cap, and threads with a cloth dampened with deionized water[1][3][4].
-
Seal the cap securely and wrap with Parafilm to prevent drying[3][4].
-
Label the container with the date it was received and the date it was opened[3][8].
-
Dispose of the dampened cleaning cloth as hazardous waste[3][4].
-
Storage Plan
-
Primary and Secondary Containment: Store this compound in its original container, ensuring it remains moist. Place this primary container inside an unbreakable secondary container, such as one made of polyethylene[1][8].
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and incompatible materials[1]. The storage area should be a designated, fire-resistant cabinet[5].
-
Inventory Management: Only purchase and store the minimum quantity of picric acid or its salts necessary for your work. An inventory log should be maintained to track usage and inspection dates[5].
-
Regular Inspection: Containers must be inspected regularly (at least every 6 months) to ensure the contents remain adequately wetted (with at least 10% water)[1][5]. Rehydrate with deionized water if necessary and document the inspection on the container's label[5].
Emergency and Disposal Plans
Spill Response Protocol
-
Small Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
CRITICAL: Do not allow the spilled material to dry. Immediately dampen the spill with water[3].
-
Use a wet spill response pad or pillow to absorb the material[5].
-
Place the used absorbent pads into a compatible plastic or glass container, add more water to ensure it stays wet, and label it as "Picric Acid Waste"[3][5].
-
Thoroughly decontaminate the spill site with water.
-
-
Large Spill (or any spill outside a fume hood):
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes at an eyewash station with lukewarm, gently flowing water for at least 20-30 minutes, holding the eyelids open. Call for emergency medical assistance while flushing continues.[1][5] |
| Skin Contact | Immediately rinse the affected area thoroughly with large amounts of water. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.[5] |
| Inhalation | Move the victim to fresh air immediately.[1][5] |
| Ingestion | If the person is conscious, have them rinse their mouth and drink two glasses of water at most. Call a poison center or physician immediately. |
Disposal Plan
-
Waste Collection: All this compound and picrate-contaminated materials are considered hazardous waste. This includes empty containers, used absorbent pads, and contaminated wipes[3][8].
-
Containerization: Collect all waste in clearly labeled, chemically compatible plastic or glass containers. Ensure solid waste is kept wet by adding water to the container[3][5].
-
Prohibition on Drain Disposal: NEVER dispose of this compound or related waste down the sink. It can react with metal plumbing to form highly explosive metal picrates[8].
-
Waste Pickup: Contact your institution's EHS office for proper disposal procedures and to schedule a hazardous waste pickup[5].
Logical Workflow Diagram
The following diagram outlines the decision-making process upon discovering a container of picric acid or its salts, such as this compound.
Caption: Workflow for assessing a found container of picrate.
References
- 1. mcgill.ca [mcgill.ca]
- 2. Picric acid and picrate salts [tc.canada.ca]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. uthsc.edu [uthsc.edu]
- 6. inside.mines.edu [inside.mines.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. research.wayne.edu [research.wayne.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
